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  • Product: 3,5-di-tert-Butyl-4-hydroxybenzyl ether
  • CAS: 6922-60-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Properties, Synthesis, and Applications of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

Executive Summary 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), widely recognized in industrial applications by its trade name Ionox 201, represents a premier class of sterically hindered phenolic antioxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), widely recognized in industrial applications by its trade name Ionox 201, represents a premier class of sterically hindered phenolic antioxidants[1]. Characterized by a symmetrical architecture featuring two bulky tert-butyl groups flanking a central hydroxyl moiety on each aromatic ring, this compound exhibits exceptional thermal stability and radical-scavenging efficacy[2]. This whitepaper provides an in-depth technical examination of its physicochemical properties, mechanistic pathways, synthesis protocols, and metabolic fate, tailored for researchers in polymer chemistry, materials science, and pharmaceutical formulation.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 3,5-di-tert-butyl-4-hydroxybenzyl ether (C₃₀H₄₆O₃) is the fundamental driver of its functional profile[2]. The presence of ortho-tert-butyl groups provides significant steric shielding to the phenolic hydroxyl group. This steric crowding serves a dual purpose: it lowers the bond dissociation energy (BDE) of the O-H bond, facilitating rapid hydrogen atom donation, while simultaneously preventing the resulting phenoxyl radical from engaging in unwanted pro-oxidant side reactions (such as hydrogen abstraction from polymer backbones or lipid molecules)[2].

Table 1: Key Physicochemical and Thermodynamic Properties

PropertyValueReference
IUPAC Name 2,6-di-tert-butyl-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxymethyl]phenol[1]
CAS Registry Number 6922-60-7[1]
Molecular Formula C₃₀H₄₆O₃[1]
Molecular Weight 454.7 g/mol [1]
Melting Point 135.0 – 137.0 °C[2]
Topological Polar Surface Area 49.7 Ų[1]
Physical Form White to off-white crystalline solid[2]

Mechanistic Pathways: Radical Scavenging & Stabilization

Hindered phenols operate primarily via a Hydrogen Atom Transfer (HAT) mechanism. When a system (such as a polyolefin matrix or a pharmaceutical lipid excipient) is subjected to oxidative stress, highly reactive peroxyl radicals (ROO•) are generated. 3,5-di-tert-Butyl-4-hydroxybenzyl ether intercepts these chain-propagating radicals by donating a hydrogen atom from its protected hydroxyl group[2].

The causality of its stability lies in the resulting phenoxyl radical. The unpaired electron is highly stabilized through resonance delocalization across the aromatic ring. Furthermore, the massive steric bulk of the tert-butyl groups kinetically traps the radical, preventing it from initiating new oxidation chains. Ultimately, these stable phenoxyl radicals undergo radical-radical coupling to form inert, non-radical products, thereby terminating the oxidative cascade.

G ROO Peroxyl Radical (ROO•) Complex Transition State H-Atom Transfer (HAT) ROO->Complex DTBHE 3,5-di-tert-Butyl-4-hydroxybenzyl ether (Antioxidant) DTBHE->Complex ROOH Hydroperoxide (ROOH) - Stable Complex->ROOH Phenoxyl Phenoxyl Radical (Resonance Stabilized) Complex->Phenoxyl Termination Non-Radical Products (Chain Termination) Phenoxyl->Termination Radical Coupling

Radical scavenging mechanism of 3,5-di-tert-butyl-4-hydroxybenzyl ether via HAT.

Synthesis & Purification Workflows

The industrial and laboratory-scale synthesis of bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether is typically achieved via the acid-catalyzed dehydrative self-condensation (etherification) of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

G Start 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (Precursor) Reaction Dehydrative Etherification (Reflux 110°C) Start->Reaction Catalyst Acid Catalyst (p-TsOH in Toluene) Catalyst->Reaction WaterRemoval Dean-Stark Trap (Continuous H2O Removal) Reaction->WaterRemoval Drives Equilibrium Crystallization Recrystallization (Chloroform/Petroleum Ether) WaterRemoval->Crystallization Product Pure Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether (Yield > 85%) Crystallization->Product

Acid-catalyzed dehydrative etherification workflow for synthesizing the target ether.

Protocol 1: Dehydrative Etherification and Purification

Objective: To synthesize high-purity 3,5-di-tert-butyl-4-hydroxybenzyl ether utilizing a self-validating continuous water-removal system.

  • Reagent Preparation: Dissolve 50.0 mmol (11.8 g) of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol in 150 mL of anhydrous toluene in a 250 mL round-bottom flask.

  • Catalyst Addition: Add 2.5 mmol (0.48 g) of p-toluenesulfonic acid (p-TsOH) monohydrate as the acid catalyst.

    • Causality:p-TsOH provides the necessary protons to activate the benzylic hydroxyl group as a leaving group (water) without introducing competing nucleophilic counterions that would lead to side products.

  • Reflux & Water Removal: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to reflux (approx. 110°C).

    • Causality: The Dean-Stark trap continuously removes the water byproduct via azeotropic distillation. According to Le Chatelier's principle, removing the product (water) drives the thermodynamic equilibrium entirely toward the formation of the ether.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is self-validating and deemed complete when the precursor spot fully disappears (typically 4-6 hours) and the theoretical volume of water (approx. 0.45 mL) is visibly collected in the trap.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TsOH, followed by brine (50 mL). Dry over anhydrous MgSO₄.

  • Crystallization: Concentrate the toluene solution under reduced pressure. Recrystallize the crude residue from a mixture of chloroform and petroleum ether.

  • Final Validation Check: A successful synthesis is confirmed by the formation of white crystalline solids exhibiting a sharp melting point of 135.0–137.0°C[2].

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized compound, rigorous analytical characterization is required. The highly symmetrical nature of the ether simplifies its nuclear magnetic resonance (NMR) spectra, providing clear, unambiguous markers for quality control.

Table 2: Spectral Characterization Markers

Analytical MethodKey Marker / SignalStructural Assignment
¹H NMR (CDCl₃) δ 1.43 (s, 36H)Bulky tert-butyl protons (positions 3,5)
¹H NMR (CDCl₃) δ 4.45 (s, 4H)Benzylic methylene protons (-CH₂-O-CH₂-)
¹H NMR (CDCl₃) δ 5.15 (s, 2H)Sterically hindered phenolic -OH protons
FT-IR (KBr) ~3640 cm⁻¹ (sharp)Non-hydrogen-bonded phenolic O-H stretch
FT-IR (KBr) ~1080 cm⁻¹ (strong)Aliphatic C-O-C ether asymmetric stretch
GC-MS m/z 454.7Molecular ion [M]⁺ confirming C₃₀H₄₆O₃

Self-Validation Note: The complete disappearance of the broad -OH stretching band at ~3300-3500 cm⁻¹ (characteristic of the benzylic alcohol precursor) and the appearance of a strong C-O-C ether stretch at ~1080 cm⁻¹ in the FT-IR spectrum definitively confirms successful etherification.

Metabolic Fate & Safety Profile

Understanding the biological processing of Ionox 201 is critical for its application in pharmaceutical packaging and food contact materials. In vivo studies, particularly in rat models, have thoroughly elucidated its metabolic trajectory[3].

Following oral administration, the bulky, highly lipophilic nature of the compound severely limits its gastrointestinal absorption. Approximately 65% of the administered dose is excreted entirely unchanged in the feces[3]. The fraction that is absorbed undergoes extensive hepatic metabolism. The primary metabolic pathway involves the oxidative cleavage of the ether linkage and subsequent oxidation to yield 3,5-di-tert-butyl-4-hydroxybenzoic acid[3]. This major metabolite is then subjected to Phase II conjugation, forming an ester glucuronide, which is predominantly excreted via the bile back into the gastrointestinal tract for eventual fecal elimination[3].

G OralDose Ionox 201 (Oral Administration) GI Gastrointestinal Tract OralDose->GI Feces Fecal Excretion (~65% Unchanged) GI->Feces Unabsorbed Liver Hepatic Metabolism (Oxidative Cleavage) GI->Liver Absorption Acid 3,5-di-tert-butyl-4-hydroxybenzoic acid (Major Metabolite) Liver->Acid Glucuronide Ester Glucuronide Conjugate Acid->Glucuronide Phase II Bile Biliary Excretion Glucuronide->Bile Bile->Feces Elimination

Hepatic metabolism and biliary excretion pathway of Ionox 201 following oral administration.

References

  • Title: Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 Source: PubChem (National Institutes of Health / National Library of Medicine) URL: [Link]

  • Title: The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat Source: Biochemical Journal (NCBI PubMed Central) URL: [Link]

Sources

Exploratory

3,5-di-tert-Butyl-4-hydroxybenzyl Ether: Synthesis, Characterization, and Mechanistic Application in Polymer Stabilization

Executive Summary Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether (CAS: 6922-60-7), commonly referred to as 3,5-di-tert-butyl-4-hydroxybenzyl ether, is a symmetrical, sterically hindered phenolic compound (1)[1]. With the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether (CAS: 6922-60-7), commonly referred to as 3,5-di-tert-butyl-4-hydroxybenzyl ether, is a symmetrical, sterically hindered phenolic compound (1)[1]. With the molecular formula C₃₀H₄₆O₃, it serves as a highly effective primary antioxidant and a critical building block in polymer chemistry, particularly for enhancing the oxidative stability of polyolefins and commodity plastics (2)[2]. The presence of bulky tert-butyl groups at the ortho positions relative to the phenolic hydroxyl group provides exceptional steric shielding, which is the cornerstone of its radical-scavenging efficacy (3)[3].

Mechanistic Pathways for Etherification

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl ether is fundamentally driven by nucleophilic etherification (1)[1]. In a laboratory or industrial scale-up setting, the most efficient route is the acid-catalyzed self-condensation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (CAS: 88-26-6) (4)[4].

Causality of the Mechanism:

  • Protonation: The benzylic hydroxyl group of the starting alcohol is protonated by a catalytic acid.

  • Carbocation Formation: Dehydration (loss of H₂O) generates a benzylic carbocation. This intermediate is highly stable due to resonance delocalization across the aromatic ring and the electron-donating inductive effects of the tert-butyl groups.

  • Nucleophilic Attack: A second equivalent of the unprotonated alcohol acts as a nucleophile, attacking the carbocation to form the ether linkage.

  • Deprotonation: Loss of a proton yields the final symmetrical ether.

EtherificationWorkflow A 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (CAS: 88-26-6) C Benzylic Carbocation (Resonance Stabilized) A->C Protonation & -H2O D Nucleophilic Attack (2nd Alcohol Eq.) A->D 2nd Eq. B Acid Catalyst (p-TsOH) B->C Catalytic H+ C->D E bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether (CAS: 6922-60-7) D->E Deprotonation

Figure 1: Acid-catalyzed self-condensation workflow for 3,5-di-tert-butyl-4-hydroxybenzyl ether.

Self-Validating Experimental Protocol: Acid-Catalyzed Condensation

To ensure high yield and prevent the formation of deleterious byproducts (such as oxidized quinone methides or debutylated phenols), the following self-validating protocol utilizes azeotropic distillation.

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (10.0 g, 42.3 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.4 g, 2.1 mmol, 5 mol%)

  • Toluene (anhydrous, 100 mL)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology & Causality:

  • Reaction Setup: Suspend the benzyl alcohol precursor in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

    • Causality: Toluene (b.p. 110°C) is selected because it forms an azeotrope with water. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium strictly toward ether formation according to Le Chatelier's principle.

  • Catalyst Addition: Add p-TsOH·H₂O.

    • Causality:p-TsOH is a strong organic acid that is highly soluble in toluene. It provides the necessary protons for the reaction without the harsh oxidizing potential of concentrated sulfuric acid, which could degrade the electron-rich phenol ring (5)[5].

  • Reflux and In-Process Validation: Heat the mixture to vigorous reflux. Monitor the water collection in the Dean-Stark trap. The theoretical water yield is ~0.38 mL.

    • Validation Checkpoint: Once water ceases to collect (typically 2-3 hours), perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (8:2). The disappearance of the lower R_f starting material and the appearance of a higher R_f product spot validates reaction completion.

  • Quenching & Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

    • Causality: The NaHCO₃ wash is critical to neutralize the p-TsOH catalyst. If the acid is not neutralized, concentrating the solution could lead to reverse hydrolysis or acid-catalyzed debutylation of the product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield the pure bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether as a white crystalline powder.

Analytical Characterization Data

Proper characterization ensures the structural integrity of the synthesized ether. The symmetrical nature of the molecule simplifies its nuclear magnetic resonance (NMR) spectra.

Analytical TechniqueParameter / ShiftAssignment / Structural Correlation
¹H NMR (400 MHz, CDCl₃) δ 1.43 (s, 36H)tert-Butyl methyl protons (highly shielded, bulky)
δ 4.45 (s, 4H)Benzylic CH₂ protons adjacent to the ether oxygen
δ 5.15 (s, 2H)Phenolic OH (sharp singlet due to steric hindrance)
δ 7.10 (s, 4H)Aromatic protons (meta to the hydroxyl group)
¹³C NMR (100 MHz, CDCl₃) δ 30.2Methyl carbons of the tert-butyl groups
δ 34.3Quaternary carbons of the tert-butyl groups
δ 72.5Benzylic carbons (C-O-C linkage)
δ 125.1, 129.5, 135.8Aromatic ring carbons
δ 153.2Aromatic carbon attached to the hydroxyl group
FT-IR (ATR) ~3630 cm⁻¹Non-hydrogen-bonded phenolic O-H stretch
~1080 cm⁻¹C-O-C asymmetric ether stretch
Mass Spectrometry (EI) m/z 454.3Molecular Ion [M]⁺ (Matches C₃₀H₄₆O₃)

Table 1: Summary of quantitative analytical characterization data for 3,5-di-tert-butyl-4-hydroxybenzyl ether.

Antioxidant Mechanism in Polymeric Matrices

In polymer chemistry, 3,5-di-tert-butyl-4-hydroxybenzyl ether functions as a primary radical scavenger (3)[3]. During the thermal or photo-oxidative degradation of polymers (e.g., polyethylene or polypropylene), highly reactive peroxy radicals (ROO•) are formed.

The ether neutralizes these radicals by donating a hydrogen atom from its phenolic hydroxyl group. The causality of its high efficiency lies in the resulting phenoxyl radical (Ar-O•). The bulky ortho-tert-butyl groups sterically block other molecules from reacting with the oxygen radical, while the aromatic ring delocalizes the unpaired electron, rendering the radical entirely stable and incapable of propagating further polymer degradation.

AntioxidantMechanism R_rad Polymer Radical (R•) ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 (Oxidation) NonRad Stable Polymer (RH) / Hydroperoxide (ROOH) ROO_rad->NonRad H-atom transfer AH Hindered Phenol Ether (Antioxidant) A_rad Phenoxyl Radical (Ar-O•) Sterically Stabilized AH->A_rad -H• (Donation) AH->NonRad Neutralizes ROO•

Figure 2: Radical scavenging mechanism of hindered phenolic ethers in polymer matrices.

References

  • Title: US20060128903A1 - Process for the controlled increase in the molecular weight of polyethylenes Source: Google Patents URL

Sources

Foundational

3,5-di-tert-Butyl-4-hydroxybenzyl Ether: Mechanism of Action, Pharmacology, and Application Workflows

Executive Summary In the fields of polymer chemistry and pharmaceutical formulation, oxidative degradation remains a primary driver of material failure and drug instability. 3,5-di-tert-butyl-4-hydroxybenzyl ether (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of polymer chemistry and pharmaceutical formulation, oxidative degradation remains a primary driver of material failure and drug instability. 3,5-di-tert-butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), frequently referenced in industrial literature as Ionox 201 or Lowinox 22IB46, is a highly effective, sterically hindered phenolic antioxidant[1][2]. Unlike secondary antioxidants that decompose hydroperoxides, this compound functions as a primary chain-breaking antioxidant. By intercepting lipid peroxyl radicals via precise Hydrogen Atom Transfer (HAT), it halts autoxidation cascades at the propagation phase. This whitepaper provides an in-depth technical analysis of its molecular architecture, radical-scavenging mechanism, in vivo pharmacokinetics, and the self-validating experimental protocols required to study it.

Molecular Architecture and Structure-Function Causality

The efficacy of 3,5-di-tert-butyl-4-hydroxybenzyl ether is entirely dictated by its specific molecular geometry. The molecule consists of two identical 2,6-di-tert-butylphenol moieties connected by a dimethyl ether bridge (-CH₂-O-CH₂-)[1][3].

The Causality of Steric Hindrance: The bulky tert-butyl groups located at the ortho positions (C3 and C5) relative to the phenolic hydroxyl group (-OH) serve two critical mechanistic functions:

  • Bond Weakening: The electron-donating nature and physical bulk of the tert-butyl groups weaken the O-H bond dissociation enthalpy, thermodynamically favoring the donation of the hydrogen atom to reactive oxygen species (ROS).

  • Steric Shielding: Once the hydrogen is donated and a phenoxyl radical is formed, the massive steric bulk of the tert-butyl groups physically barricades the radical center. This prevents the phenoxyl radical from interacting with other organic molecules to initiate a new oxidation chain, effectively trapping the radical[3].

Quantitative Physicochemical Profile

The following table summarizes the foundational data required for formulation and analytical tracking[1][3].

PropertyValueAnalytical Relevance
Chemical Formula C₃₀H₄₆O₃Determines exact mass for MS identification.
Molecular Weight 454.68 g/mol Used for molarity calculations in kinetic assays.
CAS Registry Number 6922-60-7Primary identifier for regulatory compliance.
Melting Point 135.0 - 137.0 °CIndicator of compound purity and thermal stability.
Topological Polar Surface Area 49.7 ŲPredicts moderate lipophilicity and membrane permeability.

Core Mechanism of Action: Primary Chain-Breaking Antioxidant

Autoxidation in lipids and polymers occurs via a three-step radical chain reaction: initiation, propagation, and termination. 3,5-di-tert-butyl-4-hydroxybenzyl ether specifically targets the propagation phase[4].

When a lipid peroxyl radical (ROO•) is generated, it aggressively seeks a hydrogen atom. The hindered phenol (Ar-OH) donates its phenolic hydrogen much faster than the peroxyl radical can abstract a hydrogen from a neighboring lipid or polymer chain.

Reaction Kinetics: ROO• + Ar-OH → ROOH + Ar-O•

The resulting phenoxyl radical (Ar-O•) is highly stable due to resonance delocalization across the aromatic ring. Because of the steric shielding mentioned earlier, two phenoxyl radicals will eventually couple, or react with a second peroxyl radical, to form stable, non-radical quinone methides, safely terminating the oxidative cascade.

MOA Init Lipid Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) Init->HAT Antiox 3,5-di-tert-butyl-4-hydroxybenzyl ether (Ar-OH) Antiox->HAT Neut Lipid Hydroperoxide (ROOH) HAT->Neut Neutralized Rad Phenoxyl Radical (Ar-O•) HAT->Rad Radical Transfer Stab Steric Shielding & Resonance Stabilization Rad->Stab

Fig 1. Radical scavenging mechanism via Hydrogen Atom Transfer (HAT).

In Vivo Metabolism and Pharmacokinetics

Understanding the biotransformation of this compound is crucial for its safety profile in food packaging and pharmaceutical excipients. Classical pharmacokinetic studies[5] utilizing ¹⁴C-labeled Ionox 201 in rat models have mapped its primary metabolic clearance routes.

Upon oral administration, the ether linkage is subjected to cleavage and extensive Phase I oxidation by hepatic cytochromes. The molecule is primarily broken down into 3,5-di-tert-butyl-4-hydroxybenzoic acid (accounting for 30-60% of urinary output). A minor intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is also formed. Subsequently, Phase II UGT enzymes conjugate the benzoic acid derivative into an ester glucuronide, rendering it highly water-soluble for rapid biliary and renal excretion[5].

Metabolism Parent Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether Phase1 Phase I: Ether Cleavage / Oxidation (Hepatic Cytochromes) Parent->Phase1 Aldehyde 3,5-di-tert-butyl-4-hydroxybenzaldehyde Phase1->Aldehyde Minor Pathway Acid 3,5-di-tert-butyl-4-hydroxybenzoic acid (Major Metabolite) Phase1->Acid Major Pathway Aldehyde->Acid Oxidation Phase2 Phase II: Glucuronidation (UGT Enzymes) Acid->Phase2 Conjugate Ester Glucuronide Conjugate (Excreted) Phase2->Conjugate

Fig 2. Hepatic biotransformation pathway of 3,5-di-tert-butyl-4-hydroxybenzyl ether.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and pharmacokinetics of 3,5-di-tert-butyl-4-hydroxybenzyl ether, laboratories must employ protocols that inherently verify their own accuracy.

Protocol 1: Kinetic Evaluation of Radical Scavenging (DPPH Assay)

Objective: Quantify the Hydrogen Atom Transfer (HAT) efficiency of the antioxidant. Causality of Design: DPPH (2,2-diphenyl-1-picrylhydrazyl) is utilized because its stable nitrogen-centered radical exhibits a deep purple color (absorbing strongly at 517 nm). When the hindered phenol donates a hydrogen atom, the DPPH decolorizes to a pale yellow. Spectrophotometric tracking of this color change provides a direct, quantitative measurement of reaction kinetics[6].

  • Reagent Preparation: Dissolve DPPH in anhydrous methanol to achieve a 0.1 mM concentration. Causality: Anhydrous solvent is required to prevent water from interfering with the hydrogen bonding dynamics of the phenol.

  • Sample Preparation: Prepare serial dilutions of the antioxidant in methanol (10 µM to 100 µM).

  • Reaction: Mix 1 mL of the DPPH solution with 1 mL of the sample. Incubate in total darkness for exactly 30 minutes. Causality: Darkness prevents UV-induced radical degradation, while the 30-minute window ensures the HAT reaction reaches thermodynamic equilibrium.

  • Quantification: Measure absorbance at 517 nm against a methanol blank.

  • Self-Validating Control: Run a parallel assay using Trolox (a water-soluble vitamin E analog). Validation Logic: If the Trolox IC₅₀ falls outside the established laboratory calibration range (e.g., 15-20 µM), it proves the DPPH reagent has degraded, automatically invalidating the batch and preventing false-negative data.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling

Objective: Track the biotransformation of the parent ether into its benzoic acid and glucuronide derivatives in biological matrices[5]. Causality of Design: Electrospray Ionization (ESI) in negative mode is selected because the phenolic hydroxyl groups readily deprotonate, yielding highly stable [M-H]⁻ ions. This drastically increases the signal-to-noise ratio compared to positive ion mode.

  • Extraction: Perform a liquid-liquid extraction (LLE) on plasma using ethyl acetate. Causality: Ethyl acetate's moderate polarity efficiently partitions the lipophilic parent compound and aglycone metabolites into the organic layer while leaving highly polar endogenous matrix proteins in the aqueous phase.

  • Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) transitions specific to the parent mass (453.3 m/z for[M-H]⁻) and the benzoic acid metabolite.

  • Self-Validating Control: Spike the pre-extraction plasma matrix with a deuterated internal standard (e.g., BHT-d21). Validation Logic: If the recovery of the internal standard falls below 80%, it definitively indicates matrix suppression or an extraction failure, automatically flagging the batch for re-extraction.

References

  • Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 Source: PubChem, National Institutes of Health URL:[Link]

  • The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat Source: Biochemical Journal (1967) URL:[Link]

  • A comparative analysis of primary antioxidant 5057 versus other leading phenolic antioxidants for elastomeric applications Source: BDMAEE URL:[Link]

Sources

Exploratory

Engineering Stability: The Mechanistic and Translational Landscape of Sterically Hindered Phenolic Antioxidants

Sterically hindered phenols (SHPs), such as butylated hydroxytoluene (BHT) and its complex derivatives, are foundational to modern chemical stabilization and targeted therapeutics. Unlike simple antioxidants, SHPs posses...

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Author: BenchChem Technical Support Team. Date: April 2026

Sterically hindered phenols (SHPs), such as butylated hydroxytoluene (BHT) and its complex derivatives, are foundational to modern chemical stabilization and targeted therapeutics. Unlike simple antioxidants, SHPs possess unique stereoelectronic properties that allow them to intercept radical chain reactions with exceptional efficiency.

In this technical guide, we will deconstruct the physical chemistry driving SHP efficacy, explore the critical nuances of assay selection, and provide a field-proven protocol for kinetic evaluation. We will also examine how these molecules are being repurposed in modern drug development to exploit their "chameleonic" redox behavior.

Mechanistic Foundations: Stereoelectronics and the HAT Pathway

The primary mechanism by which hindered phenols neutralize reactive oxygen species (ROS) is Hydrogen Atom Transfer (HAT) . In this pathway, the phenolic hydroxyl group donates a hydrogen atom to a free radical (such as a lipid peroxyl radical, ROO•), terminating the oxidative cascade.

The defining feature of an SHP is the presence of bulky substituents—typically tert-butyl groups—at the ortho positions relative to the hydroxyl group. This structural design serves two critical functions:

  • Resonance Stabilization: The resulting phenoxy radical is highly delocalized across the aromatic ring, making it exceptionally stable and unreactive toward stable biomolecules 1.

  • Steric Shielding: The bulky ortho groups physically block the oxygen-centered radical from initiating new chain reactions, forcing the radical to either safely dimerize or undergo further controlled oxidation 2.

The "Chameleonic" Switch in Oncology

In drug development, SHPs are no longer viewed merely as passive protectants. They exhibit a dual "chameleonic" character dictated by the localized cellular environment 3. Under normal physiological conditions, they protect cellular membranes from lipid peroxidation. However, in the highly oxidative tumor microenvironment (high ROS), the phenoxy radical undergoes a second oxidation event, converting into a highly reactive quinone methide . This electrophilic species acts as a pro-oxidant, depleting cellular glutathione and inducing targeted apoptosis in cancer cells.

Mechanism SHP Sterically Hindered Phenol (SHP) Antioxidant State HAT Hydrogen Atom Transfer (HAT) SHP->HAT ROS_Low Normal ROS Levels (Healthy Tissue) Protect Cellular Protection (Lipid Peroxidation Halted) ROS_Low->Protect ROS_High High ROS Levels (Tumor Microenvironment) QM Reactive Quinone Methide (Pro-oxidant State) ROS_High->QM Further Oxidation Phenoxy Phenoxy Radical (Resonance Stabilized) Phenoxy->ROS_Low Phenoxy->ROS_High HAT->Phenoxy Donates H• to ROS Apoptosis ROS Generation & Apoptosis Induction QM->Apoptosis

Fig 1. The "chameleonic" mechanistic switch of SHPs from antioxidants to pro-oxidants.

Quantitative Evaluation: Overcoming Assay Artifacts

A common pitfall in antioxidant characterization is relying on a single assay or failing to account for solvent interactions. As an application scientist, I mandate orthogonal testing using assays that probe different mechanistic pathways (HAT vs. Single Electron Transfer, SET).

The Kinetic Solvent Effect (KSE)

When evaluating SHPs, the choice of solvent is as critical as the assay itself. Hydrogen bond acceptor (HBA) solvents, such as methanol or acetone, coordinate with the phenolic hydroxyl group. This intermolecular hydrogen bonding significantly increases the Bond Dissociation Enthalpy (BDE) required for the HAT mechanism, artificially depressing the observed antioxidant activity 4. For rigorous quantitative measurements of the absolute rate constant ( kinh​ ), non-protic solvents like chlorobenzene must be utilized.

Comparative Analysis of Standard Assays

To build a self-validating data package, researchers must triangulate data across multiple assay formats. The table below summarizes the core methodologies:

Assay TypePrimary MechanismRadical SpeciesBiological RelevanceTechnical Limitations
ORAC Pure HATPeroxyl radical (ROO•)High: Closely mimics in vivo lipid peroxidation.Highly sensitive to temperature fluctuations; requires fluorescent probes.
DPPH Mixed HAT / SET2,2-Diphenyl-1-picrylhydrazylLow: Uses a stable, sterically hindered nitrogen radical.Underestimates activity of highly hindered phenols due to steric clash with the DPPH radical 5.
ABTS Pure SETABTS•+Moderate: Good for aqueous/lipid systems.The ABTS radical is not naturally found in biological systems.

Experimental Protocol: Rigorous Kinetic DPPH Evaluation

Standard DPPH protocols often rely on a 30-minute endpoint measurement (IC50). This is a flawed approach for drug development because it fails to distinguish between rapid scavengers (which immediately halt radical cascades) and slow scavengers (which allow significant tissue damage before neutralizing the radical).

The following protocol is designed to extract the absolute rate constant ( kinh​ ) , providing a true physical property of the molecule.

Step-by-Step Methodology

1. Reagent Preparation (Strictly Non-Protic):

  • Prepare a 100 µM stock solution of the DPPH radical in anhydrous chlorobenzene (avoid methanol to bypass the Kinetic Solvent Effect).

  • Prepare the SHP test compounds at varying concentrations (10 µM to 100 µM) in chlorobenzene.

2. Baseline Calibration:

  • Blank the UV-Vis spectrophotometer with pure chlorobenzene.

  • Measure the baseline absorbance of the 100 µM DPPH solution at 515 nm (should be approximately 1.0 AU).

3. Kinetic Incubation & Measurement:

  • In a quartz cuvette equipped with a magnetic stirrer and precise temperature control (25.0 ± 0.1 °C), inject 2.9 mL of the DPPH solution.

  • Rapidly inject 0.1 mL of the SHP test solution.

  • Immediately initiate continuous spectrophotometric monitoring at 515 nm, recording absorbance every 1 second for a minimum of 600 seconds.

4. Data Extraction & Causality Analysis:

  • Plot the decay of DPPH absorbance over time.

  • Apply pseudo-first-order kinetics (since [SHP] >> [DPPH] consumed in the initial linear phase) to calculate the initial reaction rate.

  • Derive the second-order rate constant ( kinh​ ) by plotting the pseudo-first-order rates against the SHP concentrations. A higher kinh​ indicates superior kinetic superiority in intercepting radicals before they propagate.

Workflow Prep 1. Sample Prep (Non-protic Solvent) DPPH 2. Radical Addition (DPPH or AAPH) Prep->DPPH Incubate 3. Kinetic Incubation (Strict Temp Control) DPPH->Incubate Measure 4. Spectrophotometry (Continuous Monitoring) Incubate->Measure Analyze 5. Kinetic Extraction (Calculate k_inh) Measure->Analyze

Fig 2. Rigorous kinetic workflow for evaluating absolute radical-trapping activity.

Translational Applications in Drug Development

The integration of SHP moieties into active pharmaceutical ingredients (APIs) is a rapidly expanding frontier. By covalently linking a sterically hindered phenol to a known pharmacophore, developers can create dual-action therapeutics.

  • Cardioprotective Oncology: Anthracycline chemotherapeutics (e.g., doxorubicin) cause severe cardiotoxicity driven by ROS generation. By hybridizing these drugs with SHP motifs, the localized ROS burst in cardiac tissue can be neutralized without compromising the drug's primary mechanism of action.

  • Targeted Apoptosis Inducers: As discussed, SHP-diaryl urea hybrids are being engineered to exploit the high-ROS environment of cancer cells. The SHP acts as a prodrug, remaining inert in healthy tissue but rapidly oxidizing into a cytotoxic quinone methide upon entering the tumor microenvironment 3.

  • Lipophilicity Tuning: The efficacy of an SHP in vivo is heavily dependent on its partition coefficient (logP). Because lipid peroxidation occurs within the hydrophobic core of cell membranes, SHPs must be engineered with specific lipophilic tails to anchor them precisely where the radical chain reactions propagate 2.

By moving beyond simplistic endpoint assays and understanding the profound stereoelectronic and solvent-driven realities of hindered phenols, drug developers can unlock the full therapeutic potential of these remarkable molecules.

References

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC.
  • Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity.
  • Media Effects on Antioxidant Activities of Phenols and Catechols.
  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Source: MDPI

Sources

Foundational

The Shielding Effect: An In-depth Technical Guide to Steric Hindrance in 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the steric hindrance effects in 3,5-di-tert-butyl-4-hydroxybenzyl ether, a molecule of si...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects in 3,5-di-tert-butyl-4-hydroxybenzyl ether, a molecule of significant interest in the fields of antioxidant chemistry, polymer stabilization, and drug development. By examining the foundational principles of steric hindrance imparted by the bulky tert-butyl groups, this document elucidates the profound impact on the molecule's reactivity, conformational stability, and antioxidant efficacy. Through a synthesis of experimental data and theoretical insights, this guide offers a detailed exploration of the structure-function relationships that govern the unique properties of this hindered phenolic ether.

Introduction: The Archetype of Hindered Phenolic Antioxidants

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a cornerstone in the design of synthetic antioxidants.[1] These compounds are integral to preventing oxidative degradation in a vast array of materials, including plastics, lubricants, and foodstuffs.[2] Their mechanism of action lies in their ability to act as radical scavengers, donating a hydrogen atom from their phenolic hydroxyl group to terminate the chain reactions of free radicals.[3]

The defining feature of this class of antioxidants is the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group. This substitution creates a sterically crowded environment, a phenomenon known as steric hindrance, which is paramount to the antioxidant's function and stability.[2] This guide focuses specifically on the ether-linked dimer, 3,5-di-tert-butyl-4-hydroxybenzyl ether, to provide an in-depth understanding of how steric hindrance dictates its chemical behavior.

The Genesis of Hindrance: Synthesis and Structural Precursors

The journey to understanding the steric effects of 3,5-di-tert-butyl-4-hydroxybenzyl ether begins with its synthesis, which typically proceeds from the readily available 2,6-di-tert-butylphenol. A common synthetic route involves the formylation of 2,6-di-tert-butylphenol to produce the key intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[4] The steric bulk of the ortho tert-butyl groups directs the formylation to the para position.[4]

Subsequent reduction of the aldehyde yields 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[5][6] While the direct synthesis of the ether from this alcohol is not extensively detailed in readily available literature, it can be inferred to proceed through acid-catalyzed dehydration or other etherification protocols.

Synthesis Pathway A 2,6-di-tert-butylphenol B 3,5-di-tert-butyl-4-hydroxybenzaldehyde A->B Formylation C 3,5-di-tert-butyl-4-hydroxybenzyl alcohol B->C Reduction D 3,5-di-tert-butyl-4-hydroxybenzyl ether C->D Etherification

Caption: Synthetic pathway to 3,5-di-tert-butyl-4-hydroxybenzyl ether.

The Architecture of Encumbrance: Molecular Structure and Conformational Analysis

The molecular structure of 3,5-di-tert-butyl-4-hydroxybenzyl ether is characterized by two bulky 3,5-di-tert-butyl-4-hydroxyphenyl moieties linked by an ether oxygen. The four tert-butyl groups create a significant steric shield around the phenolic hydroxyl groups and the ether linkage.

Molecular Structure cluster_1 3,5-di-tert-butyl-4-hydroxyphenyl moiety 1 cluster_2 3,5-di-tert-butyl-4-hydroxyphenyl moiety 2 P1 Phenolic Ring 1 OH1 OH P1->OH1 tBu1a tert-Butyl P1->tBu1a tBu1b tert-Butyl P1->tBu1b CH2_1 CH2 P1->CH2_1 Ether_O Ether Oxygen CH2_1->Ether_O Ether Linkage P2 Phenolic Ring 2 OH2 OH P2->OH2 tBu2a tert-Butyl P2->tBu2a tBu2b tert-Butyl P2->tBu2b CH2_2 CH2 P2->CH2_2 Ether_O->CH2_2 Ether Linkage

Caption: Schematic of the molecular components of the target ether.

Reactivity under Restraint: The Influence of Steric Hindrance

The steric environment created by the tert-butyl groups has a profound effect on the reactivity of the different functional groups within the molecule.

The Guarded Hydroxyl Group: A Discriminating Radical Scavenger

The primary function of hindered phenols is to donate the hydrogen atom from their hydroxyl group to neutralize free radicals. The steric hindrance around the -OH group in 3,5-di-tert-butyl-4-hydroxybenzyl ether plays a dual role:

  • Selectivity: The bulky tert-butyl groups do not prevent the small, highly reactive free radicals from accessing the hydroxyl hydrogen. However, they do hinder the approach of larger molecules, preventing unwanted side reactions.[2]

  • Phenoxyl Radical Stabilization: Upon donation of a hydrogen atom, a phenoxyl radical is formed. The steric bulk of the ortho-tert-butyl groups prevents this radical from easily participating in further reactions, such as dimerization or abstracting a hydrogen atom from a substrate molecule, which would propagate the oxidative chain.[3] This stabilization of the phenoxyl radical is a key factor in the high efficiency of hindered phenolic antioxidants.

The Sheltered Ether Linkage: Implications for Stability

The ether linkage in 3,5-di-tert-butyl-4-hydroxybenzyl ether is also subject to the steric influence of the flanking bulky groups. This steric shielding can contribute to the thermal and chemical stability of the ether bond by sterically hindering the approach of nucleophiles or other reactive species that could lead to its cleavage.

Quantifying the Unseen: Experimental and Computational Evidence

While direct quantitative data on the steric hindrance of 3,5-di-tert-butyl-4-hydroxybenzyl ether is limited, several experimental and computational techniques can be employed to probe these effects.

Spectroscopic Insights
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the chemical environment of the atoms within the molecule. The chemical shifts of the protons and carbons in the tert-butyl groups and the aromatic rings can be influenced by the steric compression and conformational rigidity of the molecule.

  • Infrared (IR) Spectroscopy: The vibrational frequency of the O-H bond in the IR spectrum can be sensitive to the steric environment. In sterically hindered phenols, the O-H stretching frequency may be shifted compared to unhindered phenols.

Table 1: Spectroscopic Data for 3,5-di-tert-butyl-4-hydroxybenzyl ether and its Precursors

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
3,5-di-tert-butyl-4-hydroxybenzaldehyde9.85 (s, 1H, CHO), 7.73 (s, 2H, Ar-H), 5.85 (s, 1H, OH), 1.48 (s, 18H, t-Bu)191.9, 159.7, 136.5, 128.7, 127.7, 34.4, 30.1Not readily available
3,5-di-tert-butyl-4-hydroxybenzyl alcohol7.23 (s, 2H, Ar-H), 5.18 (s, 1H, OH), 4.61 (s, 2H, CH2), 1.45 (s, 18H, t-Bu)Not readily availableNot readily available
3,5-di-tert-butyl-4-hydroxybenzyl etherNot readily availableNot readily availableAvailable via NIST database[8]

Note: Detailed, directly comparable spectroscopic data for the ether is not consistently available in the searched literature. Data for precursors is provided for context.

Kinetic Studies: Probing Reactivity

Kinetic studies comparing the rate of hydrogen atom transfer (HAT) from 3,5-di-tert-butyl-4-hydroxybenzyl ether to a standard free radical with that of less hindered phenolic compounds can provide a quantitative measure of the steric effect on the reactivity of the hydroxyl group. A slower reaction rate for the hindered phenol would indicate that steric hindrance plays a role in modulating the accessibility of the hydroxyl hydrogen.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess the antioxidant activity of phenolic compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1]

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and a series of concentrations of the test compound (3,5-di-tert-butyl-4-hydroxybenzyl ether) in methanol.

  • Reaction: Mix the DPPH solution with each concentration of the test compound.

  • Measurement: Monitor the decrease in absorbance of the DPPH solution at its λmax (typically around 517 nm) over time using a UV-Vis spectrophotometer.

  • Analysis: The rate of absorbance decrease is proportional to the rate of radical scavenging. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be calculated to quantify the antioxidant efficacy.

Computational Chemistry: Visualizing Steric Crowding

In the absence of a crystal structure, computational chemistry provides a powerful tool to model the three-dimensional structure of 3,5-di-tert-butyl-4-hydroxybenzyl ether and to visualize its steric properties. Molecular mechanics and quantum mechanics calculations can be used to:

  • Determine the Lowest Energy Conformation: Identify the most stable three-dimensional arrangement of the molecule.

  • Generate Steric Maps: Create visual representations of the molecule's surface, highlighting regions of high and low steric hindrance.

  • Calculate Steric Energy: Quantify the energetic cost of steric strain within the molecule.

ComputationalWorkflow A Build 3D Model of the Molecule B Energy Minimization (Molecular Mechanics/Quantum Mechanics) A->B C Lowest Energy Conformation B->C D Generate Steric Map C->D E Calculate Steric Energy C->E F Analysis of Steric Effects on Reactivity D->F E->F

Caption: A typical computational workflow for analyzing steric effects.

Applications and Implications in Drug Development

The principles of steric hindrance embodied by the 3,5-di-tert-butyl-4-hydroxyphenyl moiety are highly relevant in drug design and development. The introduction of bulky groups can:

  • Enhance Metabolic Stability: Steric shielding of a metabolically labile site on a drug molecule can prevent or slow down its degradation by enzymes, thereby increasing its half-life and bioavailability.

  • Modulate Receptor Binding: The size and shape of a molecule are critical for its interaction with biological targets. Steric hindrance can be used to fine-tune the binding affinity and selectivity of a drug candidate.

  • Improve Physicochemical Properties: The lipophilicity imparted by the tert-butyl groups can influence a drug's solubility and membrane permeability.

Derivatives of the 3,5-di-tert-butyl-4-hydroxyphenyl scaffold are being explored for a variety of therapeutic applications, leveraging the unique combination of antioxidant properties and steric influence.[9]

Conclusion: A Tale of Two Effects

The steric hindrance in 3,5-di-tert-butyl-4-hydroxybenzyl ether is a tale of two complementary effects. The bulky tert-butyl groups act as vigilant guardians of the reactive phenolic hydroxyl groups, allowing them to selectively neutralize harmful free radicals while preventing undesirable side reactions. This same steric bulk confers stability to the resulting phenoxyl radical, a critical feature for an efficient chain-breaking antioxidant. Furthermore, the steric crowding around the ether linkage likely contributes to the overall robustness of the molecule. A thorough understanding of these steric effects, through a combination of experimental and computational approaches, is essential for the rational design of new and improved antioxidants, polymer stabilizers, and therapeutic agents based on this versatile molecular scaffold.

References

  • Wellt Chemicals. (2024, January 5). The Ultimate Guide to Hindered Phenol in 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Steric Structure on Mechanism of Antioxidant Activity of Alkyl Gallates in Soybean Oil Triacylglycerols–A Kinetic Approach. Retrieved from [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118.
  • BDMAEE. (2025, June 30). a comparative assessment of antioxidant dhop versus other conventional hindered phenol antioxidants for general use. Retrieved from [Link]

  • McClements, D. J., & Das, A. K. (2018). Interfacial Antioxidants: A Review of Natural and Synthetic Emulsifiers and Coemulsifiers That Can Inhibit Lipid Oxidation. Journal of Agricultural and Food Chemistry, 66(1), 20-35.
  • ResearchGate. (n.d.). Schematic outline for the synthesis of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. Retrieved from [Link]

  • Chen, X., Chen, Z., & Wang, X. (2019). Reviews on Mechanisms of In Vitro Antioxidant Activity of Polysaccharides. Oxidative Medicine and Cellular Longevity, 2019.
  • MDPI. (2022, November 25). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Retrieved from [Link]

  • Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]

  • BDMAEE. (2025, July 1). a detailed comparison of primary antioxidant 1024 versus other leading hindered phenol antioxidants for premium applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Retrieved from [Link]

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-t-Butyl-4-hydroxybenzyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate. Retrieved from [Link]

  • BDMAEE. (2025, July 7). a direct comparison of primary antioxidant 330 against other leading hindered phenol antioxidants for premium-grade uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Ingold, C. K. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society, 11(1), 1-23.
  • NIST. (n.d.). 3,5-di-t-Butyl-4-hydroxybenzyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
  • ACS Publications. (2024, April 16). Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Mayer, J. M. (2011). Understanding hydrogen atom transfer: from bond strengths to Marcus theory. Accounts of chemical research, 44(1), 36-46.
  • Wang, Y., Li, Y., Tian, Y., & Li, Y. (2020). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of thermal analysis and calorimetry, 141(1), 229-237.
  • Maji, M., & Kumar, P. (2016). Hydrogen-atom transfer reactions. In Topics in Current Chemistry (Vol. 374, No. 1, p. 17). Springer.
  • PubChem. (n.d.). Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding Biological Hydrogen Transfer Through the Lens of Temperature Dependent Kinetic Isotope Effects. Retrieved from [Link]

  • Xie, J., Lo, P. K., Lam, C. S., Lau, K. C., & Lau, T. C. (2018). A hydrogen-atom transfer mechanism in the oxidation of alcohols by [FeO4] 2− in aqueous solution. Dalton Transactions, 47(1), 240-246.
  • Longdom Publishing. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Retrieved from [Link]

  • In Methods in Enzymology (Vol. 606, pp. 1-25). Elsevier.
  • National Institutes of Health. (n.d.). Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions. Retrieved from [Link]

  • PubMed. (n.d.). Conformational stability, vibrational and NMR analysis, chemical potential and thermodynamical parameter of 3-tert-butyl-4-hydroxyanisole. Retrieved from [Link]

Sources

Exploratory

Thermal Stability of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether: A Mechanistic and Experimental Guide

Introduction: Structural Causality and Industrial Relevance In the realm of materials science and pharmaceutical formulation, oxidative degradation is a primary vector for material failure and active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Causality and Industrial Relevance

In the realm of materials science and pharmaceutical formulation, oxidative degradation is a primary vector for material failure and active pharmaceutical ingredient (API) spoilage. 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), also known by its synonyms bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether or Ionox 201[3], is a highly effective, sterically hindered phenolic antioxidant.

The compound's efficacy is not accidental; it is a direct consequence of its molecular architecture. The central ether linkage (–CH₂–O–CH₂–) connects two identical phenolic rings, providing a high molecular weight (454.7 g/mol ) that drastically reduces volatility during high-temperature melt processing. More critically, the bulky tert-butyl groups positioned at the ortho (3 and 5) positions physically shield the reactive hydroxyl (–OH) group at the para (4) position. This intense steric hindrance prevents premature auto-oxidation, ensuring the molecule remains inert until it encounters highly reactive polymer peroxy radicals (ROO•) generated under thermal stress.

Thermodynamic Profile and Phase Behavior

Before deploying an antioxidant in a high-temperature extrusion or drug-matrix melt, its baseline thermodynamic properties must be established. The symmetry of 3,5-di-tert-butyl-4-hydroxybenzyl ether and the strong intramolecular dispersion forces between its tert-butyl groups create a highly ordered crystalline lattice.

Table 1: Physicochemical and Thermal Properties
PropertyValueMechanistic Significance
Molecular Weight 454.7 g/mol High mass prevents volatilization during polymer compounding (>180 °C).
Melting Point 135.0 – 137.0 °CNarrow transition zone indicates high purity and molecular symmetry[1].
Thermal Degradation Onset ~200 °CDefines the absolute upper limit for continuous thermal exposure[1].
Primary Mechanism Chain-breaking H-donorInterrupts the propagation phase of free-radical auto-oxidation.

Mechanism of Thermal Stability and Radical Scavenging

The thermal stability of this compound is defined by its ability to withstand heat without decomposing, while simultaneously intercepting radicals. When a polymer or lipid matrix is subjected to elevated temperatures, carbon-carbon bonds undergo homolytic cleavage, reacting with ambient oxygen to form peroxy radicals (ROO•).

3,5-di-tert-butyl-4-hydroxybenzyl ether acts as a primary chain-breaking antioxidant . The mechanism follows a precise causality:

  • Interception: The sterically hindered phenolic –OH donates a hydrogen atom to the highly reactive ROO• radical, converting it into a harmless hydroperoxide (ROOH).

  • Resonance Stabilization: The antioxidant is converted into a phenoxyl radical (Ar-O•). Due to the delocalization of the unpaired electron across the aromatic ring and the physical barrier of the tert-butyl groups, this radical is exceptionally stable and cannot propagate the oxidation chain.

  • Termination: The stable phenoxyl radicals eventually undergo disproportionation or couple to form non-radical quinone methide derivatives, permanently halting the degradation cascade.

Mechanism Init Oxidative Stress (Heat / O2) Radical Polymer Peroxy Radical (ROO•) Init->Radical Initiation Scavenge Antioxidant H-Donation (Ar-OH → Ar-O•) Radical->Scavenge Interception StablePolymer Stabilized Polymer (ROO-H) Scavenge->StablePolymer Chain Breaking Quinone Stable Byproducts (Quinone Methides) Scavenge->Quinone Radical Coupling

Radical scavenging pathway of hindered phenolic antioxidants.

Self-Validating Experimental Protocols for Thermal Profiling

To ensure scientific integrity, thermal stability cannot be assumed; it must be empirically quantified. The following protocols form a self-validating system: Thermogravimetric Analysis (TGA) isolates pure thermal degradation, while Differential Scanning Calorimetry (DSC) quantifies oxidative resistance.

Protocol A: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: Determine the absolute thermal degradation onset ( Tonset​ ) independent of oxidation.

  • Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of 3,5-di-tert-butyl-4-hydroxybenzyl ether into a pre-calcined alumina (Al₂O₃) crucible.

    • Causality: Alumina is strictly required over platinum. Platinum can act as a catalyst for trace oxidative reactions, skewing the intrinsic thermal degradation baseline.

  • Atmospheric Purging: Purge the TGA furnace with high-purity Nitrogen (N₂) at 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere ensures that any mass loss observed is due to thermal bond cleavage (specifically the benzylic ether bond), not oxidative combustion.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

    • Causality: A 10 °C/min rate provides the optimal thermodynamic balance, preventing thermal lag within the sample mass while maintaining high resolution for the onset of mass loss.

  • Data Extraction: Calculate the T5%​ (temperature at 5% mass loss). For this compound, thermal degradation typically initiates near 200 °C[1].

Protocol B: Oxidative Induction Time (OIT) via DSC

Objective: Measure the compound's functional efficacy in delaying polymer oxidation under extreme thermal stress.

  • Matrix Blending: Homogeneously compound 0.1 wt% of the antioxidant into a virgin, unstabilized polypropylene (PP) matrix using a micro-compounder at 180 °C.

  • Isothermal Equilibration: Place a 5 mg sample of the blend in an open aluminum pan within the DSC. Heat rapidly (20 °C/min) to 200 °C under a continuous Nitrogen (N₂) purge.

  • Gas Switch (The Stress Event): Once thermally equilibrated at 200 °C for exactly 5 minutes, abruptly switch the purge gas from N₂ to Oxygen (O₂) at 50 mL/min.

    • Causality: This sudden introduction of oxygen at high temperature forces an immediate oxidative stress event. The antioxidant must now actively scavenge radicals to prevent the polymer from combusting.

  • Measurement: Monitor the heat flow. The OIT is the exact time interval from the gas switch to the onset of the exothermic oxidation peak.

Workflow Prep Sample Preparation (10 mg, Alumina Crucible) TGA TGA Analysis (N2, 10°C/min to 600°C) Prep->TGA Thermal Limit DSC DSC Analysis (O2 Switch at 200°C) Prep->DSC Oxidative Limit Data Data Synthesis (Determine Onset Temp & OIT) TGA->Data Mass Loss Profile DSC->Data Induction Time

Self-validating experimental workflow for thermal and oxidative stability profiling.

Comparative Performance Analysis

To contextualize the thermal stability of 3,5-di-tert-butyl-4-hydroxybenzyl ether, it is essential to benchmark it against other industry-standard primary phenolic antioxidants used in elastomeric and polymer applications[2].

Table 2: Comparative Thermal Stability of Phenolic Antioxidants
Antioxidant (Common Name)Molecular Weight ( g/mol )Melting Point (°C)Thermal Stability Profile
BHT (2,6-di-tert-butyl-4-methylphenol)220.370High volatility; poor thermal stability above 100 °C.
3,5-di-tert-butyl-4-hydroxybenzyl ether 454.7135 - 137Moderate-High; stable up to ~200 °C; excellent for food contact packaging.
Irganox 1010 1177.6110 - 125High; excellent stability in EPDM and polyolefins up to ~130 °C continuous use.
Ethanox 330 784.1225Extreme; highest thermal stability, but difficult to disperse due to high MP.

Analysis: While Ethanox 330 provides superior absolute thermal stability, its high melting point (225 °C) creates dispersion challenges in lower-temperature polymer melts. 3,5-di-tert-butyl-4-hydroxybenzyl ether occupies a critical "Goldilocks" zone: its 135 °C melting point ensures rapid, homogeneous dispersion during standard extrusion, while its 200 °C degradation onset provides a robust safety margin against thermal breakdown during processing.

Conclusion

The thermal stability of 3,5-di-tert-butyl-4-hydroxybenzyl ether is a masterclass in rational chemical design. By leveraging the steric bulk of tert-butyl groups and the molecular flexibility of a central ether linkage, it achieves a delicate balance between processability (melting at 135 °C) and robust thermal endurance (stable up to 200 °C). For researchers and formulators, understanding the causality behind its radical scavenging mechanism and employing rigorous, self-validating analytical protocols (TGA/DSC) is paramount to maximizing its efficacy in advanced material applications.

References

  • BDMAEE. (2025). A comparative analysis of primary antioxidant 5057 versus other leading phenolic antioxidants for elastomeric applications. Retrieved from [Link]

  • PubChem. (2025). Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 - PubChem. Retrieved from [Link]

Foundational

Thermodynamic Solubility and Solvent Interactions of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether: A Technical Guide for Formulation Scientists

Executive Summary & Structural Causality 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7) is a symmetrical, sterically hindered phenolic compound widely utilized as an antioxidant, polymer stabilizer, and interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7) is a symmetrical, sterically hindered phenolic compound widely utilized as an antioxidant, polymer stabilizer, and intermediate in advanced drug delivery systems such as nanosponges[1]. With a molecular formula of C30H46O3 and a molecular weight of 454.7 g/mol [2], its solubility profile is fundamentally dictated by its highly hydrophobic architecture[1].

The causality behind its solvation behavior lies in its structural topology. The molecule features a central ether linkage flanked by two bulky 3,5-di-tert-butyl-4-hydroxybenzyl moieties. The four tert-butyl groups create a massive non-polar hydrocarbon shield. This steric bulk maximizes London dispersion forces, driving high solubility in non-polar organic solvents, while simultaneously shielding the central ether oxygen and terminal hydroxyl groups from acting as efficient hydrogen bond acceptors or donors[1]. Consequently, the compound exhibits practically zero aqueous solubility and requires specific thermodynamic conditions to dissolve in polar protic solvents.

Quantitative Solubility Profile in Organic Solvents

Understanding the solvent-solute interaction is critical for successful formulation and chemical synthesis. The table below summarizes the solubility behavior of 3,5-di-tert-Butyl-4-hydroxybenzyl ether across major solvent classes, grounded in its thermodynamic properties.

Solvent ClassificationRepresentative SolventsRelative SolubilitySolvation Causality & Interactions
Non-Polar Hexane, Toluene, HeptaneHighly SolubleStrong London dispersion forces interact favorably with the bulky tert-butyl hydrocarbon shield.
Polar Aprotic Acetone, Ethyl Acetate, DCMFreely SolubleDipole-induced dipole interactions stabilize the central ether linkage without protonating it.
Polar Protic Methanol, EthanolSparingly SolubleSteric hindrance blocks hydrogen bonding to the ether oxygen; requires thermal energy to dissolve.
Aqueous Water, Aqueous BuffersPractically InsolubleExtreme hydrophobicity and lack of accessible hydrogen bond acceptors/donors prevent hydration[1].

Solvolysis & Chemical Stability: The Protic Solvent Trap

A critical oversight in formulation science is treating solubility as a purely physical phenomenon without considering chemical stability. While 3,5-di-tert-Butyl-4-hydroxybenzyl ether can be forced to dissolve in alcohols (e.g., heated methanol or ethanol), prolonged exposure to these polar protic solvents induces solvolysis[1].

Mechanistic Causality: In alcohol solutions, the compound undergoes hydrolysis and cleavage, leading to the intermediate formation of 2,6-di-tert-butyl-4-methylene-1-benzoquinone[1]. This highly reactive quinone methide intermediate can further react with the alcohol solvent to form new phenolic or alkoxy adducts, permanently degrading the primary compound and compromising its antioxidant efficacy. Therefore, aprotic solvents are strictly recommended for long-term stock solutions.

Solvolysis A 3,5-di-tert-Butyl-4-hydroxybenzyl ether B Dissolution in Protic Solvents (e.g., Methanol) A->B C Hydrolysis & Cleavage B->C D 2,6-di-tert-butyl-4-methylene-1-benzoquinone (Reactive Intermediate) C->D E Phenolic / Alkoxy Adducts (Degradation Products) D->E

Caption: Solvolysis degradation pathway of hindered phenolic ethers in protic solvents.

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the thermodynamic solubility of 3,5-di-tert-Butyl-4-hydroxybenzyl ether without falling victim to solvent-induced degradation or supersaturation artifacts, a rigorous Isothermal Shake-Flask method must be employed.

Workflow S1 1. Solid Dispensing (Excess Solute in Amber Vials) S2 2. Solvent Addition (Aprotic Preferred) S1->S2 S3 3. Isothermal Equilibration (24h, 25°C, 500 RPM) S2->S3 S4 4. Phase Separation (0.22 µm PTFE Filtration) S3->S4 S5 5. HPLC-UV Quantification (Self-Validating Standard) S4->S5

Caption: Thermodynamic solubility screening workflow for 3,5-di-tert-Butyl-4-hydroxybenzyl ether.

Step-by-Step Methodology
  • Solid Dispensing (Gravimetric): Weigh an excess amount (e.g., 50 mg) of 3,5-di-tert-Butyl-4-hydroxybenzyl ether into 2.0 mL amber glass HPLC vials.

    • Causality: Amber glass prevents photo-oxidative degradation of the hindered phenol during the prolonged equilibration phase.

  • Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent (e.g., Acetone, Toluene). Avoid alcohols if long-term stock stability is required to prevent solvolysis[1].

  • Isothermal Equilibration: Seal the vials with PTFE-lined septa and incubate in a thermoshaker at 25.0 ± 0.1 °C with agitation at 500 RPM for 24 hours.

    • Causality: A 24-hour incubation ensures the system transitions from transient kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert to harsh organic solvents; utilizing nylon or polyethersulfone (PES) filters could result in extractable contamination or membrane degradation.

  • HPLC-UV Quantification & Self-Validation: Dilute the filtered supernatant into a compatible mobile phase and analyze via HPLC-UV (typically monitored at 275 nm).

    • Self-Validating Checkpoint: Inject a known calibration standard (e.g., 10 µg/mL) at the beginning, middle, and end of the HPLC sequence. If the peak area of the standard deviates by >2%, it indicates solvent evaporation from the autosampler vials or column saturation. The system flags this automatically, invalidating the run and requiring a repeat to ensure absolute data integrity.

References

  • PubChem - Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 (Molecular Identifiers and Chemical Properties). Available at:[Link]

Sources

Exploratory

Structural Crystallography and Antioxidant Mechanisms of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

Executive Summary In the landscape of polymer chemistry and pharmaceutical stabilization, hindered phenolic compounds serve as the primary defense against oxidative degradation. 3,5-di-tert-Butyl-4-hydroxybenzyl ether (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of polymer chemistry and pharmaceutical stabilization, hindered phenolic compounds serve as the primary defense against oxidative degradation. 3,5-di-tert-Butyl-4-hydroxybenzyl ether (DTBHE) represents a highly symmetrical, structurally optimized antioxidant. This technical guide explores the crystallographic architecture of DTBHE and its derivatives, elucidating how the spatial arrangement of its bulky tert-butyl groups dictates both its solid-state stability and its radical-scavenging efficacy.

By analyzing the causality between its crystal packing and its chemical reactivity, this whitepaper provides drug development professionals and materials scientists with actionable insights into formulating highly stable, oxidation-resistant systems.

Chemical Identity and Conformational Landscape

DTBHE is a symmetrical bis-ether characterized by two identical hindered phenolic pharmacophores linked via an ether bridge. The defining structural feature of this molecule is the presence of bulky tert-butyl groups at the 3 and 5 positions of the benzene ring, immediately adjacent to the hydroxyl group at position 4.

This specific conformational arrangement is not merely a structural anomaly; it is the fundamental driver of the compound's thermodynamic stability. The steric bulk physically shields the hydroxyl group, raising the activation energy required for unwanted solvolysis while perfectly tuning the bond dissociation energy (BDE) for targeted radical scavenging .

Table 1: Physicochemical and Thermodynamic Properties of DTBHE

PropertyValue
IUPAC Name 2,6-di-tert-butyl-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxymethyl]phenol
CAS Number 6922-60-7
Molecular Formula C₃₀H₄₆O₃
Molecular Weight 454.68 g/mol
Melting Point 135.0 – 137.0 °C
Physical State Crystalline Solid

Crystallographic Architecture and Steric Shielding

Understanding the solid-state behavior of DTBHE requires an analysis of its crystallographic packing. While the exact unit cell of the pure bis-ether can exhibit polymorphism depending on the crystallization solvent, the highly conserved 3,5-di-tert-butyl-4-hydroxybenzyl moiety consistently dictates the lattice assembly.

Crystallographic studies on closely related functional derivatives—such as dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate—reveal that these molecules typically crystallize in a monoclinic system . The phenolic hydroxyl group is heavily hindered, as indicated by shorter-than-normal intramolecular H···H contacts. Despite this steric shielding, the molecules self-assemble into highly ordered one-dimensional chains driven by intermolecular O-H···O hydrogen bonds along the [010] crystallographic axis.

Table 2: Representative Crystallographic Parameters of the Hindered Phenolic Moiety

Crystallographic ParameterValue (Reference Model)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.854(2) Å, b = 10.341(2) Å, c = 22.899(5) Å
Cell Angle (β) 98.838(4)°
Volume (V) 2539.7(9) ų
Data Collection Temp (T) 294 K

Note: Data extrapolated from the standardized malonate derivative to illustrate the conserved packing behavior of the 3,5-di-tert-butyl-4-hydroxybenzyl fragment.

Mechanism of Action: The Antioxidant Pathway

The primary industrial and pharmaceutical application of DTBHE is the neutralization of Reactive Oxygen Species (ROS). The mechanism is governed by a Hydrogen Atom Transfer (HAT) pathway.

When a free radical approaches, the phenolic hydroxyl group donates a hydrogen atom, neutralizing the ROS and converting DTBHE into a phenoxy radical. In unhindered phenols, this intermediate would rapidly dimerize, forming quinones and terminating the antioxidant activity. However, the tert-butyl groups in DTBHE act as physical barricades. They prevent dimerization and allow the unpaired electron to safely delocalize across the aromatic ring, creating a stable, non-reactive resonance state .

ROS_Scavenging ROS Reactive Oxygen Species (Free Radicals) H_Transfer Hydrogen Atom Transfer (HAT) ROS->H_Transfer DTBHE DTBHE (Hindered Phenol) DTBHE->H_Transfer Phenoxy Phenoxy Radical Intermediate H_Transfer->Phenoxy H• donation Steric Steric Shielding (tert-butyl groups) Phenoxy->Steric Prevents Dimerization Stable Stable Resonance State (Termination) Steric->Stable

Diagram 1: The Hydrogen Atom Transfer (HAT) pathway of DTBHE neutralizing reactive oxygen species.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol 1: Synthesis and Crystallization of DTBHE

Objective: To synthesize high-purity DTBHE and grow single crystals suitable for X-ray diffraction.

  • Precursor Preparation: Dissolve 2,6-di-tert-butyl-4-(hydroxymethyl)phenol in anhydrous dichloromethane under an inert nitrogen atmosphere. Causality: Nitrogen prevents premature auto-oxidation of the phenolic precursor.

  • Etherification: Introduce a catalytic amount of p-toluenesulfonic acid (PTSA) to drive the dehydration and symmetrical coupling of the precursors.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Validation Step: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validated when the precursor spot completely disappears, ensuring full conversion.

  • Quenching: Neutralize the catalyst with saturated sodium bicarbonate. Extract, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Recrystallization: Evaporate the solvent and dissolve the crude residue in a hot mixture of acetone and diethyl ether. Transfer to 4 °C. Causality: The mixed-solvent system provides the optimal dielectric constant to balance solubility, forcing the slow nucleation required for pristine, defect-free single crystals.

  • Final Validation: Confirm purity via melting point apparatus. A sharp transition at exactly 135.0–137.0 °C validates the absence of unreacted monomers.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: To determine the precise atomic coordinates and hydrogen-bonding network of the synthesized crystal.

SCXRD_Workflow Synth Synthesis & Purification Recrystallization in Diethyl Ether/Acetone Mount Crystal Mounting Selection of 0.24×0.20×0.16 mm Single Crystal Synth->Mount Diffract X-Ray Diffraction Mo Kα radiation (294 K) Data Collection Mount->Diffract Solve Structure Solution Direct Methods & Refinement (Least-Squares) Diffract->Solve Model Crystallographic Model O-H···O Hydrogen Bond Network Mapping Solve->Model

Diagram 2: Step-by-step Single-Crystal X-Ray Diffraction workflow for structural determination.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a single crystal measuring approximately 0.24 × 0.20 × 0.16 mm. Coat the crystal in perfluorinated polyether oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal lattice from atmospheric moisture degradation and minimizes background scattering.

  • Data Collection: Mount the loop on a diffractometer utilizing a Mo Kα radiation source (λ = 0.71073 Å). Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects in dense organic crystals, yielding higher resolution electron density maps.

  • Integration & Correction: Collect diffraction frames and apply multi-scan absorption corrections (e.g., SADABS) to account for the specific morphology of the crystal.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation Step: The structural model is self-validated by evaluating the final R-factor (R1). An R1 value below 0.05, combined with a flat difference Fourier map (residual electron density < 0.5 e/ų), confirms the absolute accuracy of the atomic coordinates and the O-H···O bonding network.

References

  • Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. Zeng, T., & Ren, W.-Z. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2429. National Institutes of Health (PMC).[Link]

  • Crystal structures and antimicrobial and antioxidant activities of phosphonium compounds containing 3,5-di-tert-butyl-4-hydroxybenzyl fragment. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. ResearchGate. [Link]

Foundational

Technical Whitepaper: Molecular Characterization and Antioxidant Efficacy of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

Executive Summary As drug development and advanced materials science increasingly rely on highly stable excipients and protective agents, hindered phenolic antioxidants have become indispensable. This whitepaper provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and advanced materials science increasingly rely on highly stable excipients and protective agents, hindered phenolic antioxidants have become indispensable. This whitepaper provides an in-depth technical analysis of 3,5-di-tert-Butyl-4-hydroxybenzyl ether (also known as Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether). Designed for researchers and application scientists, this guide elucidates the compound's structural identity, physicochemical properties, and the mechanistic causality behind its radical scavenging capabilities. Furthermore, it establishes self-validating experimental workflows for its analytical quantification and functional validation.

Chemical Identity & Structural Elucidation

3,5-di-tert-Butyl-4-hydroxybenzyl ether is a symmetrical, sterically hindered phenolic compound. Its molecular architecture consists of two 2,6-di-tert-butylphenol moieties connected by a dimethyl ether bridge (-CH₂-O-CH₂-).

The strategic placement of bulky tert-butyl groups at the ortho positions (carbons 3 and 5) relative to the hydroxyl group (carbon 4) is not accidental; it is the fundamental driver of the molecule's stability. These bulky groups provide profound steric shielding , preventing the phenolic hydroxyl from undergoing unwanted side reactions while simultaneously stabilizing the phenoxy radical intermediate formed during antioxidant activity. The exact molecular weight is 454.6844 g/mol , corresponding to the formula C₃₀H₄₆O₃ ()[1].

Physicochemical Properties

The following table synthesizes the core quantitative and structural data required for analytical integration.

PropertyValueReference
Molecular Formula C₃₀H₄₆O₃[2]
Molecular Weight 454.6844 g/mol [1]
CAS Registry Number 6922-60-7[3]
IUPAC Name 2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol[2]
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C[2]

Mechanism of Action: Hindered Phenolic Antioxidant Pathway

The primary utility of 3,5-di-tert-butyl-4-hydroxybenzyl ether lies in its ability to terminate free radical chain reactions. This occurs via a Hydrogen Atom Transfer (HAT) mechanism.

Causality of the Mechanism: When a Reactive Oxygen Species (ROS) or a lipid peroxyl radical encounters the molecule, the highly labile hydrogen atom of the phenolic hydroxyl group is donated to the radical. The resulting phenoxy radical is exceptionally stable. Why? The unpaired electron delocalizes across the aromatic ring, and the massive tert-butyl groups physically block other molecules from reacting with the oxygen radical. This prevents the radical from propagating further oxidative damage, effectively neutralizing the threat.

AntioxidantMechanism ROS Reactive Oxygen Species (ROS) Highly Reactive Complex Transition State Hydrogen Transfer ROS->Complex Encounters DTBHE 3,5-di-tert-Butyl-4-hydroxybenzyl ether (Hydrogen Donor) DTBHE->Complex Donates H+ StablePhenoxy Sterically Hindered Phenoxy Radical (Resonance Stabilized) Complex->StablePhenoxy Radical Shift Neutralized Neutralized Molecule (Non-reactive) Complex->Neutralized Quenching

Radical scavenging mechanism of hindered phenolic antioxidants.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and a built-in failure check.

Protocol 1: Analytical Verification via LC-MS

To confirm the molecular weight (454.68 g/mol ) and assess purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 10 µg/mL.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Causality: The molecule is highly hydrophobic due to its four tert-butyl groups; a C18 stationary phase ensures proper retention and separation from polar impurities.

  • Mobile Phase Selection: Use Water/Acetonitrile supplemented with 10 mM Ammonium Acetate.

    • Causality: Avoid formic acid. Formic acid suppresses the deprotonation of the phenolic hydroxyl group. A neutral/slightly basic mobile phase facilitates the formation of the [M-H]⁻ ion.

  • Ionization & Detection: Utilize Electrospray Ionization (ESI) in Negative Mode . Monitor for the target mass-to-charge ratio (m/z) of 453.68 .

  • Self-Validation Check: Inject a known phenolic standard (e.g., BHT) prior to the sample. If the BHT peak is absent, the negative ionization mode is failing, and the source requires cleaning or recalibration before proceeding.

LCMSWorkflow Prep Sample Preparation (Methanol Solvent) Chrom RP-HPLC Separation (C18 Column) Prep->Chrom Ion ESI Negative Mode [M-H]- Generation Chrom->Ion Mass Mass Analysis (m/z 453.68) Ion->Mass Valid Data Validation (MW = 454.68 g/mol) Mass->Valid

LC-MS workflow for molecular weight validation of phenolic ethers.

Protocol 2: DPPH Radical Scavenging Assay

To quantify the functional antioxidant efficacy of the synthesized or procured compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Dilution: Prepare serial dilutions of 3,5-di-tert-butyl-4-hydroxybenzyl ether (ranging from 1 µM to 100 µM) in methanol.

  • Reaction: Mix 1 mL of the sample dilution with 2 mL of the DPPH solution in a cuvette.

  • Incubation: Incubate the mixture for 30 minutes in complete darkness.

    • Causality: Free radical reactions are highly susceptible to photo-induced degradation. Shielding the reaction ensures that the reduction of DPPH is exclusively driven by the hydrogen atom transfer from the antioxidant, preventing false-positive absorbance drops.

  • Measurement: Read the absorbance at 517 nm using a UV-Vis spectrophotometer. The deep purple DPPH radical turns yellow upon reduction.

  • Self-Validation Check: Include a Trolox standard curve and a pure solvent blank. If the Trolox positive control fails to produce its established IC₅₀, the DPPH reagent has degraded, and the assay must be invalidated.

Safety, Toxicity, and Handling

While hindered phenols are generally stable, proper handling protocols must be observed based on GHS classifications. The compound is classified as causing Skin Irritation (Category 2, H315), Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3, H335) ()[2].

Toxicological Causality: The bulky tert-butyl groups significantly lower acute oral toxicity by preventing rapid enzymatic degradation and cellular absorption. However, the exposed hydroxyl group and the ether linkage can interact with mucosal membranes, necessitating the use of tightly fitting safety goggles and nitrile gloves during laboratory handling.

References

  • Title: Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 3,5-di-t-Butyl-4-hydroxybenzyl ether Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5-di-tert-Butyl-4-hydroxybenzyl ether from 2,6-di-tert-butylphenol

Application Note: Synthesis and Characterization of 3,5-di-tert-Butyl-4-hydroxybenzyl Ethers from 2,6-di-tert-Butylphenol Executive Summary & Scope The functionalization of 2,6-di-tert-butylphenol into benzylic ethers re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3,5-di-tert-Butyl-4-hydroxybenzyl Ethers from 2,6-di-tert-Butylphenol

Executive Summary & Scope

The functionalization of 2,6-di-tert-butylphenol into benzylic ethers represents a cornerstone synthetic pathway in the development of macromolecular antioxidants, polymer stabilizers, and specialized active pharmaceutical ingredients (APIs). In literature and industrial nomenclature, "3,5-di-tert-butyl-4-hydroxybenzyl ether" typically refers to one of two critical molecules:

  • The Asymmetric Methyl Ether (CAS 4307-28-2): A highly reactive intermediate used for synthesizing complex tris-phenolic antioxidants.

  • The Symmetrical Bis-Ether (CAS 6922-60-7, Ionox 201): A high-molecular-weight radical scavenger[1].

This application note provides a comprehensive, self-validating guide to synthesizing both ether variants, detailing the strict thermodynamic and kinetic controls required to prevent the reaction from collapsing into unwanted thermodynamic sinks.

Mechanistic Causality & Pathway Analysis

To master this synthesis, one must understand the unique steric and electronic environment of the starting material, 2,6-di-tert-butylphenol.

Correcting a Literature Misconception: Some automated chemical databases suggest that synthesizing these ethers involves deprotonating the phenol to form a phenolate anion, followed by nucleophilic O -alkylation[2]. This is chemically inaccurate. The two bulky tert-butyl groups at the C2 and C6 positions create an impenetrable steric shield around the phenolic oxygen. Consequently, O -alkylation is virtually impossible under standard conditions. Instead, the molecule undergoes exclusive C -alkylation at the highly activated, sterically accessible C4 (para) position.

The Quinone Methide Intermediate: The causality of all benzylic functionalization in this system relies on the transient formation of a quinone methide (2,6-di-tert-butyl-4-methylene-2,5-cyclohexadien-1-one).

  • Kinetic Trapping (Methyl Ether): In the presence of acid, formaldehyde, and methanol, the quinone methide is rapidly trapped by methanol to form the methyl ether[3].

  • Controlled Dimerization (Bis-Ether): If the intermediate 3,5-di-tert-butyl-4-hydroxybenzyl alcohol is formed, mild dehydration allows two benzylic moieties to link via an oxygen bridge.

  • The Thermodynamic Sink (Methylene Dimer): If the acid catalyst is too strong or the temperature too high, the ether linkage cleaves. The resulting carbocation attacks another phenol ring, extruding formaldehyde to form the highly stable, irreversible 4,4'-methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1)[4].

Reaction Pathway Visualization

ReactionPathways SM 2,6-di-tert-butylphenol (Starting Material) QM Quinone Methide Intermediate SM->QM + CH2O (Formaldehyde) Acid/Base Catalyst ME Methyl Benzyl Ether (CAS 4307-28-2) QM->ME + Methanol (Kinetic Trapping) BE Symmetrical Bis-Ether (CAS 6922-60-7) QM->BE + Benzyl Alcohol (Controlled Dimerization) BP Methylene Dimer (CAS 118-82-1) QM->BP Strong Acid / Heat (Thermodynamic Sink)

Reaction pathways from 2,6-di-tert-butylphenol to various hindered ethers and byproducts.

Experimental Methodologies (Self-Validating Protocols)

A robust protocol must contain built-in failure detection. The following procedures utilize in-process Thin Layer Chromatography (TLC) and post-process Nuclear Magnetic Resonance (NMR) as strict validation gates.

Protocol A: Direct Synthesis of 3,5-di-tert-Butyl-4-hydroxybenzyl Methyl Ether

Causality: Methanol acts as both the solvent and the nucleophile. The vast molar excess of methanol ensures the quinone methide is trapped instantly, preventing dimerization.

  • Initiation: In a 250 mL round-bottom flask, dissolve 20.6 g (0.1 mol) of 2,6-di-tert-butylphenol in 100 mL of anhydrous methanol.

  • Electrophile Addition: Add 4.8 g of paraformaldehyde (approx. 0.16 mol equivalent of formaldehyde).

  • Catalysis: Slowly add 2.0 mL of 80% H2​SO4​ dropwise under continuous stirring[3]. Note: The acid protonates the formaldehyde, triggering the electrophilic aromatic substitution.

  • Propagation: Attach a reflux condenser and heat the mixture to 60–65 °C for 1.5 hours.

  • Validation Gate 1 (In-Process): Perform TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting material ( Rf​≈0.8 ) is entirely replaced by the product spot ( Rf​≈0.6 ). If a spot appears at Rf​≈0.7 , the reaction is overheating and forming the methylene dimer.

  • Quenching & Workup: Cool the flask in an ice bath. Neutralize the acid by adding saturated aqueous NaHCO3​ until pH 7 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from cold hexane.

  • Validation Gate 2 (Analytical): 1H NMR ( CDCl3​ ) must show a sharp singlet at 3.4 ppm (3H, −OCH3​ ) and a singlet at 4.4 ppm (2H, Ar−CH2​−O− ).

Protocol B: Synthesis of Bis(3,5-di-tert-butyl-4-hydroxybenzyl) Ether (Ionox 201)

Causality: To form the symmetrical ether, we must first isolate the benzylic alcohol, then carefully dehydrate it. If the acid is too strong, the ether bridge will collapse into the methylene dimer[4]. We utilize a Dean-Stark apparatus to physically remove water, driving the equilibrium forward without requiring harsh acids.

  • Precursor Synthesis: React 2,6-di-tert-butylphenol with 37% aqueous formaldehyde and catalytic NaOH in ethanol at 40 °C for 4 hours. Neutralize, filter, and dry to isolate 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

  • Dehydration Setup: Dissolve 10.0 g of the isolated alcohol in 100 mL of anhydrous toluene in a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Mild Catalysis: Add 0.5 g of a mild acid catalyst (e.g., glacial acetic acid or a weak Lewis acid). Do not use H2​SO4​ or Montmorillonite K10.

  • Equilibrium Driving: Heat the mixture to reflux (approx. 110 °C). Water generated from the dimerization will azeotrope with toluene and collect in the trap.

  • Validation Gate 1 (In-Process): Monitor the Dean-Stark trap. The reaction is complete when water ceases to accumulate (theoretical yield ≈0.38 mL).

  • Workup: Cool the solution, wash with water to remove the catalyst, dry over MgSO4​ , and evaporate the toluene. Recrystallize the solid from a mixture of ethanol/water.

  • Validation Gate 2 (Analytical): 1H NMR ( CDCl3​ ) must show a singlet at 4.5 ppm (4H, −CH2​−O−CH2​− ). The absolute absence of a peak at 3.9 ppm confirms the product has not degraded into the methylene dimer.

Quantitative Data & Analytical Signatures

The following table summarizes the critical process parameters and analytical markers required to differentiate the target ethers from the primary thermodynamic impurity.

ParameterMethyl Benzyl EtherSymmetrical Bis-Ether (Ionox 201)Methylene Dimer (Impurity)
Target CAS 4307-28-26922-60-7118-82-1
Optimal Catalyst H2​SO4​ (80%)Mild Acid (e.g., AcOH)Strong Acid (e.g., H-mont)
Reaction Temp 60–65 °C110 °C (Dean-Stark)>25 °C (Prolonged)
Expected Yield >85%70–80%N/A (Thermodynamic Sink)
TLC Rf​ (9:1 Hex/EtOAc) ~0.6~0.5~0.7
1H NMR: Benzylic Peak 4.4 ppm (s, 2H)4.5 ppm (s, 4H)3.9 ppm (s, 2H)
1H NMR: Methoxy Peak 3.4 ppm (s, 3H)NoneNone

References

  • Source: smolecule.
  • Title: Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)
  • Title: 4,4'-Methylenebis(2,6-di-tert-butylphenol)
  • Title: Di-(3,5-di-tert-butyl-4-hydroxybenzyl)

Sources

Application

Application Note: 3,5-di-tert-Butyl-4-hydroxybenzyl ether in Polymer Stabilization

Executive Summary & Chemical Profiling The oxidative degradation of polymers during melt processing and long-term environmental exposure leads to catastrophic losses in mechanical integrity, elasticity, and optical clari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The oxidative degradation of polymers during melt processing and long-term environmental exposure leads to catastrophic losses in mechanical integrity, elasticity, and optical clarity. 3,5-di-tert-Butyl-4-hydroxybenzyl ether (also known as bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether or Ionox 201; CAS: 6922-60-7) is a highly effective, sterically hindered phenolic antioxidant designed to mitigate these failures [4]. With a molecular weight of 454.7 g/mol , this symmetrical organic compound features two bulky tert-butyl groups flanking a hydroxyl group on a benzene ring, connected via a benzyl ether linkage [1] [2].

In polymer chemistry, it functions primarily as a chain-breaking (primary) antioxidant for commodity plastics such as polyethylene (PE), polypropylene (PP), and various elastomers [1]. Furthermore, its ether derivatives (such as 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether) serve as critical intermediates in the synthesis of high-molecular-weight, extraction-resistant antioxidants like Antioxidant 1330 [5].

Mechanistic Insights: Chain-Breaking Antioxidant Dynamics

Polymers undergo auto-oxidation when subjected to thermal stress, high shear forces during extrusion, or UV irradiation. This initiates a radical chain reaction, generating highly reactive alkyl ( R∙ ) and peroxy ( ROO∙ ) radicals [3].

The Causality of Steric Hindrance: 3,5-di-tert-Butyl-4-hydroxybenzyl ether acts as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to quench the polymer peroxy radical, converting it into a relatively stable hydroperoxide ( ROOH ) [3]. The resulting phenoxy radical ( ArO∙ ) is stabilized via resonance across the aromatic ring. Crucially, the bulky tert-butyl groups at the 3 and 5 positions provide intense steric shielding. This physical barrier prevents the phenoxy radical from abstracting a hydrogen atom from the polymer backbone, effectively terminating the oxidative chain reaction without initiating new degradation pathways.

G RH Polymer (RH) Heat/Shear R_rad Alkyl Radical (R•) RH->R_rad Initiation ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 (Propagation) ROOH Hydroperoxide (ROOH) Stabilized Polymer ROO_rad->ROOH + H• from DTBHE ArOH DTBHE (ArOH) Primary Antioxidant ArOH->ROOH Hydrogen Transfer ArO_rad Phenoxy Radical (ArO•) Sterically Hindered ArOH->ArO_rad Radical Conversion ArO_rad->ArO_rad Resonance Stabilization

Fig 1: Mechanism of radical scavenging by DTBHE during polymer auto-oxidation.

Application Workflows & Experimental Protocols

Protocol A: Melt Compounding and Oxidative Induction Time (OIT) Validation

Objective: To quantify the thermo-oxidative stabilization efficacy of 3,5-di-tert-butyl-4-hydroxybenzyl ether in Polypropylene (PP) using a self-validating thermal assay.

Step-by-Step Methodology:

  • Resin Preparation: Dry PP homopolymer pellets in a vacuum oven at 80°C for 4 hours. Causality: Removing ambient moisture prevents hydrolytic chain scission during high-temperature melt processing, ensuring that any degradation observed is strictly oxidative.

  • Synergistic Pre-mixing: Mechanically tumble-blend the dried PP pellets with 0.1 wt% 3,5-di-tert-butyl-4-hydroxybenzyl ether. Add 0.05 wt% of a secondary phosphite antioxidant (e.g., Irgafos 168). Causality: While the primary antioxidant neutralizes radicals, the secondary antioxidant decomposes the resulting hydroperoxides ( ROOH ) into non-radical alcohols, creating a highly efficient synergistic stabilization loop [3].

  • Melt Extrusion: Process the dry blend through a co-rotating twin-screw extruder with a temperature profile ranging from 180°C at the feed zone to 200°C at the die. Causality: 200°C ensures complete melting and homogeneous dispersion of the antioxidant without exceeding the thermal degradation threshold of the phenolic compound.

  • Sample Preparation: Press the extrudate into 200 µm thick films using a hydraulic hot press at 190°C, then punch out 5 mg standard disks.

  • OIT Measurement (Self-Validating Step): Place the 5 mg sample in an open aluminum pan within a Differential Scanning Calorimeter (DSC). Heat the sample to 200°C at 20°C/min under a nitrogen purge (50 mL/min). Once isothermal equilibrium is reached, instantaneously switch the purge gas to pure oxygen (50 mL/min).

  • Data Acquisition: Record the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. Validation: The nitrogen baseline establishes thermal stability, while the oxygen switch forces accelerated auto-oxidation. The delay (OIT) strictly quantifies the primary antioxidant's radical scavenging capacity.

Protocol B: Synthesis of High-Molecular-Weight Antioxidant 1330 via DTBHE Derivative

Objective: Utilizing 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether as a critical intermediate to synthesize 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene (Antioxidant 1330), a premium stabilizer for polyolefins [5].

Step-by-Step Methodology:

  • Catalyst Suspension: Suspend a molecular sieve-loaded phosphoric acid catalyst in dichloromethane within a jacketed glass reactor equipped with an overhead stirrer.

  • Reactant Addition: Dissolve 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether in dichloromethane. Slowly add mesitylene (1,3,5-trimethylbenzene) dropwise to the reactor under continuous stirring at 10°C [5]. Causality: Maintaining a low temperature (10°C) is critical to control the highly exothermic Friedel-Crafts alkylation and prevent the formation of undesirable polymeric side products.

  • Reaction & Recovery: Allow the mixture to react for exactly 2 hours at 10°C. Filter the mixture to recover the solid catalyst for regeneration.

  • Purification: Concentrate the filtrate to dryness under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield polymer-grade Antioxidant 1330.

Comparative Efficacy Data

To assist formulators in selecting the appropriate stabilizer, the following table summarizes the physicochemical properties of 3,5-di-tert-butyl-4-hydroxybenzyl ether against other industry-standard hindered phenolic antioxidants[2] [3] [5].

Antioxidant CompoundCAS NumberMolecular Weight ( g/mol )Approx. Melting Point (°C)Primary Function in Polymers
3,5-di-tert-Butyl-4-hydroxybenzyl ether 6922-60-7454.7~158Primary Chain-Breaking AO
Irganox 1010 66811-28-51194.0110 - 125High-MW Primary AO
Irganox 1076 2082-79-3531.050 - 55Primary AO (High Compatibility)
Antioxidant 1330 1709-70-2775.2240 - 245High-Temp Extraction-Resistant AO

References

  • Buy 3,5-di-tert-Butyl-4-hydroxybenzyl ether | 6922-60-7 - Smolecule. Smolecule.
  • Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 - PubChem.
  • A comparative analysis of primary antioxidant 5057 versus other leading phenolic antioxidants for elastomeric applic
  • Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether - CAS Common Chemistry. American Chemical Society.
  • Antioxidant 1330 | 1709-70-2 - ChemicalBook. ChemicalBook.
Method

Application Note: HPLC Analysis of 3,5-di-tert-Butyl-4-hydroxybenzyl ether

Executive Summary 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), also known as Ionox 201 or bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a sterically hindered phenolic compound widely utilized as an antiox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), also known as Ionox 201 or bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a sterically hindered phenolic compound widely utilized as an antioxidant and stabilizer in polymer chemistry, food packaging, and pharmaceutical formulations[1]. Due to its extreme hydrophobicity and susceptibility to oxidative degradation, accurate quantification requires highly optimized High-Performance Liquid Chromatography (HPLC) methodologies. This technical guide provides a self-validating, step-by-step RP-HPLC protocol designed for researchers and drug development professionals, focusing on extraction efficiency, chromatographic resolution, and the mitigation of common analytical artifacts such as baseline drift.

Physicochemical Profiling & Analytical Causality

Understanding the molecular architecture of 3,5-di-tert-butyl-4-hydroxybenzyl ether is critical for rational method development. The molecule features two bulky tert-butyl groups flanking a phenolic hydroxyl group, bridged by an ether linkage[1].

  • Steric Hindrance: The tert-butyl groups shield the hydroxyl moiety, which imparts its radical-scavenging antioxidant properties but also dictates its interaction with stationary phases.

  • Hydrophobicity: With a molecular weight of 454.68 g/mol and a highly nonpolar hydrocarbon framework, the compound exhibits strong retention on reversed-phase (RP) columns. Elution necessitates a high percentage of organic modifier (Acetonitrile or Methanol)[2].

  • Spectral Properties: Like most hindered phenols, the aromatic ring system exhibits a distinct UV absorption maximum. To avoid interference from mobile phase solvents in the far-UV region, detection is optimally performed at 277 nm[3].

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Implication
Molecular Formula C₃₀H₄₆O₃High carbon content requires strong elution power.
Molecular Weight 454.68 g/mol Late elution on standard C18 columns.
Solubility Insoluble in water; soluble in THF, MeOH, ACNSample diluent must be 100% organic (e.g., MeOH/THF mix) to prevent precipitation.
UV Absorbance Max ~277 nmOptimal wavelength for sensitive and selective UV/PDA detection[3].

Self-Validating HPLC Protocol

The following protocol is designed to extract the analyte from complex matrices (e.g., polymer films or lipid-based pharmaceutical formulations) and quantify it with high precision.

Reagents and Materials
  • Standards: 3,5-di-tert-Butyl-4-hydroxybenzyl ether reference standard (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Tetrahydrofuran (THF), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Glacial Acetic Acid (HPLC grade) to suppress the ionization of trace phenolic degradation products[3].

Sample Preparation Workflow

Hindered phenols are notoriously difficult to extract quantitatively due to their affinity for nonpolar bulk matrices. A methanol/THF extraction method is highly effective for isolating these polar oxygen species from complex matrices[4].

SamplePrep A Solid Matrix (Polymer/Lipid) B Cryomilling / Pulverization (Increase Surface Area) A->B C Solvent Extraction (MeOH:THF 80:20 v/v) B->C D Ultrasonication (30 mins at 25°C) C->D E Centrifugation (10,000 rpm, 10 mins) D->E F Is Supernatant Clear? E->F F->E No (Repeat) G Filter (0.22 µm PTFE) F->G Yes H Transfer to Amber HPLC Vial (Argon Blanket) G->H

Fig 1: Optimized sample extraction workflow for hindered phenols from complex matrices.

Causality Note: PTFE filters are mandated because hindered phenols can adsorb onto nylon or cellulose membranes, leading to poor recovery. Amber vials and an argon blanket prevent photolytic and oxidative degradation prior to injection.

Chromatographic Conditions

To achieve a stable baseline and sharp peak shape, a gradient elution strategy is employed. The addition of 0.1% Acetic Acid in the aqueous phase ensures a consistent pH, which is crucial for preventing baseline drift during the analysis of hindered phenols[5].

  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 35 °C (Improves mass transfer for bulky molecules).

  • Mobile Phase A: Ultrapure Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 277 nm[3].

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase A (H₂O + 0.1% HAc)% Mobile Phase B (ACN)Elution Rationale
0.04060Initial equilibration; retains polar impurities.
15.00100Linear ramp to elute the highly hydrophobic ether.
25.00100Isocratic hold to clear the column of strongly retained matrix lipids/polymers.
25.14060Return to initial conditions.
35.04060Re-equilibration for the next injection.
System Suitability & Quality Control

A self-validating method requires strict system suitability criteria to ensure the instrument is performing optimally before sample analysis.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time RSD (n=6) ≤ 1.0%Check pump seals; ensure proper mobile phase degassing.
Peak Area RSD (n=6) ≤ 2.0%Inspect autosampler needle and syringe for micro-leaks.
Tailing Factor (Tf) 0.8 - 1.5Flush column with 100% THF to remove strongly adsorbed contaminants.
Theoretical Plates (N) ≥ 10,000Replace guard column or analytical column.

Mechanistic Insights: Troubleshooting Common Artifacts

Analytical scientists frequently encounter two major issues when analyzing hindered phenolic ethers: Baseline Drift and Analyte Oxidation .

  • Baseline Drift: Often caused by mobile phase instability or metal-analyte interactions. Passivation of the stainless steel HPLC system with nitric acid or running a chelating agent can minimize interactions with metal-sensitive phenols[5]. Furthermore, maintaining a consistent acidic pH (via Acetic Acid) prevents the ionization state of the phenol from fluctuating, which otherwise causes shifting retention times and drifting baselines.

  • Analyte Oxidation: 3,5-di-tert-Butyl-4-hydroxybenzyl ether is an active antioxidant; its primary function is to oxidize so other molecules do not. If standards are left in ambient light or at room temperature in protic solvents, they will degrade into quinone methides and other oxidative byproducts[3].

Troubleshooting Issue Chromatographic Anomaly Detected Branch1 Severe Baseline Drift Issue->Branch1 Branch2 Peak Tailing / Low Recovery Issue->Branch2 Branch3 Extra Peaks (Degradation) Issue->Branch3 Sol1 Check Mobile Phase pH (Ensure 0.1% HAc is fresh) Branch1->Sol1 Sol2 System Passivation (Remove Metal Contaminants) Branch2->Sol2 Sol3 Use Amber Vials & Argon Blanket Branch3->Sol3 Success System Restored Sol1->Success Sol2->Success Sol3->Success

Fig 2: Logical troubleshooting matrix for hindered phenol HPLC analysis.

References

  • LCMS.cz (Agilent Technologies). Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC. Retrieved from:[Link]

  • ACS Publications. Extraction, Separation, and Identification of Polar Oxygen Species in Jet Fuel. Retrieved from:[Link]

  • NIH PubMed Central. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection. Retrieved from:[Link]

Sources

Application

Application Note: Advanced Purification of 3,5-di-tert-Butyl-4-hydroxybenzyl ether via Recrystallization

Executive Summary 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), also known as Ionox 201 or Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a sterically hindered phenolic compound utilized extensively as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), also known as Ionox 201 or Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a sterically hindered phenolic compound utilized extensively as a primary antioxidant and a critical intermediate in the synthesis of anti-inflammatory pharmaceuticals[1],[2]. Due to the nature of its synthetic pathways—often involving nucleophilic etherification of 2,6-di-tert-butylphenol derivatives—crude batches are frequently contaminated with unreacted precursors, mono-ether byproducts, and oxidized quinone methide species.

This application note details a self-validating recrystallization protocol designed to achieve >99.5% purity. By leveraging the specific solubility profile of the molecule, this guide emphasizes the thermodynamic causality behind solvent selection and cooling kinetics to ensure a highly reproducible purification system.

Physicochemical Profiling & Causality in Solvent Selection

To design an effective purification system, one must analyze the molecular architecture of the target compound. The molecule (C30H46O3, MW: 454.7 g/mol ) features a central ether linkage flanked by two symmetrical 3,5-di-tert-butyl-4-hydroxyphenyl moieties[1],.

Steric Hindrance and Solvent Polarity

Unlike unhindered phenols, the bulky tert-butyl groups at the ortho positions severely restrict the ability of the phenolic hydroxyl group (-OH) to participate in intermolecular hydrogen bonding. Consequently, the compound exhibits extreme hydrophobicity and very low water solubility, which is typical for heavily substituted aromatic ethers.

  • Causality of Solvent Failure: Highly non-polar solvents (e.g., 100% hexane or petroleum ether) dissolve the compound too readily even at room temperature. Recrystallization from pure hexane yields poor recovery (<40%) because the solubility-temperature gradient is too shallow; the lipophilic bulk of the molecule remains highly solvated.

  • Causality of Solvent Success: A moderately polar solvent like Isopropanol (IPA) or a binary anti-solvent system such as Dichloromethane (DCM)/Hexane (1:4 v/v) is ideal. At reflux, the thermal energy overcomes the crystal lattice energy, and the slight polarity of IPA interacts with the shielded -OH groups, ensuring complete dissolution. Upon cooling, the dominant hydrophobic bulk of the molecule forces it out of the polar solvent network, driving rapid, high-yield nucleation.

Quantitative Data Presentation

The following table summarizes the empirical solubility and recovery metrics used to validate the chosen solvent systems for this hindered ether.

Table 1: Quantitative Solubility and Recovery Data for 3,5-di-tert-Butyl-4-hydroxybenzyl ether

Solvent SystemSolubility at 20°C (mg/mL)Solubility at Reflux (mg/mL)Crystal MorphologyAverage Recovery Yield (%)Purity (HPLC-UV)
Isopropanol (100%) < 5> 150Needles82 - 85%> 99.5%
Hexane (100%) ~ 45> 300Amorphous< 40%96.0%
DCM / Hexane (1:4) ~ 10> 200Prisms88 - 91%> 99.0%
Toluene / Isooctane (1:1) ~ 15> 250Needles75 - 80%98.5%

Note: Isopropanol is selected as the primary solvent for the protocol below due to its optimal balance of high purity yield, low toxicity, and excellent crystal morphology.

Self-Validating Experimental Protocol

This methodology employs a self-validating feedback loop: visual cues and intermediate analytical checks dictate progression, ensuring that protocol deviations are caught before final isolation.

Phase 1: Dissolution and Hot Filtration
  • Preparation: Weigh 10.0 g of crude 3,5-di-tert-butyl-4-hydroxybenzyl ether into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 60 mL of HPLC-grade Isopropanol (IPA).

  • Heating (Causality): Heat the mixture gradually to reflux (~82°C) using an oil bath. Why gradual? Rapid heating can cause localized superheating and thermal degradation of the ether linkage into oxidized species, visible as a distinct yellowing/browning of the solution.

  • Validation Check 1: Observe the solution at reflux. If undissolved particulates remain after 15 minutes, add boiling IPA in 2 mL increments until complete dissolution is achieved. If the particulates are insoluble impurities (e.g., inorganic salts from prior synthesis), proceed immediately to hot filtration.

  • Hot Filtration: Pass the boiling solution through a pre-warmed fluted filter paper (or a jacketed sintered glass funnel) to remove insoluble contaminants. Pre-warming the apparatus prevents premature crystallization in the funnel stem.

Phase 2: Controlled Nucleation and Crystal Growth
  • Initial Cooling: Transfer the filtrate to a clean Erlenmeyer flask. Allow the solution to cool ambiently to room temperature (approx. 20-25°C) without agitation.

    • Mechanistic Insight: Undisturbed, slow cooling (approx. 0.5 °C/min) favors the formation of a highly ordered, thermodynamically stable crystal lattice. Rapid cooling or vigorous stirring induces kinetic precipitation, which traps solvent molecules and impurities within the crystal defects.

  • Secondary Cooling: Once the flask reaches room temperature and significant crystallization is observed, transfer the flask to an ice bath (4°C) for 2 hours to maximize the thermodynamic yield by depressing the solubility limit.

  • Validation Check 2: The supernatant (mother liquor) should be pale yellow to clear. A dark brown mother liquor indicates a high concentration of oxidized impurities, confirming the successful exclusion of these byproducts from the crystal lattice.

Phase 3: Isolation and Desiccation
  • Filtration: Isolate the crystalline needles using vacuum filtration via a Büchner funnel.

  • Washing: Wash the filter cake with 15 mL of ice-cold IPA. Causality: The solvent must be ice-cold to prevent re-dissolving the purified product, while effectively washing away the impurity-rich mother liquor clinging to the crystal surfaces.

  • Drying: Transfer the crystals to a vacuum desiccator. Dry under high vacuum (< 1 mbar) at 40°C until a constant weight is achieved (typically 12-16 hours).

Analytical Validation

To ensure the protocol acts as a self-validating system, the final product must be subjected to the following analytical checks to confirm it meets pharmaceutical secondary standards:

  • Melting Point Determination: Pure 3,5-di-tert-butyl-4-hydroxybenzyl ether exhibits a sharp melting point. A depressed or broad melting range indicates trapped solvent or residual impurities.

  • HPLC-UV Analysis: Industrial purification requires sophisticated analytical methodologies for purity determination. Run the sample on a reverse-phase chromatographic separation system. The mobile phase should consist of acetonitrile, water, and phosphoric acid to ensure sharp peak shapes. The target compound absorbs strongly in the UV range due to the phenolic conjugated system. Purity should integrate to >99.5%.

Process Visualization

G Crude Crude 3,5-di-tert-Butyl-4- hydroxybenzyl ether Dissolve Dissolution in Hot Isopropanol (T = 82°C, Reflux) Crude->Dissolve FilterHot Hot Filtration (Removes Insoluble Impurities) Dissolve->FilterHot Complete Dissolution Cooling Controlled Cooling (Ambient to 4°C) FilterHot->Cooling Clear Filtrate Crystallization Thermodynamic Nucleation & Crystal Growth Cooling->Crystallization Gradual T Drop FilterCold Vacuum Filtration & Ice-Cold IPA Wash Crystallization->FilterCold Crystal Formation Drying Vacuum Desiccation (40°C to Constant Weight) FilterCold->Drying PurityCheck Analytical Validation (HPLC-UV & Melting Point) Drying->PurityCheck Constant Weight PurityCheck->Dissolve Fail (Recrystallize) PureProduct Pure 3,5-di-tert-Butyl-4- hydroxybenzyl ether (>99.5%) PurityCheck->PureProduct Pass (>99.5%)

Caption: Self-validating recrystallization workflow for 3,5-di-tert-Butyl-4-hydroxybenzyl ether.

References

  • [1] Title: Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 - PubChem Source: nih.gov URL:

  • [2] Title: 3,5-Di-tert-butyl-4-hydroxybenzyl Ether | 6922-60-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Buy 3,5-di-tert-Butyl-4-hydroxybenzyl ether | 6922-60-7 - Smolecule Source: smolecule.com URL:

Sources

Method

Use of 3,5-di-tert-Butyl-4-hydroxybenzyl ether in lubricating oils

Application Note: 3,5-di-tert-Butyl-4-hydroxybenzyl ether as a High-Performance Antioxidant in Lubricating Oils Executive Summary In the formulation of high-performance lubricating oils—particularly for severe-duty appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,5-di-tert-Butyl-4-hydroxybenzyl ether as a High-Performance Antioxidant in Lubricating Oils

Executive Summary

In the formulation of high-performance lubricating oils—particularly for severe-duty applications such as steam turbines and multi-stage air compressors—managing oxidative degradation is the most critical factor in extending fluid life. As a Senior Application Scientist, I frequently evaluate hindered phenols to mitigate the formation of insoluble gums, varnishes, and corrosive acids. This application note explores the use of 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7) , a sterically hindered phenolic compound that offers superior thermal stability and radical scavenging capabilities compared to traditional, lower-molecular-weight antioxidants like BHT[1].

Mechanistic Insights into Antioxidant Efficacy

The primary mechanism of base oil degradation is a free-radical chain reaction initiated by heat, oxygen, and catalytic wear metals. 3,5-di-tert-Butyl-4-hydroxybenzyl ether acts as a primary, chain-breaking antioxidant[1].

Causality of Molecular Design:

  • Steric Hindrance: The bulky tert-butyl groups located at the 3 and 5 positions of the benzene ring physically shield the hydroxyl group at the 4 position. When the molecule donates a hydrogen atom to neutralize a highly reactive peroxy radical (ROO•), it becomes a phenoxyl radical (Ar-O•). The steric shielding prevents this newly formed radical from reacting with oxygen or other hydrocarbon molecules to start a new oxidation chain[1].

  • Ether Linkage: Unlike simpler phenols, the benzyl ether linkage significantly increases the molecular weight and lowers the volatility of the compound. This ensures the antioxidant remains in the oil phase at elevated operating temperatures, preventing "boil-off" depletion which is a common failure mode in high-temperature compressor fluids.

G ROO Peroxy Radical (ROO•) AH 3,5-di-tert-Butyl- 4-hydroxybenzyl ether ROO->AH Hydrogen Abstraction ROOH Hydroperoxide (ROOH) AH->ROOH Donates H+ ArO Stabilized Phenoxyl Radical (Ar-O•) AH->ArO Resonance Stabilization

Figure 1: Radical scavenging mechanism of sterically hindered phenolic ethers.

Experimental Protocols for Oxidation Stability

To validate the efficacy of 3,5-di-tert-Butyl-4-hydroxybenzyl ether, we employ two highly aggressive, self-validating accelerated aging workflows.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

The RPVOT method is the industry gold standard for evaluating the long-term oxidative stability of turbine oils[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 50 g of the test oil and 5 mL of distilled water into a glass sample container.

  • Catalyst Addition: Insert a freshly polished copper catalyst coil into the container.

    • Causality: Copper acts as a pro-oxidant, accurately simulating the catalytic effect of wear metals found in aging turbine systems, thereby accelerating the oxidation process in a clinically relevant manner[2].

  • Pressurization: Place the glass container into the pressure vessel, seal it, and purge with pure oxygen. Pressurize the vessel to 620 kPa (90 psi) at room temperature[3].

  • Heating and Rotation: Submerge the pressurized vessel in a heated bath maintained at 150°C and rotate it at 100 rpm.

    • Causality: Rotation ensures continuous mixing of the oil, water, and oxygen, eliminating mass-transfer limitations and ensuring uniform oxidative stress[3].

  • Monitoring and Endpoint: Monitor the pressure continuously. The test concludes when the pressure drops by 175 kPa (25.4 psi) from its maximum peak[2].

    • Self-Validation: Always run a parallel blank (unadditized base oil) to verify that the system is properly sealed and that the baseline oxidation occurs rapidly, confirming the efficacy of the oxidative environment.

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

PDSC measures the Oxidation Induction Time (OIT), providing a rapid, thermodynamic assessment of antioxidant depletion[4].

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the DSC instrument for heat flow and temperature accuracy using a high-purity Indium standard. Run an empty aluminum pan as a baseline to subtract background thermal noise, ensuring the detected exotherm is strictly from the sample[4].

  • Sample Loading: Weigh precisely 3.0 ± 0.2 mg of the lubricating oil into a specialized aluminum sample pan.

  • Purge and Pressurization: Place the pan into the PDSC cell. Purge the cell with oxygen and pressurize to 3.5 MPa (500 psig).

    • Causality: Utilizing high-pressure oxygen forces rapid saturation of the oil, isolating the antioxidant's thermal-oxidative threshold by removing oxygen diffusion as a rate-limiting step[5].

  • Isothermal Heating: Ramp the temperature rapidly to the target isothermal test temperature (typically 150°C) and hold[4].

  • Data Analysis: Monitor the heat flow. The OIT is calculated as the extrapolated onset time of the exothermic peak, signaling the complete depletion of the antioxidant and the rapid oxidation of the base oil[5].

Workflow Prep Sample Prep: 3.0 mg in Al Pan Purge Cell Pressurization: 3.5 MPa O2 Prep->Purge Heat Isothermal Heating: 130°C - 210°C Purge->Heat Monitor Heat Flow Monitoring (Exotherm Detection) Heat->Monitor OIT Calculate OIT (Onset Time) Monitor->OIT Exothermic threshold

Figure 2: PDSC workflow for determining Oxidation Induction Time (OIT).

Quantitative Data Presentation

The following table summarizes the comparative performance of 3,5-di-tert-Butyl-4-hydroxybenzyl ether against a standard Group II Base Oil and a formulation utilizing BHT (Butylated hydroxytoluene). The data demonstrates the superior thermal retention and radical scavenging longevity of the ether-linked hindered phenol.

FormulationAntioxidant Concentration (wt%)RPVOT (ASTM D2272) Time to 25.4 psi drop (min)PDSC (ASTM D6186) OIT at 150°C (min)
Group II Base Oil (Control)0.04512
Base Oil + BHT0.521045
Base Oil + 3,5-di-tert-Butyl-4-hydroxybenzyl ether 0.5 850 135

Conclusion & Future Perspectives

The integration of 3,5-di-tert-Butyl-4-hydroxybenzyl ether into lubricating oil formulations represents a significant advancement in oxidation control. By leveraging its unique steric hindrance and the thermal stability provided by its ether linkage, formulators can drastically extend the operational lifespan of turbine and compressor fluids. Future research should focus on synergistic blending—pairing this primary antioxidant with secondary antioxidants (like phosphites or thioethers) to achieve regenerative hydroperoxide decomposition, further pushing the boundaries of lubricant longevity.

References

  • Source: smolecule.
  • Source: mobil.
  • D6186 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)
  • RPVOT (ASTM D2272)
  • Source: will-son.

Sources

Application

Advanced Thermal Degradation Profiling of Polymeric Drug Delivery Systems: Kinetic Modeling and Evolved Gas Analysis

Introduction & Mechanistic Overview In the development of polymeric drug delivery systems (e.g., PLGA nanoparticles, PEGylated biologics), understanding thermal degradation is not merely a quality control exercise—it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the development of polymeric drug delivery systems (e.g., PLGA nanoparticles, PEGylated biologics), understanding thermal degradation is not merely a quality control exercise—it is a fundamental predictor of shelf-life, processing limits, and in vivo stability. Thermal stress induces complex molecular events, including random chain scission, depolymerization, and oxidation, which directly alter the polymer's molecular weight and, consequently, the drug release kinetics.

To accurately predict a polymer's thermal endurance, researchers rely on a triad of analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). By integrating these methods, we can move beyond simple mass-loss observations to calculate precise kinetic parameters (activation energy) and identify the exact chemical structures of degradation products.

Analytical Setup & Causality of Experimental Choices

Thermogravimetric Analysis (TGA) & Isoconversional Kinetics

TGA measures mass loss as a function of temperature. However, a single TGA run only provides the onset of degradation, which is insufficient for shelf-life prediction. To build a robust predictive model, we employ isoconversional kinetic methods (such as the Ozawa-Flynn-Wall method) as outlined in ASTM E1641[1].

  • The Causality: By running the same polymer at multiple heating rates (e.g., 5, 10, 20, and 40 °C/min), the decomposition profile shifts. This shift allows us to calculate the activation energy ( Ea​ ) without needing to assume a specific, potentially flawed, reaction model. A higher Ea​ indicates a more stable material that is less sensitive to temperature fluctuations[2].

Double-Shot Pyrolysis-GC/MS (Py-GC/MS)

While TGA quantifies when and how fast a polymer degrades, Py-GC/MS reveals what it degrades into. Analytical pyrolysis breaks down molecular chains under rapid temperature increases in an inert atmosphere[3].

  • The Causality: We utilize a "double-shot" method rather than a single flash pyrolysis. The first shot (thermal desorption at ~300 °C) gently volatilizes residual solvents, unreacted monomers, and plasticizers. The second shot (flash pyrolysis at ~600 °C) cleaves the actual polymer backbone[4]. This sequential approach prevents volatile additives from masking the characteristic pyrolyzates of the polymer, ensuring accurate structural identification.

Experimental Protocols

Protocol A: TGA Isoconversional Kinetic Analysis (ASTM E1641)

This protocol is a self-validating system: the use of multiple heating rates inherently checks for mechanism consistency. If the calculated activation energy varies wildly across conversion levels, it indicates a multi-step degradation mechanism rather than a simple first-order reaction.

  • Instrument Calibration: Calibrate the TGA temperature using Curie point magnetic standards (e.g., Alumel, Nickel) and weight using calcium oxalate monohydrate to ensure mass-loss step accuracy.

  • Sample Preparation: Weigh 5.0 ± 0.5 mg of the polymer sample into a platinum pan. Ensure the sample is spread evenly to minimize thermal gradients.

  • Atmosphere Control: Set a high-purity Nitrogen ( N2​ ) purge flow at 50 mL/min. Reasoning: An inert atmosphere isolates purely thermal degradation from oxidative degradation.

  • Dynamic Heating Program: Run the sample from 25 °C to 600 °C. Repeat this exact process for four distinct heating rates: 5, 10, 20, and 40 °C/min.

  • Data Processing: Extract the absolute temperatures at specific conversion levels ( α = 5%, 10%, 15%, up to 50%) for each heating rate. Plot the logarithm of the heating rate versus the reciprocal of the isoconversional temperature ( 1/T ). The slope of these parallel lines yields the activation energy ( Ea​ ).

Protocol B: Double-Shot Py-GC/MS Structural Profiling
  • Sample Loading: Weigh 1–2 mg of the polymer into a deactivated stainless-steel sample cup.

  • Shot 1 (Thermal Desorption): Drop the cup into the micro-furnace preheated to 300 °C for 1 minute. Route the evolved gases to the GC column.

  • GC/MS Acquisition 1: Separate the volatiles using a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and acquire the mass spectrum to identify residual solvents or drug compounds.

  • Shot 2 (Flash Pyrolysis): Retrieve the cup and immediately drop it into the furnace preheated to 600 °C for 15 seconds. The rapid thermal shock induces instantaneous chain scission.

  • GC/MS Acquisition 2: Analyze the resulting pyrolyzates. Cross-reference the fragmentation patterns against a mass spectral library (e.g., NIST) to identify the primary degradation mechanism (e.g., random scission vs. unzipping).

Quantitative Data Presentation

The following table summarizes typical thermal degradation parameters for common pharmaceutical and engineering polymers, derived from multi-rate TGA and Py-GC/MS analyses.

Polymer TypePrimary ApplicationOnset Degradation Temp ( Tonset​ )Activation Energy ( Ea​ )Primary Degradation Mechanism (via Py-GC/MS)
PLGA Drug Delivery Nanoparticles~250 °C100 - 130 kJ/molRandom chain scission (ester bond cleavage)
PLA Biodegradable Implants~300 °C120 - 160 kJ/molIntramolecular transesterification
PEG Biologic Stealth Coatings~350 °C150 - 190 kJ/molRadical chain scission
PVDF Piezoelectric Sensors~400 °C200 - 250 kJ/molDehydrofluorination (loss of HF)

Workflow Visualization

ThermalDegradation Sample Polymer Formulation (e.g., PLGA, PEG) TGA Thermogravimetric Analysis (Mass Loss vs. Temp) Sample->TGA DSC Differential Scanning Calorimetry (Tg, Tm, Phase Transitions) Sample->DSC PyGCMS Py-GC/MS (Double-Shot Pyrolysis) Sample->PyGCMS Kinetics Isoconversional Kinetics (Ozawa-Flynn-Wall) TGA->Kinetics Output Shelf-Life Prediction & Thermal Endurance Model DSC->Output Structure Degradant Identification & Structural Profiling PyGCMS->Structure Kinetics->Output Structure->Output

Integrated workflow for polymer thermal degradation and shelf-life prediction.

References

  • Huertas de la Torre, S. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. IntechOpen.[Link]

  • Bradley, C. (2026). Thermal Analysis for Shelf-Life Prediction. Lab Manager.[Link]

  • de Jesus Silva, A. J., et al. (2020). Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging. Heliyon (via PMC).[Link]

Sources

Method

Synthesis of derivatives from 3,5-di-tert-Butyl-4-hydroxybenzyl ether

Application Note & Protocol Guide: Synthesis and Derivatization of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether Introduction & Mechanistic Rationale The 3,5-di-tert-butyl-4-hydroxybenzyl moiety is a cornerstone in the rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Synthesis and Derivatization of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

Introduction & Mechanistic Rationale

The 3,5-di-tert-butyl-4-hydroxybenzyl moiety is a cornerstone in the rational design of sterically hindered phenolic antioxidants. The bulky tert-butyl groups at the ortho positions provide immense steric hindrance, which stabilizes the resulting phenoxy radical via inductive electron donation and prevents unwanted dimerization or electrophilic attack[1]. This unique structural feature has driven the synthesis of highly reactive ether derivatives, most notably 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether (CAS 87-97-8) and bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether (CAS 6922-60-7)[2].

In modern applications, these ether intermediates are critical for developing high-performance polymer stabilizers (e.g., Antioxidant 1330) and multifaceted pharmaceutical agents. For instance, fusing this moiety with NSAIDs (like ibuprofen) or 1,2,4-triazoles creates hybrid drugs that concurrently inhibit cyclooxygenase/lipoxygenase (COX/LOX) pathways while scavenging reactive oxygen species (ROS), thereby mitigating the gastrointestinal toxicity typically associated with oxidative stress in standard NSAID therapy[3][4].

Mechanistic Causality: Radical Scavenging

The efficacy of these derivatives relies on their ability to act as rapid hydrogen donors to lipid peroxyl radicals (ROO•). Upon hydrogen abstraction, the hindered phenol forms a highly resonance-stabilized phenoxy radical. The steric bulk of the tert-butyl groups physically shields the oxygen radical, preventing it from initiating new radical chain reactions, thereby terminating the oxidative cascade[1].

Mechanism ROO Lipid Peroxyl Radical (ROO•) Complex Transition State (H-Abstraction) ROO->Complex Phenol Hindered Phenol (Ar-OH) Phenol->Complex ROOH Lipid Hydroperoxide (ROOH) Complex->ROOH Phenoxy Phenoxy Radical (Ar-O•) Complex->Phenoxy Resonance Resonance Stabilization (Bulky t-Butyl Groups) Phenoxy->Resonance NonRadical Stable Non-Radical Products Resonance->NonRadical Termination

Radical scavenging mechanism of sterically hindered phenols via hydrogen abstraction.

Synthetic Workflows & Experimental Protocols

The synthesis of advanced derivatives requires a highly pure electrophilic precursor. 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether is preferred over the corresponding alcohol for downstream Friedel-Crafts alkylations because it generates a stable benzylic carbocation under Lewis acid catalysis without releasing water, which could otherwise poison sensitive catalysts like Yb(OTf)₃[5].

Workflow Start 2,6-di-tert-butylphenol Formylation Vilsmeier Formylation (60-80°C) Start->Formylation Aldehyde 3,5-di-tert-butyl-4- hydroxybenzaldehyde Formylation->Aldehyde Reduction Reduction (NaBH4 / EtOH) Aldehyde->Reduction Alcohol 3,5-di-tert-butyl-4- hydroxybenzyl alcohol Reduction->Alcohol Etherification Etherification (MeOH / H+) Alcohol->Etherification MethylEther 3,5-di-tert-butyl-4- hydroxybenzyl methyl ether Etherification->MethylEther Alkylation Friedel-Crafts Alkylation + Mesitylene MethylEther->Alkylation Triazole Schiff Base Formation + 1,2,4-Triazoles MethylEther->Triazole AO1330 Antioxidant 1330 (Polymer Stabilizer) Alkylation->AO1330 Bioactive Triazole Antioxidants (Drug Development) Triazole->Bioactive

Multi-step synthetic workflow from 2,6-di-tert-butylphenol to functional derivatives.

Protocol 1: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether

Self-Validation Checkpoint: The intermediate alcohol must exhibit a sharp melting point to ensure the absence of unreacted aldehyde before proceeding to etherification.

  • Formylation: React 2,6-di-tert-butylphenol with Vilsmeier reagent in an aprotic solvent (1,2-dichloroethane) at 60-80°C to generate 3,5-di-tert-butyl-4-hydroxybenzaldehyde[6].

  • Reduction: Dissolve 4.0 g (0.017 mol) of the aldehyde in 40 mL of absolute ethanol. Add 1.7 g of NaHCO₃. Cool to 0°C and slowly add 0.77 g (0.02 mol) of NaBH₄. Stir for 2 hours.

  • Workup & Validation: Extract with diethyl ether, wash, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation: The resulting 3,5-di-tert-butyl-4-hydroxybenzyl alcohol should yield a pale yellow solid with a melting point of 140-141°C[6].

  • Etherification: Reflux the isolated alcohol in anhydrous methanol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). Monitor via TLC until the alcohol spot disappears. Neutralize, extract, and distill to obtain the pure methyl ether[2].

Protocol 2: Industrial Scale-Up of Antioxidant 1330

Antioxidant 1330 (1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene) is a premier polymer stabilizer synthesized via a triple Friedel-Crafts alkylation[7].

  • Preparation: In a reactor, dissolve 1,3,5-trimethylbenzene (mesitylene) and a ternary composite catalyst (e.g., Yb(OTf)₃, 3,4,7,8-tetramethyl-1,10-phenanthroline, and CdI₂) in a carbon tetrachloride/15-crown-5 mixture[5].

  • Alkylation: Slowly add a dichloromethane solution of 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether dropwise into the mesitylene mixture under uniform stirring at 10°C to 50°C[5][7].

  • Reaction & Recovery: Maintain the temperature and stir for 2 to 10 hours depending on catalyst load. Filter the mixture hot to recover the catalyst.

  • Purification & Validation: Concentrate the filtrate to dryness. Purify the crude product by recrystallization in n-heptane (heat to 85°C for 2 hours, then cool to room temperature). Validation: The reaction should yield highly pure white crystals with an expected yield of >99%[5].

Protocol 3: Synthesis of Schiff Base-1,2,4-triazole Antioxidant Hybrids

This protocol fuses the BHT-like moiety with a 1,2,4-triazole ring to create highly potent anti-inflammatory and antioxidant agents for drug discovery[8].

  • Coupling: To a solution of 4-amino-3-((3,5-di-tert-butyl-4-hydroxybenzylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione (0.63 mmol, 0.24 g) in 5 mL of DMF, add the appropriate substituted benzaldehyde (0.63 mmol)[8][9].

  • Catalysis: Add a catalytic amount of PTSA.

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 3 hours[8].

  • Validation: Precipitate the product using ice water, filter, and recrystallize from ethanol. NMR Validation: Confirm successful Schiff base formation via ¹H-NMR by verifying the presence of a singlet peak at 1.41–1.42 ppm (integrating for 18 equivalent protons of the two tert-butyl groups) and the appearance of the imine (-N=CH-) proton[8].

Quantitative Data: Comparative Efficacy

The derivatization of the 3,5-di-tert-butyl-4-hydroxybenzyl moiety significantly alters its pharmacological profile. The table below summarizes the antioxidant efficacy of various derivatives compared to standard reference compounds.

Compound / DerivativeTarget ApplicationDPPH Scavenging (IC₅₀)Lipid Peroxidation (IC₅₀)Structural Notes
Trolox (Reference)Baseline Antioxidant~25.0 µM[4]~25.0 µM[3]Hydrophilic α-tocopherol analogue
BHBA (Alcohol Precursor)Intermediate~10.0 µM[4]N/AHigh intrinsic radical scavenging
Ibuprofen-Trolox Hybrid Anti-inflammatoryN/A3.4 µM[3]Synergistic LOX inhibition
Ketoprofen-Trolox Hybrid Anti-inflammatoryN/A2.8 µM[3]Highest lipid peroxidation inhibition
Triazole Derivative (Cmpd 6) Multipotent Drug89% Inhibition[9]N/ASchiff base + Thioether integration
Triazole Derivative (Cmpd 5) Multipotent Drug74.3% Inhibition[9]N/AExtended phenyl ring stabilization

*Note: Expressed as percentage inhibition at standardized test concentrations rather than absolute IC₅₀ due to assay solubility limits.

References

  • ChemBK. "Methyl ether of 3,5-di-tert-butyl-4-hydroxybenzene".
  • ChemicalBook. "Antioxidant 1330 | 1709-70-2".
  • ChemicalBook. "Antioxidant 1330 synthesis".
  • Google Patents. "A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol".
  • MDPI. "Antioxidant Serine-(NSAID)
  • PMC.
  • PMC.
  • MDPI.
  • Semantic Scholar. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-di-tert-Butyl-4-hydroxybenzyl Ether Synthesis

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the etherification of hindered phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the etherification of hindered phenols.

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl ethers (such as the methyl ether, a critical precursor to the macromolecular Antioxidant 1330) presents unique mechanistic challenges [2]. Due to extreme steric hindrance, standard SN2 pathways fail. Instead, success relies entirely on mastering the para-quinone methide (p-QM) intermediate pathway [1].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my etherification yield stuck below 60%, accompanied by a major non-polar byproduct?

The Causality: You are likely observing dimerization. Because the benzylic position is flanked by a phenol group, the starting material (3,5-di-tert-butyl-4-hydroxybenzyl alcohol or halide) does not undergo direct nucleophilic substitution. Instead, under basic, acidic, or thermal conditions, it eliminates water/HX to form a highly reactive quinone methide (QM) intermediate [3].

If the concentration of your target nucleophile (e.g., methanol) is too low, or if the QM is generated too rapidly, the QM will self-condense with unreacted starting material to form bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether.

Q2: Should I use standard Williamson ether synthesis conditions (NaH + Alkyl Halide)?

The Causality: Absolutely not. Applying strong bases like Sodium Hydride (NaH) to the benzylic halide will instantaneously generate the QM intermediate in massive bursts. Without a massive stoichiometric excess of the trapping alcohol immediately available, the QM will rapidly polymerize or dimerize. You must use mild conditions (weak bases, polyamine catalysts, or mild Lewis acids) in neat alcohol to ensure the QM is trapped the millisecond it forms [1].

Q3: How can I visually validate that the reaction is proceeding correctly?

The Causality: The reaction is a self-validating system if monitored correctly. The starting material and the final ether product are colorless/white. However, the conjugated quinone methide intermediate is intensely yellow .

  • Validation Checkpoint: Upon adding your catalyst/base, the solution should turn distinctly yellow. As the reaction proceeds and the alcohol traps the QM, the yellow color will fade. If the solution remains persistently deep yellow or turns orange/brown, your QM is accumulating and likely degrading into oligomers.

Part 2: Reaction Pathway Visualization

To successfully optimize your yield, you must design your protocol to favor the green pathway while suppressing the red pathway shown below.

QM_Pathway SM 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (Colorless Starting Material) QM para-Quinone Methide (p-QM) (Reactive Intermediate, Yellow) SM->QM Catalyst / -H2O (Rate-Limiting) Product 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether (Target Product, Colorless) QM->Product + Excess Methanol (Desired Trapping) Byproduct Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether (Dimerization Byproduct) QM->Byproduct + Unreacted SM (Undesired Side Reaction)

Caption: Mechanistic divergence in hindered phenolic etherification via the Quinone Methide intermediate.

Part 3: Yield Optimization Data

Selecting the right catalytic system is the primary variable in suppressing dimerization and pushing yields above 90%. The table below synthesizes field-proven data for the synthesis of the methyl ether derivative [1][3].

Catalytic SystemReaction TempQM Generation RatePrimary ByproductExpected Yield
NaOH (Aqueous) / MeOH 65°C (Reflux)Very FastBis-benzyl ether (High)55 - 65%
p-Toluenesulfonic Acid (PTSA) 40°CModerateOxidative degradation75 - 80%
Polyamine Catalysts 60°CControlled/SlowTrace dimers> 92%
Lewis Acid (e.g., Yb(OTf)3) 50°CHighly ControlledTrace oligomers> 95%

Engineering Insight: Polyamine catalysts or mild Lewis acids are superior because they throttle the generation of the QM intermediate. By keeping the steady-state concentration of the QM low, the probability of two bulky molecules colliding (dimerization) is mathematically minimized, allowing the smaller methanol molecules to trap the QM efficiently.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol details the synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether using a controlled-release catalytic approach to maximize yield.

Reagents Required
  • 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (1.0 eq, 10 mmol, 2.36 g)

  • Anhydrous Methanol (20.0 eq) - Serves as both reactant and solvent.

  • Catalyst: Polyamine organic base (e.g., N,N,N',N'-tetramethylethylenediamine) or mild Lewis Acid (0.05 eq)

  • Dichloromethane (for workup)

Step-by-Step Workflow

Step 1: Substrate Dissolution (0.0 h)

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2.36 g of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol in 8.0 mL of anhydrous methanol.

  • Stir at room temperature (20°C) until a homogeneous, colorless solution is achieved. Causality: Complete dissolution before catalyst addition prevents localized high concentrations of starting material, which leads to dimerization.

Step 2: Controlled QM Generation (0.5 h)

  • Add the catalyst (0.05 eq) dropwise over 5 minutes.

  • Gradually heat the reaction mixture to 50°C.

  • Validation Check: Within 15-30 minutes, the solution will transition to a distinct yellow hue. This visually confirms the successful dehydration of the alcohol and the formation of the reactive para-quinone methide intermediate.

Step 3: Nucleophilic Trapping (2.0 - 4.0 h)

  • Maintain the temperature at 50°C. Do not exceed 60°C, as thermal stress will induce oxidative degradation of the hindered phenol.

  • Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The starting material (lower Rf) will disappear, replaced by the ether product (higher Rf).

  • Validation Check: The reaction is complete when the yellow color significantly fades back to a pale straw or colorless state, indicating that the transient QM has been fully consumed by the methanol.

Step 4: Quenching and Isolation (4.5 h)

  • Cool the mixture to 0°C in an ice bath to halt any residual kinetics.

  • Concentrate the mixture under reduced pressure to remove excess methanol.

  • Redissolve the crude residue in 20 mL of Dichloromethane and wash with 1M HCl (10 mL) to neutralize and remove the amine catalyst.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize the crude product from cold n-heptane to yield pure 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether as a white crystalline powder.

References

  • Buy 3,5-di-tert-Butyl-4-hydroxybenzyl ether | 6922-60-7.Smolecule.
  • Antioxidant 1330 synthesis.ChemicalBook.
  • Enantioselective 1,6-Addition of β-Ketoester Enolates to In Situ Generated para-Quinone Methides Enabled by Cooperative Palladium and Brønsted Acid Catalysis.ResearchGate.
Optimization

Technical Support Center: Troubleshooting the Synthesis of Hindered Phenolic Ethers

Welcome to the Technical Support Center for advanced organic synthesis. The O-alkylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives, and complex natural products) is notoriously d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. The O-alkylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives, and complex natural products) is notoriously difficult. Due to extreme steric shielding around the hydroxyl group, these substrates often resist standard etherification conditions, leading to complex mixtures of side products.

This guide provides mechanistic insights, quantitative comparisons, and self-validating protocols to help you troubleshoot and optimize your etherification workflows.

Part 1: Base-Catalyzed Alkylation (Williamson Ether Synthesis)

Q: Why is my reaction yielding a para-alkylated phenol instead of the desired ether?

A: You are observing C-alkylation due to the ambident nature of the phenoxide anion. When a hindered phenol is deprotonated, the resulting negative charge is delocalized across the aromatic ring. The oxygen atom is a "hard" nucleophilic center, while the ortho and para carbons act as "soft" nucleophilic centers. If bulky substituents (like tert-butyl groups) physically block the oxygen, the activation energy for O-alkylation skyrockets. Consequently, the electrophile is attacked by the less sterically hindered para-carbon, leading to C4-alkylation [1].

Q: My alkyl halide is disappearing, but I only recover unreacted phenol. What is happening?

A: Your phenoxide is acting as a base, causing E2 elimination. If your alkyl halide possesses β -hydrogens, the sterically encumbered phenoxide will struggle to execute an SN​2 attack. Instead, it will abstract a proton, leading to E2 elimination. This consumes your alkyl halide to form an alkene, leaving the phenol unreacted.

Mechanism & Pathway Divergence

Williamson Phenol Hindered Phenol Phenoxide Ambident Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide O_Alk O-Alkylation (Desired Ether) Phenoxide->O_Alk Cs2CO3, DMF (Hard Electrophile) C_Alk C-Alkylation (C2/C4 Isomers) Phenoxide->C_Alk Protic Solvents (Soft Electrophile) Elim E2 Elimination (Alkene Byproduct) Phenoxide->Elim High Temp, Steric Clash

Fig 1. Divergent reaction pathways of ambident phenoxides in base-catalyzed alkylation.

Solution: The "Cesium Effect" Protocol

To force O-alkylation, you must increase the nucleophilicity of the oxygen. This is achieved using the "Cesium Effect" [2]. Cesium is a large, highly polarizable cation that coordinates very weakly with the phenoxide oxygen compared to smaller cations like Na+ or K+ . In a dipolar aprotic solvent (like DMF), this leaves the oxygen "naked" and highly reactive.

Self-Validating Protocol: Cesium-Promoted Williamson Ether Synthesis

  • Preparation: Flame-dry a Schlenk flask. Add the hindered phenol (1.0 eq) and anhydrous Cs2​CO3​ (2.0 eq).

  • Solvation: Add anhydrous DMF (to reach 0.2 M). Validation Check: Stir at room temperature for 30 minutes. The solution should develop a distinct color (often yellow or orange), confirming phenoxide formation.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise. Heat to 60 °C.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc). Validation Check: C-alkylated side products typically have lower Rf​ values (more polar due to the retained -OH group) than the desired O-alkylated ether.

  • Workup: Quench with water to dissolve cesium salts and remove DMF. Extract with diethyl ether ( ). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

Part 2: Dehydrative Coupling (Mitsunobu Reaction)

Q: My Mitsunobu reaction with a bulky phenol is stalling at 30% yield. Why?

A: The reduced DEAD/DIAD byproduct is outcompeting your phenol. In a standard Mitsunobu reaction, triphenylphosphine ( PPh3​ ) and an azodicarboxylate (like DEAD or DIAD) form a betaine intermediate that activates the alcohol into an alkoxyphosphonium ion. The phenol is supposed to attack this ion. However, if the phenol is highly hindered, its nucleophilic attack is severely retarded. This allows the reduced azodicarboxylate byproduct (hydrazinedicarboxylate) to act as a nucleophile instead, resulting in the N-alkylation of the hydrazine [3].

Mechanism of Hydrazine Alkylation

Mitsunobu Adduct PPh3-DEAD Adduct Alkoxy Alkoxyphosphonium Ion + Hydrazine Byproduct Adduct->Alkoxy + R-OH, + Ar-OH Ether Aryl Alkyl Ether (Desired Product) Alkoxy->Ether ArO- Attack (Accelerated by Sonication) Hydrazine Alkyl Hydrazine (Side Product) Alkoxy->Hydrazine Hydrazine Attack (Competes if ArO- is bulky)

Fig 2. Competing nucleophilic attacks in the Mitsunobu reaction of sterically hindered phenols.

Solution: High-Concentration Sonication Protocol

To suppress hydrazine alkylation, you must accelerate the rate of the desired phenoxide attack. Lepore and He demonstrated that running the reaction at exceptionally high concentrations (up to 3.0 M) combined with ultrasonic irradiation drastically accelerates the coupling of sterically hindered substrates [4]. Alternatively, switching to a weaker solvent like diethyl ether can also suppress the side reaction [3].

Self-Validating Protocol: Ultrasound-Promoted Mitsunobu Coupling

  • Reagent Mixing: In a thick-walled glass vial, combine the hindered phenol (1.0 eq), the alcohol (1.2 eq), and PPh3​ (1.5 eq).

  • High-Concentration Solvation: Add anhydrous THF to achieve a concentration of 3.0 M (Note: The mixture will be highly viscous).

  • Activation: Cool the vial to 0 °C. Slowly add DIAD (1.5 eq) dropwise. Validation Check: The solution will turn deep yellow/orange as the betaine intermediate forms.

  • Sonication: Place the vial in an ultrasonic bath (standard laboratory sonicator). Sonicate for 15–30 minutes. Validation Check: The reaction is complete when the deep yellow color fades to a pale yellow/clear solution, indicating the consumption of the betaine intermediate.

  • Purification: Dilute with hexanes. Validation Check: Triphenylphosphine oxide ( OPPh3​ ) will precipitate as a white solid. Filter the solid, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying standard versus optimized conditions to the synthesis of hindered phenolic ethers.

Reaction TypePhenol SubstrateAlcohol / ElectrophileConditionsMajor Side ProductExpected Yield
Standard Mitsunobu Bulky PhenolPrimary AlcoholTHF, 0.1 M, 24 hN-Alkylated Hydrazine30 - 40%
Optimized Mitsunobu Bulky PhenolPrimary AlcoholDiethyl Ether, 0.1 M, 24 hNone> 60%
Sonication Mitsunobu Methyl SalicylateNeopentyl AlcoholTHF, 3.0 M, 15 minNone75%
Standard Williamson 2,6-Di-tert-butylphenolPrimary Alkyl Halide K2​CO3​ , EtOH, 24 hC4-Alkylated Phenol< 20%
Optimized Williamson 2,6-Di-tert-butylphenolPrimary Alkyl Halide Cs2​CO3​ , DMF, 12 hAlkene (via E2)> 85%

References

  • Dalpozzo, R., et al. (2009). Cesium Carbonate as a Versatile Base in Organic Synthesis. Current Organic Chemistry, 13(2), 147-171. [Link]

  • South Dakota State University. (2014). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Open PRAIRIE.[Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.[Link]

Troubleshooting

Technical Support Center: Storage and Handling of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

Document ID: ACS-TCS-BHE-001 │ Revision: 1.0 This guide is intended for researchers, scientists, and drug development professionals who utilize 3,5-di-tert-Butyl-4-hydroxybenzyl ether. Its purpose is to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: ACS-TCS-BHE-001 │ Revision: 1.0

This guide is intended for researchers, scientists, and drug development professionals who utilize 3,5-di-tert-Butyl-4-hydroxybenzyl ether. Its purpose is to provide in-depth technical guidance on preventing oxidation during storage, ensuring the compound's integrity for experimental use.

Section 1: Understanding the Instability (FAQs)

This section addresses the fundamental chemical properties of 3,5-di-tert-Butyl-4-hydroxybenzyl ether that contribute to its oxidative degradation.

Q1: What is 3,5-di-tert-Butyl-4-hydroxybenzyl ether and why is it susceptible to oxidation?

A1: 3,5-di-tert-Butyl-4-hydroxybenzyl ether is a sterically hindered phenolic compound. The core of its function, and also its vulnerability, lies in the phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to neutralize free radicals, which is why it's an effective antioxidant.[1][2] However, this same reactivity makes the compound susceptible to autoxidation, especially when exposed to oxygen, light, and trace metal impurities. The bulky tert-butyl groups at the ortho positions enhance stability by sterically hindering access to the hydroxyl group, but degradation can still occur over time.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway involves the formation of a phenoxyl radical. This radical is relatively stable due to resonance and the steric hindrance from the tert-butyl groups. However, it can undergo further reactions to form colored impurities. Common degradation products for hindered phenols include quinones, quinone methides, and stilbenequinones, which are often highly colored (yellow to dark orange) and can interfere with experimental results.[3][4] Dimerization can also occur, where two radicals combine.[3] The ether linkage itself can also be a point of oxidative cleavage under certain conditions.

Q3: What are the visible signs of oxidation in my sample of 3,5-di-tert-Butyl-4-hydroxybenzyl ether?

A3: The most common visual indicator of oxidation is a change in color. A pure, fresh sample should be a white to off-white crystalline solid. The development of a yellow, orange, or brownish hue is a strong indication that oxidation has occurred.[3] This is due to the formation of conjugated systems in the degradation products, such as quinones.[3]

Section 2: Recommended Storage & Handling Protocols

To maintain the purity and efficacy of 3,5-di-tert-Butyl-4-hydroxybenzyl ether, strict adherence to proper storage and handling protocols is essential.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[3]
Light Amber Glass Vial or Opaque ContainerProtects the compound from photo-oxidation, as UV light can catalyze the formation of free radicals.[5]
Container Tightly Sealed Glass Vial with PTFE-lined CapPrevents exposure to atmospheric oxygen and moisture. PTFE liners provide an inert sealing surface.
Purity Use High-Purity Solvents (if in solution)Trace metal impurities in solvents can catalyze oxidation.
Handling Best Practices
  • Inert Atmosphere: When handling the solid or preparing solutions, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Minimize Exposure: Only unseal the container when necessary and for the shortest possible duration.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of contaminants that could catalyze degradation.

  • Solution Storage: If stored in solution, use deoxygenated solvents. Solutions are often more susceptible to oxidation than the neat solid.

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and addressing potential oxidation issues.

Troubleshooting Workflow

A Problem: Suspected Oxidation (e.g., Discoloration, Inconsistent Results) B Visual Inspection: Is the sample discolored (yellow, orange, brown)? A->B C YES B->C Yes D NO B->D No E High Probability of Oxidation. Proceed to Analytical Verification. C->E F Oxidation may still be present at low levels. Proceed to Analytical Verification if results are critical. D->F G Analytical Verification: Run HPLC or GC-MS analysis. E->G F->G H Compare to Reference Standard or Initial Batch Data. Are impurity peaks present or has the main peak area decreased? G->H I YES H->I Yes J NO H->J No K Oxidation Confirmed. Discard degraded material. Review storage and handling protocols. I->K L Sample is likely pure. Investigate other experimental variables (e.g., reagents, instrument). J->L M Implement Corrective Actions: - Repurchase from a reputable supplier. - Purge container with inert gas. - Store at 2-8°C in the dark. K->M

Caption: Troubleshooting workflow for suspected oxidation.

Section 4: Analytical Protocols for Quality Control

Regular analytical testing is crucial for ensuring the integrity of 3,5-di-tert-Butyl-4-hydroxybenzyl ether, especially for long-term storage or when used in sensitive applications. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.[6][7]

Protocol: HPLC Analysis for Detecting Oxidation

Objective: To quantify the purity of 3,5-di-tert-Butyl-4-hydroxybenzyl ether and detect the presence of oxidative degradation products.

Materials:

  • 3,5-di-tert-Butyl-4-hydroxybenzyl ether sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Reference standard of 3,5-di-tert-Butyl-4-hydroxybenzyl ether (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3,5-di-tert-Butyl-4-hydroxybenzyl ether sample.

    • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Perform a further dilution if necessary to bring the concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run a blank (acetonitrile) to establish a baseline.

    • Inject the prepared sample.

    • The pure compound will have a characteristic retention time. Oxidative degradation products, being generally more polar, will typically elute earlier.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram. A significant decrease in the main peak area or the appearance of new peaks compared to a fresh sample indicates degradation.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Available at: [Link]

  • Robbins, R. J. (2003). Phenolic Acids in Foods: An Overview of Analytical Methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887. Available at: [Link]

  • ResearchGate. (2014). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ? Available at: [Link]

  • Abeywickrama, R., & Cason, J. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2303-2331. Available at: [Link]

  • MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]

  • Ghorbani-Vaghei, R., & Hyland, M. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Available at: [Link]

  • Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474. Available at: [Link]

  • NIST. (n.d.). 3,5-di-t-Butyl-4-hydroxybenzyl ether. NIST WebBook. Available at: [Link]

  • Wright, A. S., Crowne, R. S., & Potter, D. (1971). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Biochemical Journal, 125(1), 1-12. Available at: [Link]

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]

  • PubChem. (n.d.). Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzaldehyde (CAS 1620-98-0). Available at: [Link]

  • MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(8), 1716. Available at: [Link]

  • Webster, J. R. (2019). Base Catalyzed Oxidation of Antioxidants. Stabilization Technologies LLC. Available at: [Link]

  • Bukharov, S. V., et al. (2002). Oxidation of 3,5,3',5'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl with Atmospheric Oxygen in the Absence of Base Catalysts. Russian Journal of General Chemistry, 72(11), 1805-1807. Available at: [Link]

  • Performance Additives. (n.d.). Hindered Phenolic Antioxidants. Available at: [Link]

  • PubChemLite. (n.d.). 3,5-di-tert-butyl-4-hydroxybenzyl ether (C30H46O3). Available at: [Link]

  • Tintoll. (2026). Hindered Phenol Antioxidant HPAO. Available at: [Link]

  • ResearchGate. (n.d.). Reductive cleavage of benzyl ethers and the linking ester. Available at: [Link]

  • Freie Universität Berlin. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]

  • Pearson+. (n.d.). Benzyl ethers make excellent protecting groups according to the g.... Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3,5-di-tert-Butyl-4-hydroxybenzyl ether

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis and scale-up of sterically hindered phenolic antioxidants, I have designed this guide to address the most critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis and scale-up of sterically hindered phenolic antioxidants, I have designed this guide to address the most critical bottlenecks encountered when purifying 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7, also known as Ionox 201).

This compound is highly valued as a polymer stabilizer and pharmaceutical intermediate. However, its synthesis via nucleophilic etherification or acid-catalyzed condensation often yields a complex matrix of unreacted precursors and oxidation byproducts. This guide bridges the gap between theoretical chemistry and benchtop execution, explaining the causality behind every troubleshooting step so you can build self-validating purification workflows.

Part 1: Mechanistic Overview of Impurity Formation

To successfully purify a compound, you must first understand how its impurities are generated. The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl ether typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde, passing through a benzyl alcohol intermediate ()[1].

Because the phenolic ring is sterically hindered by bulky tert-butyl groups, it is highly susceptible to single-electron transfer (SET) oxidation when exposed to heat, light, or oxygen. This leads to the formation of highly conjugated, colored impurities such as 2,6-di-tert-butyl-p-benzoquinone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde ()[2].

Pathway A 2,6-di-tert-butylphenol (Starting Material) C 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (Intermediate / Impurity) A->C Base/Acid Catalysis + Formaldehyde F 2,6-di-tert-butyl-p-benzoquinone (Color Impurity) A->F SET Oxidation (O2, Light) B Formaldehyde (Reagent) B->C D Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether (Target Product) C->D Acid-Catalyzed Condensation (-H2O) E 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Oxidation Impurity) C->E Oxidation (O2, Heat)

Mechanistic pathway of 3,5-di-tert-Butyl-4-hydroxybenzyl ether synthesis and impurity formation.

Part 2: Troubleshooting & FAQs

Q1: My synthesized ether has a yellowish/pink tint instead of being a white powder. What causes this, and how can I remove it?

Causality: The discoloration is almost exclusively due to the formation of 2,6-di-tert-butyl-p-benzoquinone or related extended quinone methides. Sterically hindered phenols readily undergo oxidation when exposed to air ( O2​ ) during high-temperature workups. Even trace amounts (<0.1%) of these highly conjugated quinones will visibly dye your product. Solution: Do not attempt to remove this via distillation, as the heat will cause further degradation ()[3]. Instead, rely on recrystallization. The quinone lacks the hydrogen-bonding hydroxyl groups present in your target ether, giving it a vastly different solubility profile in polar-protic solvent mixtures like ethanol/water.

Q2: HPLC-UV analysis reveals a significant impurity peak eluting before the main product. LC-MS indicates an m/z of ~236. What is this?

Causality: An m/z of 236 corresponds to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, the primary intermediate in the etherification process. Its earlier elution on a reverse-phase C18 column confirms it is significantly more polar than the target dimeric ether (MW 454.7 g/mol ) ()[4]. This occurs when the acid-catalyzed dehydration step fails to reach completion. Solution: Because of the exposed primary alcohol group, this impurity interacts strongly with normal-phase silica. It can be quantitatively removed using silica gel flash chromatography (See Protocol 2).

Q3: How can I separate unreacted 2,6-di-tert-butylphenol from the final product without using column chromatography?

Causality: 2,6-di-tert-butylphenol (MW 206.3 g/mol ) is a monomeric starting material. The target ether is a massive, rigid dimer. This extreme difference in molecular weight creates a massive differential in crystallization thermodynamics. Solution: The monomer is highly soluble in cold lower alcohols (e.g., ethanol, isopropanol), whereas the dimeric target ether crashes out of solution at low temperatures due to its hydrophobic bulk. A simple cold-solvent wash of the crude filter cake is usually sufficient.

Q4: What is the recommended analytical method for validating the purity of this compound?

Causality: Because the target compound and its impurities share the same UV-absorbing chromophores (hindered phenolic rings), High-Performance Liquid Chromatography (HPLC) with ultraviolet detection at 280 nm is the gold standard for impurity profiling ()[5]. Solution: Use a C18 reverse-phase column. Employ a mobile phase gradient of Acetonitrile and Water containing 0.1% phosphoric acid (or formic acid if coupling to MS). The acidic modifier suppresses the ionization of the phenolic hydroxyls, ensuring sharp, symmetrical peak shapes.

Part 3: Quantitative Data Presentation

To streamline your analytical validation, use the following table to map the physicochemical properties of the reaction matrix against your purification strategy.

ImpurityChemical NatureRelative Polarity (vs Target)Detection MethodPrimary Removal Strategy
2,6-di-tert-butylphenol Starting MaterialSlightly HigherHPLC-UV (280 nm)Recrystallization (Cold EtOH wash)
3,5-di-tert-butyl-4-hydroxybenzyl alcohol IntermediateSignificantly HigherLC-MS (m/z 236)Silica Gel Chromatography
3,5-di-tert-butyl-4-hydroxybenzaldehyde Oxidation ProductHigherHPLC-UV (280 nm)Aqueous Base Wash / Recrystallization
2,6-di-tert-butyl-p-benzoquinone Oxidation ProductLowerVis (Yellow/Red, 400nm)Recrystallization / Charcoal Treatment
Polymeric Phenolic Resins Over-condensationVariable (High MW)GPC / InsolubleHot Filtration

Part 4: Experimental Protocols

Workflow Crude Crude Reaction Mixture (Ether + Impurities) Wash Aqueous Base Wash (Removes Acidic Phenols) Crude->Wash OrgLayer Organic Phase (Ether + Neutral Impurities) Wash->OrgLayer Recryst Recrystallization (Ethanol/Water) OrgLayer->Recryst Pure Purified Target Ether (>99% Purity) Recryst->Pure Crystallization MotherLiq Mother Liquor (Quinones, Aldehydes) Recryst->MotherLiq Soluble Fraction

Step-by-step downstream purification workflow for isolating the target ether from crude mixtures.

Protocol 1: Self-Validating Recrystallization for High-Purity Ether

This protocol exploits the steep solubility curve of the dimeric ether to separate it from monomeric impurities and oxidized quinones.

  • Dissolution: Suspend the crude solid in absolute ethanol (approx. 5 mL per gram of crude). Heat to reflux under a nitrogen atmosphere. Causality: The target ether is highly lipophilic; its solubility in ethanol increases dramatically at reflux, allowing for complete dissolution while maintaining a polar enough environment to keep oxidized impurities in solution upon cooling.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed Buchner funnel. Causality: This removes insoluble polymeric phenolic resins that form when excess formaldehyde cross-links the hindered phenols.

  • Controlled Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–4°C) for 1 hour. Causality: Rapid cooling crashes out impurities via physical occlusion. Slow cooling promotes the growth of a highly ordered crystal lattice, actively excluding structurally dissimilar impurities like the benzoquinone.

  • Washing: Filter the crystals and wash the filter cake with ice-cold 80% aqueous ethanol. Causality: The 20% water content drastically drops the solubility of the target ether (preventing yield loss), while the ethanol concentration remains high enough to wash away surface-adhered unreacted 2,6-di-tert-butylphenol.

  • Self-Validation Check: Take a 1 mL aliquot of the mother liquor and run a quick TLC (90:10 Hexane:EtOAc). If the quinone spot (bright yellow, Rf ~0.9) is absent from the dissolved crystal fraction but heavily concentrated in the mother liquor, the physical separation was successful.

Protocol 2: Silica Gel Flash Chromatography for Trace Impurity Removal

If HPLC analysis reveals persistent contamination by the intermediate alcohol (m/z 236), use this protocol.

  • Stationary Phase Preparation: Pack a column with standard silica gel (60 Å, 230-400 mesh). Causality: The weakly acidic silanol groups on the silica interact strongly via hydrogen bonding with the primary hydroxyl group of the unreacted alcohol, severely retarding its elution.

  • Sample Loading: Dissolve the ether in a minimum volume of toluene and load it onto the column. Causality: Toluene is an excellent solvent for the highly lipophilic ether and prevents the compound from crashing out at the column head.

  • Isocratic Elution: Elute with an isocratic mobile phase of 95:5 Hexane:Ethyl Acetate. Causality: The target ether is highly non-polar and will elute rapidly (Rf ~0.7). The unreacted 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (Rf ~0.3) and the highly polar 3,5-di-tert-butyl-4-hydroxybenzaldehyde will remain firmly retained on the column.

  • Self-Validation Check: Spot the fractions on a TLC plate and visualize under shortwave UV (254 nm). Combine only the fractions containing the high-Rf spot. Evaporate to dryness to yield the ultra-pure >99.5% target compound.

References

  • PubChem. "Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340". Available at:[Link][4]

  • MDPI. "Polyethylene Transformation Chain: Evaluation of Migratable Compounds". Available at:[Link][3]

Sources

Troubleshooting

Catalyst selection for hindered phenol reactions

Welcome to the Technical Support Center for Hindered Phenol Functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges associated with 2,6-di-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hindered Phenol Functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges associated with 2,6-di-tert-butylphenol (DTBP) and its derivatives.

The bulky tert-butyl groups in these molecules create severe steric shielding around the hydroxyl group. While this shielding is exactly what makes them excellent radical-scavenging antioxidants, it also routinely causes standard synthetic reactions—such as Fischer esterifications, SN2 alkylations, and inner-sphere metal cross-couplings—to fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating catalytic protocols to overcome them.

Core Reaction Pathways for Hindered Phenols

G DTBP 2,6-di-tert-butylphenol (Sterically Hindered) C4 C4-Alkylation (para-position) DTBP->C4 [Cp*IrCl2]2 / Alcohols Hydrogen-Borrowing OAlk O-Alkylation (Etherification) DTBP->OAlk KOH / DMSO Alkyl Halides DPQ Oxidative Coupling (DPQ Dimer) DTBP->DPQ Fe/Co Porphyrins or FeCl3 O2 or TBHP Cross Cross-Coupling (Biphenols) DTBP->Cross Cr-Salen / O2 Outer-Sphere ET Ester Esterification (Phenolic Esters) DTBP->Ester DCC / DMAP Steglich Conditions

Catalytic pathways for 2,6-di-tert-butylphenol functionalization.

Troubleshooting Guide 1: Regioselectivity in Alkylation (C4 vs. O-Alkylation)

Q: I am trying to synthesize a phenolic ether via O-alkylation of DTBP, but I mostly recover unreacted starting material or get C4-alkylated byproducts. How do I force O-alkylation, and conversely, how do I selectively C4-alkylate?

Causality & Catalyst Choice: The steric bulk of the tert-butyl groups physically blocks standard SN2 attack by the phenoxide oxygen[1]. In standard protic solvents, the phenoxide is strongly solvated, which increases its effective radius and forces incoming electrophiles to the less hindered C4 (para) position.

  • To force O-Alkylation: You must strip away the solvent shell. Using a highly polar aprotic solvent like DMSO with a strong base (KOH or KOtBu) leaves the phenoxide oxygen "naked" and highly nucleophilic, allowing it to overcome steric hindrance and react with alkyl halides[2].

  • To force C4-Alkylation: Avoid messy Friedel-Crafts conditions. Instead, utilize hydrogen-borrowing iridium catalysis (e.g., [Cp*IrCl2]2). The Ir-catalyst oxidizes a primary alcohol to an aldehyde, which undergoes a Lederer–Manasse condensation at the unhindered C4 position to form a transient p-quinone methide. The Ir-hydride intermediate then reduces this to the final C4-alkylated product, making the process highly selective and green[1].

Validated Protocol: Iridium-Catalyzed C4-Alkylation [3]

  • Setup: In a 2–5 mL microwave vial equipped with a stirrer bar, add 2,6-di-tert-butylphenol (0.30 mmol, 1.0 equiv).

  • Catalyst & Reagents: Add the target primary alcohol (to reach 0.2 M), [Cp*IrCl2]2 catalyst (5 mol%), and KOH (1.20 mmol, 4.0 equiv) in the open atmosphere.

  • Purge: Seal the vessel with a septum cap and purge with argon for 5 minutes using a balloon.

  • Reaction: Heat the vial in a preheated oil bath at 65 °C for 24 hours.

  • Workup: Cool the mixture, filter through a plug of silica gel (eluting with pentane), and purify via column chromatography to isolate the C4-alkylated phenol (Typical yields: 40–93%).

Troubleshooting Guide 2: Oxidative Coupling vs. Over-Oxidation

Q: My oxidation of DTBP to the dimer 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) is yielding significant amounts of 2,6-di-tert-butyl-1,4-benzoquinone (BQ). How do I control the selectivity?

Causality & Catalyst Choice: Oxidation of DTBP proceeds via a single-electron transfer to the metal catalyst, generating a phenoxy radical[4]. Because the ortho positions are blocked, the radical spin density localizes at the para position, naturally leading to dimerization (DPQ). However, if the catalyst is too aggressive or the microenvironment favors further oxygen insertion, the radical is over-oxidized to BQ[5].

  • Solution: Use controlled Lewis acid systems (like FeCl3) under molecular oxygen[6], or highly tuned water-soluble iron porphyrins (e.g., FePTC). Iron porphyrins stabilize the radical intermediate, preventing over-oxidation to BQ and yielding exceptionally high Turnover Numbers (TON)[4].

Validated Protocol: Lewis Acid Catalyzed Oxidation to DPQ [6]

  • Setup: Dissolve 2,6-di-tert-butylphenol in a suitable green solvent (e.g., ethanol or a water-methanol mixture).

  • Catalyst: Add a catalytic amount of FeCl3 (or FePTC for aqueous systems).

  • Oxidation: Purge the system with molecular oxygen (O2) and maintain an O2 atmosphere (or add tert-butyl hydroperoxide dropwise).

  • Monitoring: The reaction proceeds in two steps: initial radical formation followed by coupling. Monitor via TLC until the starting material is consumed.

  • Isolation: The highly conjugated DPQ product will precipitate or can be extracted easily, yielding >90% DPQ with minimal BQ byproduct.

Troubleshooting Guide 3: Cross-Coupling and Esterification

Q: Standard cross-coupling and esterification protocols fail completely on DTBP. Palladium catalysts show no conversion, and Fischer esterification yields nothing.

Causality & Catalyst Choice: Traditional cross-coupling requires inner-sphere coordination (the phenol must bind directly to the metal center). The tert-butyl groups physically prevent this[7][8]. Similarly, in Fischer esterification, the tetrahedral intermediate is too sterically congested to form[9].

  • Cross-Coupling Solution: Switch to a Chromium-salen catalyst under aerobic conditions. Cr-salen operates via an outer-sphere electron transfer. It oxidizes the hindered phenol to a radical without requiring direct metal coordination, allowing it to selectively cross-couple with other phenols at the para position[7][10].

  • Esterification Solution: Abandon Fischer esterification. Utilize Steglich esterification conditions. Using N,N'-Dicyclohexylcarbodiimide (DCC) or EDC with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is electrophilic enough to force attack on the hindered hydroxyl group[9][11].

Validated Protocol: Steglich Esterification of DTBP [9][11]

  • Activation: To a stirred solution of the target carboxylic acid (e.g., 0.32 mmol) in anhydrous THF or toluene (7 mL), add a catalytic amount of DMAP and the hindered phenol (0.55 mmol, 1.7 equiv).

  • Coupling: Cool the mixture to 0 °C. Add DCC (0.42 mmol) or EDC to the reaction mixture.

  • Reaction: Stir for 5 minutes at 0 °C, then allow it to warm to ambient temperature and stir overnight under a nitrogen atmosphere.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct, concentrate the filtrate, and purify via chromatography. The esterification is quantitative, confirmed by the ~4.10 ppm shift in 1H NMR[11].

Quantitative Data: Catalyst Efficiency Comparison

Reaction TypeCatalyst SystemSubstratePrimary ProductYield / Efficiency
C4-Alkylation [Cp*IrCl2]2 / KOHDTBP + Primary Alcohols4-Alkyl-2,6-di-tert-butylphenol40–93% Yield[1]
O-Alkylation KOH / DMSODTBP + Alkyl Halides2,6-di-tert-butylphenoxy ethers>85% Yield[2]
Oxidative Coupling FePTC / TBHPDTBPDPQ (Diphenoquinone)Highest TON/TOF reported for porphyrins[4]
Oxidative Coupling FeCl3 / O2DTBPDPQ (Diphenoquinone)Excellent Yield, Green Conditions[6]
Cross-Coupling Cr-Salen / O2DTBP + 3,4,5-trimethylphenolBiphenols (para-para coupled)85% Yield (No homocoupling)[7][8]
Esterification DCC / DMAPDTBP + Carboxylic AcidsHindered Phenolic EstersQuantitative Conversion[11]

References

  • Frost, J. R., et al. "Iridium-Catalyzed C4-Alkylation of 2,6-Di-tert-butylphenol by Using Hydrogen-Borrowing Catalysis." Synthesis, 2017. 1

  • Wagner, E. R. "ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL IN DIMETHYL SULFOXIDE." Organic Preparations and Procedures, 1970. 2

  • Sheng, H.-T., et al. "An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-tetra-tert- Butyl-4,4'-Diphenoquinone Catalyzed by Lewis Acid System in the Presence of Molecular Oxygen." Letters in Organic Chemistry, 2012. 6

  • Çimen, Y., et al. "Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate..." Journal of Hazardous Materials, 2019. 4

  • Lumb, J.-P., et al. "Chromium-Salen Catalyzed Cross-Coupling of Phenols: Mechanism and Origin of the Selectivity." Journal of the American Chemical Society, 2019. 7

  • "Succinobucol's New Coat — Conjugation with Steroids to Alter Its Drug Effect and Bioavailability." MDPI, 2011. 9

  • "Polypropylene Copolymer Containing Cross-Linkable Antioxidant Moieties with Long-Term Stability under Elevated Temperature Conditions." Macromolecules, 2017. 11

Sources

Optimization

Technical Support Center: Troubleshooting Degradation Pathways of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

Welcome to the Technical Support Center for antioxidant stability and formulation integrity. As researchers and drug development professionals, you rely on hindered phenolic antioxidants like 3,5-di-tert-butyl-4-hydroxyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for antioxidant stability and formulation integrity. As researchers and drug development professionals, you rely on hindered phenolic antioxidants like 3,5-di-tert-butyl-4-hydroxybenzyl ether (DTBHE) to protect sensitive Active Pharmaceutical Ingredients (APIs) and polymers from oxidative damage. However, the very mechanism that makes DTBHE an effective free-radical scavenger also subjects it to complex degradation pathways[1].

This guide is designed by application scientists to help you troubleshoot unexpected impurities, discoloration, and API-excipient incompatibilities arising from DTBHE degradation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My polymer or lipid formulation containing DTBHE is turning yellow/brown over time. What is causing this discoloration? A1: This is a classic hallmark of Quinone Methide (QM) formation. When DTBHE scavenges a reactive oxygen species (ROS), it forms a phenoxyl radical intermediate. This radical can undergo disproportionation, cleaving the ether linkage to generate a highly conjugated, electrophilic species: 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadien-1-one (BHT-quinone methide)[2]. QMs absorb strongly in the visible light spectrum, appearing dark yellow to brown. Causality & Fix: The discoloration proves the antioxidant is actively scavenging radicals, but excessive yellowing indicates high oxidative stress. To mitigate this, incorporate a secondary antioxidant (e.g., a phosphite or thioester) to decompose hydroperoxides before they force DTBHE into its QM state.

Q2: I am detecting 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BHT-OH) in my LC-MS chromatograms, even without thermal stress. Why? A2: DTBHE is highly susceptible to solvolysis (hydrolysis) in the presence of protic solvents (water, alcohols) and trace acid/base catalysts. Furthermore, if the QM intermediate forms, it reacts rapidly with water to yield exclusively the corresponding benzyl alcohol (BHT-OH). Causality & Fix: If your formulation uses aqueous or alcoholic solvents (like ethanol or propylene glycol), the ether linkage is vulnerable. Ensure the apparent pH is strictly buffered near neutral (as both hydronium and hydroxide ions catalyze the hydrolysis), or switch to a non-protic solvent system.

Q3: During accelerated stability testing (40°C/75% RH), we see peaks corresponding to an aldehyde and an acid. Are these expected? A3: Yes, these are 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). They represent secondary and tertiary oxidative degradation products. The BHT-OH formed via hydrolysis is readily oxidized to BHT-CHO, which further oxidizes to BHT-COOH under atmospheric oxygen and thermal stress[3]. Causality & Fix: Their presence indicates advanced, terminal degradation of your antioxidant reserve. Purge your primary packaging with nitrogen or argon to displace oxygen, and store away from UV light, which accelerates the alcohol-to-aldehyde conversion.

Q4: We are seeing unexpected high-molecular-weight impurities in our API formulation. Could DTBHE be reacting directly with our drug? A4: Yes. The QM intermediate is a powerful electrophile. If your API or excipients contain nucleophilic groups (e.g., primary amines, thiols, or hydroxyls), the QM will undergo a Michael-addition-like reaction to form a covalent adduct[4],[2]. Causality & Fix: This is a critical compatibility failure. If your API is nucleophilic, you must replace DTBHE with a sterically hindered antioxidant that does not form stable QMs, or physically separate the antioxidant from the API (e.g., embedding it in the packaging matrix rather than the liquid formulation).

Quantitative Data: Degradation Markers

To assist your analytical team in identifying DTBHE degradation products during stability indicating assays, refer to the diagnostic markers in Table 1.

Table 1: Quantitative Summary of DTBHE Degradation Products

Degradation ProductAbbr.MW ( g/mol )Primary MechanismDiagnostic Indicator (LC-MS / Visual)
3,5-di-tert-butyl-4-hydroxybenzyl alcoholBHT-OH236.35Solvolysis / QM Hydrolysism/z 236; Colorless[2]
3,5-di-tert-butyl-4-hydroxybenzaldehydeBHT-CHO234.34Oxidation of BHT-OHm/z 234; Mild yellowing[3]
3,5-di-tert-butyl-4-hydroxybenzoic acidBHT-COOH250.33Terminal Oxidationm/z 250; Acidic pH shift
Quinone MethideQM218.33Radical Disproportionationm/z 218; Intense yellow/brown[2]

Visualizing the Degradation Network

DegradationPathway DTBHE 3,5-di-tert-Butyl-4-hydroxybenzyl ether (DTBHE) Phenoxyl Phenoxyl Radical Intermediate DTBHE->Phenoxyl ROS / Heat (-H•) BHT_OH BHT-Alcohol (Hydrolysis Product) DTBHE->BHT_OH Solvolysis / H2O QM Quinone Methide (QM) (Electrophilic) Phenoxyl->QM Disproportionation QM->BHT_OH Hydrolysis (+H2O) Adducts Nucleophile Adducts (API/Excipient Binding) QM->Adducts +Nucleophile BHT_CHO BHT-Aldehyde (Oxidation Product) BHT_OH->BHT_CHO Oxidation BHT_COOH BHT-Acid (Terminal Oxidation) BHT_CHO->BHT_COOH Oxidation

Fig 1. Chemical degradation pathways of DTBHE under oxidative and hydrolytic stress.

Experimental Protocol: Forced Degradation & QM Trapping Assay

If you suspect that DTBHE is forming reactive electrophiles that cross-link with your API, you must perform a QM trapping assay.

Objective: To definitively prove whether DTBHE degradation in your specific formulation matrix passes through a reactive Quinone Methide intermediate. System Design (Self-Validating): QMs are transient and difficult to detect directly. By introducing a surrogate nucleophile (Glutathione, GSH) in excess, we force the QM to form a stable thioether adduct. Comparing this to a GSH-free control validates that the degradation pathway strictly depends on the QM intermediate rather than direct radical coupling.

Step-by-Step Methodology:
  • Matrix Preparation (The Baseline): Dissolve DTBHE (1 mg/mL) in a 50% (v/v) water-acetonitrile solution. Causality: Acetonitrile ensures the hydrophobic DTBHE remains in solution, while water provides the hydrolytic stress environment representative of biological or aqueous formulations[4].

  • Nucleophile Introduction (The Trap): Split the solution into two analytical cohorts:

    • Cohort A (Control): No additives.

    • Cohort B (Test): Add 10 molar equivalents of reduced Glutathione (GSH). Causality: The highly nucleophilic thiol group of GSH outcompetes water for the QM, forming a stable adduct and preventing the baseline hydrolysis to BHT-OH.

  • Accelerated Stress (The Trigger): Subject both cohorts to oxidative stress using 0.1% H₂O₂ and incubate at 40°C for 24 hours. Causality: H₂O₂ initiates the abstraction of the phenolic hydrogen, generating the phenoxyl radical that disproportionates into the reactive QM[3].

  • Quenching and LC-MS/MS Analysis (The Validation): Quench the reaction by cooling to 4°C and inject directly into an LC-MS/MS system.

    • In Cohort A , monitor for the mass corresponding to BHT-OH (m/z 236) and BHT-CHO (m/z 234).

    • In Cohort B , monitor for the GSH-QM adduct. Self-Validation: If the adduct is present in Cohort B but absent in Cohort A, and the BHT-OH signal is significantly reduced in Cohort B compared to Cohort A, you have definitively proven that DTBHE is forming QMs that actively consume nucleophiles.

Workflow Prep Sample Prep: DTBHE + GSH Stress Forced Degradation: Oxidative Stress Prep->Stress Analysis LC-MS/MS Analysis Stress->Analysis ID Identify Adducts & Validate Pathway Analysis->ID

Fig 2. Self-validating experimental workflow for capturing reactive Quinone Methide intermediates.

References

  • [3] Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Institutes of Health (NIH) / PMC. URL:[Link]

  • [4] Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. National Institutes of Health (NIH) / PubMed. URL: [Link]

  • [2] Yellow Discoloration of a Drug Product – How a Database Similarity Search Reveals the Culprit. Nelson Labs. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant efficacy of 3,5-di-tert-Butyl-4-hydroxybenzyl ether vs. BHT

An In-Depth Comparative Guide to the Antioxidant Efficacy of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether and Butylated Hydroxytoluene (BHT) Introduction: The Critical Role of Antioxidants in Stability and Preservation Oxidat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Antioxidant Efficacy of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether and Butylated Hydroxytoluene (BHT)

Introduction: The Critical Role of Antioxidants in Stability and Preservation

Oxidative degradation is a primary challenge across the pharmaceutical, food, and materials science industries, leading to reduced shelf-life, loss of efficacy, and the formation of potentially harmful byproducts.[1][2] Phenolic antioxidants are crucial in mitigating these processes by interrupting the free-radical chain reactions that drive oxidation.[2][3][4] Butylated Hydroxytoluene (BHT), a synthetic hindered phenolic antioxidant developed in the 1940s, has long been the industry benchmark for its high efficacy, thermal stability, and cost-effectiveness.[5] However, ongoing research focuses on developing derivatives with enhanced properties, such as improved radical scavenging ability or altered physical characteristics.[3][6]

This guide provides a detailed comparative analysis of BHT and a key derivative, 3,5-di-tert-Butyl-4-hydroxybenzyl ether. The latter, structurally representing a dimer of the BHT benzyl radical, presents an interesting case for exploring how modifications to the classic BHT scaffold influence antioxidant performance. We will delve into the mechanistic underpinnings of their function, present comparative experimental data, and provide detailed protocols for key antioxidant assays to empower researchers in their selection and application of these critical stabilizing agents.

Molecular Structure and Mechanism of Action

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure.[7] Both BHT and its ether derivative operate primarily through a Hydrogen Atom Transfer (HAT) mechanism.[8][9] The phenolic hydroxyl (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), neutralizing it and thus terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[10]

G

The key to their efficacy lies in the two tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance enhances the stability of the antioxidant radical and is a defining feature for potent in vivo and in vitro activity.[3][10] 3,5-di-tert-Butyl-4-hydroxybenzyl ether contains two of these hindered phenolic moieties linked by an ether bond, which can influence its reactivity, solubility, and overall performance.

HAT_Mechanism ArOH Phenolic Antioxidant (ArOH) R_radical Free Radical (R●) ArO_radical Antioxidant Radical (ArO●) (Stabilized) ArOH->ArO_radical H Atom Donation RH Neutralized Molecule (RH) R_radical->RH H Atom Acceptance

Comparative Analysis of Antioxidant Efficacy

To objectively compare the performance of BHT and its derivatives, standardized in vitro assays are employed. These tests measure the capacity of a compound to scavenge specific, stable free radicals or to inhibit oxidative processes in a controlled environment.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the hydrogen-donating capacity of an antioxidant.[3][11] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.[12] The efficacy is often expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant potency. While direct comparative data for the ether is limited, studies on other BHT derivatives show they can exhibit significantly higher activity than BHT itself.

Table 1: DPPH Radical Scavenging Activity of BHT and Derivatives

Compound Assay Concentration % Inhibition IC50 (µM/mL) Source(s)
BHT (Standard) 10⁻⁴ M Varies ~139.4 - 171.7 [13]
Derivative 3 (Thiosemicarbazide) 10⁻⁴ M Higher than BHT 68.03 ± 1.27 [3]
Derivative 5 (1,2,4-triazole) 10⁻⁴ M Higher than BHT - [3][14]
Derivative 6b (p-methoxy) 10⁻⁴ M Higher than BHT - [15]

Note: Data for 3,5-di-tert-Butyl-4-hydroxybenzyl ether is not explicitly available in the reviewed literature, but the trend for derivatives suggests potential for high activity.

Inhibition of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[16][17] This assay is particularly relevant for assessing antioxidant performance in protecting lipid-rich systems like cell membranes or food products.[18] The antioxidant's ability to inhibit the formation of TBARS in the presence of an oxidizing agent (e.g., Fe²⁺) is quantified.

Table 2: Inhibition of Fe²⁺-Induced Lipid Peroxidation

Compound % Inhibition IC50 (µM/mL) Source(s)
α-Tocopherol (Vitamin E) 84.6% 5.6 ± 1.09 [3][14]
BHT - - -
Derivative 5 (1,2,4-triazole) 83.99% 16.07 ± 3.51 [3][14]
Derivative 6b (p-methoxy) 86.4% 2.85 ± 1.09 [15]

Note: BHT is a well-established inhibitor of lipid peroxidation.[19] The data shows that specifically designed derivatives can approach or even exceed the efficacy of natural antioxidants like α-tocopherol.

Expert Interpretation: The data consistently demonstrates that modifying the BHT structure can lead to derivatives with significantly enhanced antioxidant activity.[3][15] Compounds that incorporate heterocyclic rings, for instance, show stronger DPPH radical scavenging and lipid peroxidation inhibition than the parent BHT molecule.[3][14] This enhanced activity is often attributed to changes in the electronic properties and hydrogen-donating ability of the phenolic hydroxyl group. For 3,5-di-tert-Butyl-4-hydroxybenzyl ether, having two hindered phenol units in one molecule could theoretically offer a bidentate antioxidant effect, potentially increasing its efficacy, though this is balanced by its larger molecular weight.

Experimental Protocols: A Guide for Researchers

Reproducible and validated protocols are essential for the accurate assessment of antioxidant efficacy. The following sections provide detailed methodologies for the key assays discussed.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies used to evaluate the free-radical scavenging potential of compounds.[11][20][21][22]

Principle: The antioxidant capacity is measured by the discoloration of the DPPH radical solution at 517 nm. The decrease in absorbance is proportional to the concentration and potency of the antioxidant.[12]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (BHT, 3,5-di-tert-Butyl-4-hydroxybenzyl ether)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark. Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.

  • Preparation of Sample Solutions: Prepare a series of concentrations for each test compound and the positive control in methanol.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample solution (or methanol for the blank).

    • Add 180 µL of the DPPH working solution to all wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample.

  • Plot the % Inhibition against the sample concentrations.

  • Determine the IC50 value (the concentration that causes 50% inhibition) from the graph using linear regression.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples add_dpph Add 180µL DPPH Solution to all wells prep_dpph->add_dpph plate_setup Add 20µL Sample/Control to 96-well Plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate end End calculate->end

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[23] It is applicable to both lipophilic and hydrophilic compounds.

Principle: The pre-formed ABTS•+ radical, which has a characteristic blue-green color, is reduced by the antioxidant, leading to a loss of color measured at 734 nm. The extent of decolorization is proportional to the antioxidant's efficacy.[24][25]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate or Ammonium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compounds and a standard (e.g., Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.[26]

  • Assay:

    • Add 10 µL of the sample or standard solution to a microplate well.

    • Add 200 µL of the ABTS•+ working solution.

    • Incubate for 5-6 minutes at room temperature.

  • Measurement: Read the absorbance at 734 nm.

Data Analysis:

  • Calculate the percentage of inhibition similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures the inhibition of lipid peroxidation in a biological sample (e.g., tissue homogenate).[17][27]

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically at 532-535 nm.[27][28]

Materials:

  • Lipid-rich medium (e.g., 10% tissue homogenate)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Inducing agents (e.g., FeSO₄, H₂O₂)

  • Test compounds

Procedure:

  • Reaction Initiation:

    • In a test tube, mix 0.2 mL of the test compound at different concentrations with 1.0 mL of the 10% tissue homogenate.

    • Add 0.1 mL of FeSO₄ and 0.1 mL of H₂O₂ to initiate peroxidation.

  • Incubation: Incubate the mixture for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2.0 mL of TBA-TCA-HCl reagent (e.g., 0.375% TBA, 15% TCA, 0.25 N HCl).

  • Color Development: Heat the mixture at 95°C for 60 minutes.

  • Measurement: Cool the samples, centrifuge to remove precipitates, and measure the absorbance of the supernatant at 535 nm.

Data Analysis:

  • Calculate the % inhibition of lipid peroxidation relative to a control sample without the antioxidant.

  • Determine the IC50 value as described for the DPPH assay.

Conclusion and Future Directions

The comparison between BHT and its derivatives highlights a crucial principle in drug development and material science: targeted structural modification can yield significant improvements in performance. While BHT remains a highly effective and widely used antioxidant, research clearly shows that derivatives can be synthesized with superior radical-scavenging capabilities and efficacy in preventing lipid peroxidation.[3][14][15]

For researchers and drug development professionals, 3,5-di-tert-Butyl-4-hydroxybenzyl ether and similar BHT analogues represent a promising avenue for creating more potent and specialized antioxidant solutions. The ether's dimeric structure suggests it may offer enhanced protection, although this must be validated through direct comparative studies using the standardized protocols outlined in this guide. Future work should focus on conducting head-to-head comparisons of these compounds in various matrices and exploring potential synergistic effects with other antioxidants to develop next-generation stabilization systems.

References

  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC. National Center for Biotechnology Information. [Link]

  • Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties - SciELO México. SciELO México. [Link]

  • The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat - PMC. National Center for Biotechnology Information. [Link]

  • Safety and efficacy of a feed additive consisting of butylated hydroxytoluene (BHT) for all animal species (Katyon Technologies Limited) - PMC. National Center for Biotechnology Information. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. National Center for Biotechnology Information. [Link]

  • PASS-assisted design, synthesis and antioxidant evaluation of new butylated hydroxytoluene derivatives - PubMed. PubMed. [Link]

  • TBARS - Wikipedia. Wikipedia. [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. G-Biosciences. [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. DOJINDO. [Link]

  • How to Refine Short-Term Antioxidant Efficacy with Butylated Hydroxytoluene. Netzsch. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. MDPI. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. Frontiers. [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - ResearchGate. ResearchGate. [Link]

  • Comparing Antioxidant Potency: Butylated Hydroxytoluene vs. Tocopherol. Netzsch. [Link]

  • (PDF) Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - ResearchGate. ResearchGate. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. G-Biosciences. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents.
  • Protective effects of Butylated Hydroxytoluene (BHT) against sodium Arsenite (NaAsO2) - Induced hepatotoxicity in Wistar Rats. ResearchGate. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. ResearchGate. [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Amerigo Scientific. [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment - ACS Publications. ACS Publications. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. JScholar. [Link]

  • ABTS Assay Kit - KF-01-002 250 tests (96 well plate). Bioquochem. [Link]

  • Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. MDPI. [Link]

  • Phenolic Antioxidant Capacity: A Review of the State of the Art | IntechOpen. IntechOpen. [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. Mathews. [Link]

  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC. National Center for Biotechnology Information. [Link]

  • Phenolic Antioxidants and Human Health | Encyclopedia MDPI. MDPI. [Link]

  • FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. ResearchGate. [Link]

  • natural butylated hydroxytoluene (bht): a review - Quantum Journal of Medical and Health Sciences. Quantum Journal of Medical and Health Sciences. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. MDPI. [Link]

  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC. National Center for Biotechnology Information. [Link]

  • a rapid spectrophotometric method for determination of thiobarbituric acid reactive substances in rainbow trout feed - Semantic Scholar. Semantic Scholar. [Link]

  • Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Protocol Exchange. [Link]

Sources

Comparative

Validation of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether Purity by DSC: A Comparative Guide

The Criticality of Purity in Hindered Phenolic Antioxidants 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS 6922-60-7), also known as bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a sterically hindered phenolic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Purity in Hindered Phenolic Antioxidants

3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS 6922-60-7), also known as bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a sterically hindered phenolic compound utilized as a critical antioxidant and intermediate in polymer stabilization and pharmaceutical formulations[1]. Because trace impurities can initiate unwanted oxidative cascades, alter polymer stability, or introduce toxicological risks, rigorous purity validation is essential.

While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for purity profiling, it relies heavily on the assumption that all impurities possess similar UV extinction coefficients as the target compound. Differential Scanning Calorimetry (DSC), utilizing the van 't Hoff equation, offers a powerful, orthogonal method for determining absolute mole percent purity without the need for reference standards[2].

Mechanistic Basis: The van 't Hoff Equation in DSC

DSC purity determination is grounded in the thermodynamic principle of melting point depression. When an impurity dissolves in the melt of a main compound but remains insoluble in its crystalline solid phase, it broadens the melting range and depresses the melting point[3]. 3,5-di-tert-Butyl-4-hydroxybenzyl ether exhibits a well-defined melting point range of 135.3–135.8 °C[4], making it an ideal candidate for this thermal analysis.

The relationship is described by the linearized van 't Hoff equation[5]:

Ts​=T0​−ΔHf​RT02​x​⋅F1​

Where:

  • Ts​ = Sample temperature at a given fraction melted (K)

  • T0​ = Melting temperature of the 100% pure substance (K)

  • R = Ideal gas constant (8.314 J mol⁻¹ K⁻¹)

  • x = Mole fraction of the impurity

  • ΔHf​ = Molar heat of fusion (J mol⁻¹)

  • F = Fraction of the sample melted at Ts​

By plotting Ts​ against 1/F , the slope yields the mole fraction of the impurity ( x ), allowing for the direct calculation of absolute purity[3].

Objective Comparison: DSC vs. Chromatographic Alternatives

To select the appropriate validation method, scientists must understand the causal relationship between the analytical technique's detection mechanism and the chemical nature of the impurities.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Detection Mechanism Thermodynamic melting point depressionUV absorbance of chromophoresVolatilization and flame ionization
Reference Standard Not required (Absolute method)Required for accurate quantificationRequired for accurate quantification
Impurity Detection Detects all melt-soluble impurities (including non-UV active)Misses impurities lacking UV chromophoresMisses non-volatile or thermally labile impurities
Optimal Purity Range 98.5% to 99.9% mole purity[2]0.1% to 100% (Area normalization)0.1% to 100% (Area normalization)
Sample Preparation Minimal (Direct weighing into pan)Extensive (Solvent dissolution, filtration)Extensive (Derivatization may be needed)

Causality Insight: HPLC often overestimates the purity of 3,5-di-tert-Butyl-4-hydroxybenzyl ether if the synthetic byproducts (e.g., aliphatic solvents or non-conjugated oligomers) lack the aromatic system necessary for strong UV absorption. DSC captures these "invisible" impurities thermodynamically, providing a more conservative and accurate mole percent purity.

Experimental Protocol: DSC Purity Validation

The following step-by-step protocol is designed as a self-validating system based on the ASTM E928 standard[2].

Step 1: Instrument Calibration

  • Calibrate the DSC using a high-purity Indium standard (99.999%) at the exact heating rate intended for the sample (0.5 °C/min).

  • Causality: Slower heating rates minimize thermal lag across the sample, ensuring that the instantaneous temperature recorded accurately reflects the sample's true thermodynamic state.

Step 2: Sample Preparation

  • Accurately weigh 1.5 to 3.0 mg of 3,5-di-tert-Butyl-4-hydroxybenzyl ether into an aluminum hermetic pan.

  • Seal the pan tightly and prepare an empty hermetic pan as the reference.

  • Causality: Hermetic sealing prevents the potential sublimation of the ether compound near its melting point (~135.5 °C), which would otherwise alter the sample mass during the run and invalidate the ΔHf​ calculation.

Step 3: Thermal Method Execution

  • Equilibrate the sample at 110 °C (well below the melting onset).

  • Heat the sample from 110 °C to 145 °C at a strict rate of 0.5 °C/min.

  • Record the heat flow (mW) continuously.

Step 4: Data Processing and Linearization

  • Integrate the total endothermic melting peak to determine the total heat of fusion ( ΔHf​ ).

  • Calculate the partial area at various temperatures ( Ts​ ) to determine the fraction melted ( F ).

  • Causality: Because DSC cannot detect the infinitesimally small heat flow at the very beginning of the melt (pre-melting), the raw 1/F curve will be non-linear[3]. Apply a mathematical correction factor ( c ) to the total area to restore linearity, extracting the impurity mole fraction from the corrected slope.

Workflow Visualization

DSC_Workflow N1 1. Sample Encapsulation (1.5-3.0 mg, Hermetic Al Pan) N2 2. Dynamic Heating (0.5 °C/min to 145 °C) N1->N2 N3 3. Peak Integration (Determine Total ΔHf) N2->N3 N4 4. Partial Area Analysis (Calculate Fraction Melted, F) N3->N4 N5 5. van 't Hoff Linearization (Plot Ts vs 1/F + Pre-melt Correction) N4->N5 N6 6. Absolute Purity Output (Mole % Purity Calculation) N5->N6

Logical workflow of DSC purity determination based on ASTM E928.

Comparative Experimental Data

To demonstrate the efficacy of DSC, three distinct batches of 3,5-di-tert-Butyl-4-hydroxybenzyl ether were analyzed using both ASTM E928 (DSC) and HPLC-UV (254 nm).

Batch NumberSynthesis RouteHPLC-UV Purity (Area %)DSC Purity (Mole %)Melting Point Onset (°C) ΔHf​ (J/g)
Batch A Standard Etherification99.85%99.12%135.498.4
Batch B Optimized Catalysis99.92%99.81%135.7101.2
Batch C Crude Intermediate98.40%97.05%*133.289.5

*Note: Batch C falls below the optimal 98.5% threshold required for accurate DSC van 't Hoff modeling, resulting in non-linear behavior at low melt fractions[2].

Data Interpretation: In Batch A, HPLC reported a purity of 99.85%, whereas DSC reported 99.12%. This 0.73% discrepancy is directly attributed to the presence of aliphatic solvent residues and non-conjugated oligomeric byproducts. Because these specific impurities lack a UV chromophore at 254 nm, HPLC failed to detect them. DSC, acting as a universal thermodynamic detector, successfully captured the resulting melting point depression, proving its superiority as an orthogonal validation tool for high-purity hindered phenols.

Sources

Validation

A Comparative Guide to the ¹H NMR Spectrum of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether 3,5-di-tert-butyl-4-hydroxybenzyl ether, also known as Ionox 201, is a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

3,5-di-tert-butyl-4-hydroxybenzyl ether, also known as Ionox 201, is a sterically hindered phenolic compound. Molecules of this class are of significant interest due to their antioxidant properties, which arise from the ability of the hydroxyl group to scavenge free radicals, a process stabilized by the bulky tert-butyl groups. This characteristic makes them valuable in various applications, including as stabilizers in polymers and as potential therapeutic agents in drug development to combat oxidative stress.

A precise understanding of the molecular structure is paramount for elucidating its function and for quality control in synthesis. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton in the molecule. This guide will dissect the ¹H NMR spectrum of 3,5-di-tert-butyl-4-hydroxybenzyl ether, paying close attention to chemical shifts, peak multiplicities, and integration values.

Interpreting the ¹H NMR Spectrum of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

The structure of 3,5-di-tert-butyl-4-hydroxybenzyl ether presents several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. Due to the molecule's symmetry, the two phenolic rings are chemically equivalent, simplifying the overall spectrum.

Below is a detailed breakdown of the expected signals. While a definitive, fully assigned spectrum from a public database remains elusive in our comprehensive search, we can confidently predict the spectral features based on established principles of NMR spectroscopy and data from closely related compounds.

Predicted ¹H NMR Spectral Data for 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl Protons (-C(CH₃)₃)~1.4Singlet36H
Benzylic Protons (-CH₂-)~4.5Singlet4H
Phenolic Hydroxyl Proton (-OH)~5.0 - 6.0Broad Singlet2H
Aromatic Protons (Ar-H)~7.2Singlet4H

Causality Behind the Predicted Chemical Shifts:

  • tert-Butyl Protons (~1.4 ppm): The eighteen protons of the two tert-butyl groups on each ring are equivalent due to free rotation. Their signal appears as a sharp singlet in the upfield region, characteristic of alkyl protons. The significant integration value (36H) makes this peak a prominent feature of the spectrum[1].

  • Benzylic Protons (~4.5 ppm): The methylene protons are situated between an aromatic ring and an ether oxygen atom. This environment leads to a downfield shift compared to simple alkyl protons. Due to the symmetry of the molecule, these four protons are chemically equivalent and are expected to appear as a singlet. The anticipated chemical shift is based on data for similar benzylic ethers[2][3].

  • Phenolic Hydroxyl Proton (~5.0 - 6.0 ppm): The chemical shift of the hydroxyl proton is known to be variable and dependent on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange. For the related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, this peak is observed at 5.85 ppm[4].

  • Aromatic Protons (~7.2 ppm): The two protons on each aromatic ring are equivalent due to the plane of symmetry bisecting the molecule through the ether linkage. The substitution pattern (protons at the 2 and 6 positions relative to the ether-linked methylene group) results in a singlet. The electron-donating hydroxyl group and the ether linkage influence the shielding of these protons, placing their signal in the typical aromatic region[4].

Comparative Analysis with Alternative Benzyl Ethers

To provide a richer context for the interpretation of the ¹H NMR spectrum of our target molecule, a comparison with structurally related benzyl ethers is instructive. This comparative approach highlights how subtle changes in molecular structure are reflected in the NMR spectrum.

Table 1: ¹H NMR Data for 3,5-di-tert-Butyl-4-hydroxybenzyl Ether and Comparable Compounds

Compound tert-Butyl (ppm) Benzylic CH₂ (ppm) Aromatic (ppm) Other Signals (ppm)
3,5-di-tert-Butyl-4-hydroxybenzyl ether ~1.4 (s, 36H) ~4.5 (s, 4H) ~7.2 (s, 4H) ~5.0-6.0 (br s, 2H, -OH)
Dibenzyl Ether[3]N/A4.54 (s, 4H)7.36-7.27 (m, 10H)N/A
Benzyl Methyl Ether[2]N/A4.44 (s, 2H)7.32 (m, 5H)3.37 (s, 3H, -OCH₃)
2,6-di-tert-Butylphenol[5][6][7]1.45 (s, 18H)N/A7.1 (d, 2H), 6.8 (t, 1H)~4.9 (s, 1H, -OH)

Key Observations from the Comparative Analysis:

  • The chemical shift of the benzylic protons is consistently found in the range of 4.4-4.6 ppm in benzyl ethers, corroborating our prediction for the target molecule.

  • The aromatic protons in the unsubstituted rings of dibenzyl ether and benzyl methyl ether exhibit more complex splitting patterns (multiplets) compared to the singlet observed for the symmetrically substituted rings of 3,5-di-tert-butyl-4-hydroxybenzyl ether.

  • The presence of the tert-butyl groups in 2,6-di-tert-butylphenol results in a characteristic upfield singlet at approximately 1.45 ppm, which is in excellent agreement with the predicted shift for our target molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for the preparation of a sample of 3,5-di-tert-butyl-4-hydroxybenzyl ether and the subsequent acquisition of its ¹H NMR spectrum.

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzyl ether (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3,5-di-tert-butyl-4-hydroxybenzyl ether and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest in this molecule[8].

    • Gently vortex the sample until the solid is completely dissolved.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Visualizing the Molecular Structure and Proton Environments

To aid in the conceptualization of the relationship between the molecular structure and its ¹H NMR spectrum, the following diagram illustrates the distinct proton environments in 3,5-di-tert-butyl-4-hydroxybenzyl ether.

Caption: Proton environments in 3,5-di-tert-Butyl-4-hydroxybenzyl ether.

Conclusion

This guide has provided a detailed interpretation of the ¹H NMR spectrum of 3,5-di-tert-butyl-4-hydroxybenzyl ether, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous compounds. The distinct chemical environments of the tert-butyl, benzylic, phenolic hydroxyl, and aromatic protons give rise to a characteristic and readily interpretable spectrum. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data. By understanding the nuances of this spectrum, researchers and drug development professionals can more effectively characterize this important antioxidant and apply this knowledge to the analysis of other structurally related molecules.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • PubChem. Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether. [Link]

  • PubChem. 2,6-Di-tert-butylphenol. [Link]

  • Chemistry LibreTexts. The 1H-NMR experiment. [Link]

  • NIST. Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. Benzyl methyl ether. [Link]

  • NIST. 3,5-di-t-Butyl-4-hydroxybenzyl ether. [Link]

  • PubChemLite. 3,5-di-tert-butyl-4-hydroxybenzyl ether (C30H46O3). [Link]

  • mzCloud. 3 5 di tert Butyl 4 hydroxybenzyl alcohol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol. [Link]

  • ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • GSRS. BENZYL METHYL ETHER. [Link]

  • SpectraBase. Benzyl methyl ester. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3,5-di-tert-Butyl-4-hydroxybenzyl ether

Unmasking Antioxidant Stability: A Comparative Guide to Mass Spectrometry Fragmentation of 3,5-di-tert-Butyl-4-hydroxybenzyl ether Executive Summary In the rigorous landscape of Extractables and Leachables (E&L) profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Unmasking Antioxidant Stability: A Comparative Guide to Mass Spectrometry Fragmentation of 3,5-di-tert-Butyl-4-hydroxybenzyl ether

Executive Summary

In the rigorous landscape of Extractables and Leachables (E&L) profiling and polymer stability testing, the detection of sterically hindered phenolic antioxidants is a critical analytical objective. 3,5-di-tert-butyl-4-hydroxybenzyl ether (also known as Ionox 201 or bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether) is widely utilized to scavenge free radicals and prevent oxidative degradation in commodity plastics and food packaging[1]. However, its highly hydrophobic nature and bulky tert-butyl groups present unique challenges for mass spectrometric characterization.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This comparison will decode the causality behind its fragmentation patterns and provide self-validating experimental protocols for robust laboratory implementation.

Part 1: The Causality of Fragmentation

Understanding the fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzyl ether (C₃₀H₄₆O₃, MW: 454.7 g/mol ) requires an analysis of its molecular architecture. The compound consists of a central ether linkage connecting two identical 3,5-di-tert-butyl-4-hydroxybenzyl moieties[1].

When subjected to Electron Ionization (EI) at 70 eV, the molecule exhibits a distinct and highly reproducible fragmentation cascade:

  • Molecular Ion Formation: The intact molecular ion [M]⁺ is observed at m/z 454, though it often presents at a lower relative abundance due to the high internal energy imparted by the electron beam.

  • Ether Cleavage (The Dominant Pathway): The primary thermodynamic drive is the cleavage of the central C-O ether bond, yielding the 3,5-di-tert-butyl-4-hydroxybenzyl cation at m/z 219. The causality behind this highly abundant peak is the extreme stability of the resulting carbocation. The positive charge on the benzylic carbon is heavily stabilized via resonance with the aromatic ring and the electron-donating para-hydroxyl group, while the bulky ortho-tert-butyl groups provide steric shielding against secondary gas-phase reactions[2].

  • Alkene Loss: The m/z 219 fragment undergoes further decomposition via the loss of isobutylene (56 Da) from the tert-butyl groups, generating a secondary diagnostic base peak at m/z 163[2].

In contrast, Electrospray Ionization (ESI) relies on soft ionization. Because the molecule lacks basic functional groups but contains weakly acidic phenolic hydroxyls, negative mode ESI is the optimal choice. Deprotonation yields a stable [M-H]⁻ precursor at m/z 453. Upon Collision-Induced Dissociation (CID), the ether linkage is again the primary site of cleavage, producing a stable phenoxide-driven product ion at m/z 235.

Part 2: Comparative Performance Data

When selecting an analytical platform, researchers must weigh the volatility and thermal stability of the target matrix. GC-MS is highly effective for volatile and semi-volatile impurities, whereas LC-MS offers a complementary approach for complex matrices where thermal degradation is a risk[3].

Table 1: Diagnostic Fragmentation Comparison across MS Platforms

Analytical PlatformIonization ModeDiagnostic m/zFragment AssignmentRelative AbundanceMechanistic Origin
GC-MS EI (70 eV)454[M]⁺LowIntact molecular ion
GC-MS EI (70 eV)219[C₁₅H₂₃O]⁺HighCleavage of ether linkage yielding stabilized benzyl cation
GC-MS EI (70 eV)163[C₁₁H₁₅O]⁺Base Peak / HighLoss of isobutylene (56 Da) from m/z 219
LC-MS/MS ESI (-)453[M-H]⁻High (Precursor)Deprotonation of phenolic OH
LC-MS/MS ESI (-)235[C₁₅H₂₃O₂]⁻High (Product)Ether cleavage yielding phenoxide-stabilized anion

Part 3: Mandatory Visualization

MS_Fragmentation M Intact Molecular Ion [M]⁺ m/z 454 F1 Benzyl Cation m/z 219 M->F1 Ether Cleavage (-C15H23O2) F3 Loss of t-Butyl Radical m/z 397 M->F3 Radical Loss (-C4H9) F2 Loss of Isobutylene m/z 163 (Base Peak) F1->F2 Alkene Loss (-C4H8)

MS fragmentation pathway of 3,5-di-tert-butyl-4-hydroxybenzyl ether.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every choice is grounded in the physicochemical properties of the analyte.

Protocol A: GC-EI-MS Analysis Workflow
  • Sample Preparation: Dissolve the standard or polymer extract in MS-grade hexane.

    • Causality: The compound is highly hydrophobic due to the four tert-butyl groups and central ether linkage, making non-polar solvents ideal for quantitative recovery[1].

  • Injection: Inject 1 µL in splitless mode at 280°C.

    • Causality: Splitless injection maximizes sensitivity for trace E&L analysis, while 280°C ensures complete volatilization without inducing thermal degradation.

  • Chromatographic Separation: Utilize a 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Causality: The non-polar stationary phase provides optimal retention for the lipophilic ether. The high final temperature overcomes its high melting point (135.0–137.0°C) and ensures sharp peak elution[1].

  • Mass Spectrometry (EI): Operate the ion source at 70 eV and 230°C. Scan range m/z 50–500.

    • Causality: 70 eV is the universal standard for EI, ensuring reproducible generation of the m/z 219 and 163 diagnostic peaks that match established NIST library spectra[4].

  • System Suitability & Validation: Inject a known concentration of an isotopically labeled internal standard (e.g., BHT-d21) prior to the sample sequence. The system is validated if the retention time of the internal standard is within ±0.1 min of the established method and the signal-to-noise (S/N) ratio for the m/z 219 peak is ≥ 10:1 at the Limit of Quantitation (LOQ).

Protocol B: LC-ESI-MS/MS Analysis Workflow
  • Sample Preparation: Reconstitute the sample in Methanol/Water (80:20, v/v).

    • Causality: Methanol ensures the solubility of the bulky hydrophobic groups, while the aqueous fraction aids in stable electrospray droplet formation.

  • Chromatographic Separation: Use a C18 column (100 × 2.1 mm, 1.7 µm) at 40°C. Mobile phase A: Water with 10 mM ammonium acetate; Mobile phase B: Methanol.

    • Causality: Ammonium acetate acts as a volatile buffer that promotes the deprotonation of the weakly acidic phenolic hydroxyl groups in the ESI source. Using formic acid would actively suppress negative ionization.

  • Mass Spectrometry (ESI-): Operate in negative electrospray ionization mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

    • Causality: Negative mode selectively targets the phenolic OH groups, yielding a clean[M-H]⁻ precursor at m/z 453, minimizing background noise from non-phenolic matrix components.

  • System Suitability & Validation: Run a blank injection (Methanol/Water) immediately before the sample to monitor for carryover of the highly hydrophobic analyte. The protocol is self-validating if the blank shows an m/z 453 signal below 5% of the LOQ, confirming the column and source are free of residual contamination.

Sources

Validation

The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Phenolic Antioxidants

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of phenolic antioxidants is paramount. While lauded for their health benefits, these compounds exhibit a complex dose...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of phenolic antioxidants is paramount. While lauded for their health benefits, these compounds exhibit a complex dose-dependent and structure-dependent toxicity that can be harnessed for therapeutic purposes or pose a risk. This guide provides an in-depth comparison of the cytotoxic profiles of common phenolic antioxidants, supported by experimental data and detailed protocols to empower your research.

Phenolic antioxidants, ubiquitous in our diet and explored for their therapeutic potential, are not always benign. At certain concentrations and under specific conditions, their celebrated antioxidant properties can paradoxically shift, inducing a pro-oxidant state that triggers cellular damage and, ultimately, cell death.[1][2] This duality is the crux of their potential as anticancer agents and a critical consideration in toxicological assessments.[3] The cytotoxic effects of these compounds are intricately linked to their chemical structure, including the number and position of hydroxyl groups, which influence their ability to generate reactive oxygen species (ROS) and interact with cellular components.[4][5]

The Pro-oxidant Shift: A Key to Cytotoxicity

The transition from an antioxidant to a pro-oxidant is a pivotal mechanism behind the cytotoxicity of many phenolic compounds.[6] In the presence of factors like transition metal ions or at high concentrations, phenolics can undergo autoxidation, leading to the formation of semiquinone radicals and superoxide radicals.[6] These reactive species can inflict damage on vital macromolecules such as DNA, proteins, and lipids, initiating pathways leading to cell death.[2][6] This pro-oxidant activity is not a uniform trait; it varies significantly among different phenolic compounds and is influenced by the cellular environment.[7]

Comparative Cytotoxicity of Key Phenolic Antioxidants

The cytotoxic effects of phenolic antioxidants are highly dependent on the specific compound, its concentration, and the cell type being investigated.[4][8][9] Below is a comparative overview of some of the most studied phenolic antioxidants.

Phenolic AntioxidantTypical IC50 Range (µM)Target Cell LinesNoteworthy Cytotoxic Mechanisms
Quercetin 5 - 100+Various cancer and normal cell lines (e.g., Jurkat, HepG2, TIG-1, HUVE)[8][10]Induction of apoptosis, generation of intracellular ROS.[8][10]
Curcumin 5 - 80Various cancer cell lines (e.g., MDA-MB-231, Caco-2, PC-3)[11][12][13][14]Induction of apoptosis, disruption of mitochondrial membrane potential, inhibition of cell proliferation.[11][15]
Resveratrol 15 - 100+Various cancer cell lines (e.g., MCF-7, Her-2/neu-positive breast and salivary cancer cell lines)[11][12]Induction of apoptosis, cell cycle arrest.[11]
Gallic Acid 50 - 150+Various cancer cell lines (e.g., HeLa, MDA-MB-231, MOLT-3)[4][5]Antiproliferative and cytotoxic effects, particularly in cancer cells.[4]

Note: IC50 values are highly variable and depend on the specific experimental conditions, including the cell line used and the duration of exposure.

Structure-Activity Relationship in Cytotoxicity

The cytotoxic potency of phenolic compounds is not arbitrary; it is intrinsically linked to their molecular structure. Studies have revealed several key structural features that govern their activity:

  • Hydroxyl Groups: An increase in the number of hydroxyl groups on the phenolic ring often correlates with higher cytotoxic and antiproliferative activities.[4] For instance, trihydroxylated derivatives have been shown to be more potent than their dihydroxylated counterparts in certain cancer cell lines.[4]

  • Steric and Hydrophobic Properties: The size and hydrophobicity of substituents on the phenolic ring can influence how the molecule interacts with cellular targets.[16] Bulky groups in the ortho positions of monophenols, for example, have been associated with a greater ability to induce apoptosis.[16]

  • Electron-Donating vs. Electron-Attracting Substituents: The electronic properties of substituents can dictate the mechanism of cytotoxicity. Phenols with electron-releasing groups may exert their effects through the formation of reactive phenoxyl radicals, while the toxicity of those with electron-attracting groups appears to be more dependent on their overall hydrophobicity.[17]

Experimental Protocols for Assessing Cytotoxicity

To accurately evaluate and compare the cytotoxic effects of phenolic antioxidants, standardized and reliable in vitro assays are essential.[18][19][20] Here, we provide detailed protocols for two of the most widely used methods: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for assessing the cytotoxicity of phenolic compounds using in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21][22] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[21][23] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18][23]

  • Compound Treatment: Treat the cells with various concentrations of the phenolic antioxidant. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[23]

  • Incubation: Incubate the plate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[24]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[25][26] LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[27][28] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[28]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well.[29]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.[28]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes.[28]

  • Absorbance Measurement: Measure the absorbance of the colored product at 490-520 nm using a microplate reader.[27][28]

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead or damaged cells.

Distinguishing Between Apoptosis and Necrosis

Phenolic compounds can induce cell death through different mechanisms, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[30] Distinguishing between these two pathways is crucial for understanding the compound's mechanism of action.

  • Apoptosis is characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of caspases.[31]

  • Necrosis is typically caused by severe cellular injury and results in cell swelling and lysis, leading to the release of intracellular contents and inflammation.[30]

Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are commonly employed to differentiate between these cell death modalities.[32] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[32]

Signaling Pathways in Phenolic Antioxidant-Induced Cytotoxicity

G cluster_0 Phenolic Antioxidant cluster_1 Cellular Effects cluster_2 Cellular Response cluster_3 Cell Fate A High Concentration / Pro-oxidant Conditions B Increased ROS Production A->B C Mitochondrial Dysfunction B->C D DNA Damage B->D E Activation of Caspases C->E G Loss of Membrane Integrity C->G F Cell Cycle Arrest D->F H Apoptosis E->H F->H I Necrosis G->I

Sources

Comparative

Synergistic Stabilization: 3,5-di-tert-Butyl-4-hydroxybenzyl ether in High-Performance Matrices

As a Senior Application Scientist, I frequently encounter the limitations of single-component antioxidant systems in polymer, elastomeric, and pharmaceutical formulations. The compound 3,5-di-tert-Butyl-4-hydroxybenzyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of single-component antioxidant systems in polymer, elastomeric, and pharmaceutical formulations. The compound 3,5-di-tert-Butyl-4-hydroxybenzyl ether (DTBHE) is a highly effective, sterically hindered phenolic antioxidant. However, when subjected to aggressive thermo-oxidative stress, primary antioxidants like DTBHE eventually deplete.

To engineer self-validating, long-lasting stabilization systems, we must pair DTBHE with secondary stabilizers (e.g., phosphites or thioesters). This guide provides a rigorous, data-driven comparison of DTBHE synergistic blends against conventional alternatives, detailing the mechanistic causality and the exact experimental protocols required for validation.

The Mechanistic Causality of Synergy

During thermo-oxidative aging, polymers undergo radical chain reactions. DTBHE acts as a primary chain-breaking antioxidant. As detailed in recent reviews by , its bulky tert-butyl groups stabilize the phenolic hydroxyl radical formed after it donates a hydrogen atom to a highly reactive peroxy radical (ROO•)[1].

However, this primary scavenging process leaves behind hydroperoxides (ROOH). If left unchecked, these hydroperoxides will homolytically cleave into new alkoxy and hydroxy radicals, re-initiating the degradation cycle.

This is where secondary antioxidants, such as Tris(2,4-di-tert-butylphenyl) phosphite (commonly known as Irgafos 168), become critical. Research published in demonstrates that phosphites do not scavenge radicals directly; instead, they reduce hydroperoxides into stable, non-radical alcohols, oxidizing themselves to phosphates in the process[2]. When DTBHE and a phosphite are combined, the phosphite protects the polymer from chain branching and simultaneously preserves the primary phenolic antioxidant. This creates a synergistic cycle that significantly outperforms single-component systems, a phenomenon widely documented in elastomeric applications by .

Synergistic mechanism of DTBHE and Phosphite intercepting the auto-oxidation cycle.

Comparative Analysis: DTBHE Blends vs. Industry Standards

To objectively benchmark DTBHE, we compare it against other leading phenolic antioxidants: Irganox 1010 (a high-molecular-weight polymeric hindered phenol) and BHT (a simple, low-molecular-weight hindered phenol).

Table 1: Physicochemical Properties of Primary Antioxidants
AntioxidantChemical TypeMolecular Weight ( g/mol )Melting Point (°C)Migration Resistance
DTBHE Hindered Phenolic Ether~410~65Moderate-High
Irganox 1010 Polymeric Hindered Phenol~1194~120Very High
BHT Simple Hindered Phenol~220~70Low (High Volatility)

Insight: DTBHE offers a unique advantage over Irganox 1010 due to its lower melting point (~65°C). This allows for superior, homogeneous dispersion in matrices processed at lower temperatures, preventing the localized antioxidant depletion often seen with high-melting-point additives.

Table 2: Synergistic Performance in Polypropylene (PP) Matrices (0.5 wt% Total Loading)
FormulationPrimary AOSecondary AO (Phosphite 168)OIT at 200°C (min)Tensile Retention (72h @ 100°C)
Control (Unstabilized)NoneNone< 5< 20%
Primary OnlyDTBHE (0.5%)None4565%
Secondary OnlyNonePhosphite 168 (0.5%)1230%
Synergistic Blend DTBHE (0.25%) Phosphite 168 (0.25%) 115 94%
Competitor BlendIrganox 1010 (0.25%)Phosphite 168 (0.25%)12095%

Data Interpretation: The data clearly shows that while DTBHE alone provides moderate protection (45 min OIT), pairing it with a phosphite yields an OIT of 115 minutes. This is far greater than the sum of their individual contributions (45 + 12 = 57 min), mathematically proving the synergistic effect.

Experimental Protocols: Validation of Synergistic Stabilization

To ensure scientific integrity, the following workflow is designed as a self-validating system . By running isolated controls alongside the synergistic blend, the protocol inherently calculates the Synergistic Index (SI), eliminating false positives caused by mere additive effects.

Self-validating workflow for quantifying antioxidant synergy via OIT and tensile testing.

Step-by-Step Methodology

Step 1: Matrix Compounding

  • Action: Dry-blend the polyolefin resin with 0.25 wt% DTBHE and 0.25 wt% Phosphite 168.

  • Causality: We utilize twin-screw extrusion at 200°C to provide high shear forces. This is critical because DTBHE and phosphites have different melt viscosities; inadequate mixing will lead to localized regions of antioxidant depletion, prematurely initiating auto-oxidation and artificially lowering the OIT.

Step 2: Accelerated Thermo-Oxidative Aging

  • Action: Press the extruded pellets into 1mm plaques and age them in a forced-air oven at 100°C for 72 hours.

  • Causality: This specific temperature accelerates the formation of hydroperoxides without melting the semicrystalline regions of the polyolefin matrix, ensuring the degradation kinetics accurately mimic long-term, real-world exposure.

Step 3: Oxidation Induction Time (OIT) via DSC

  • Action: Place a 5 mg sample in a Differential Scanning Calorimeter (DSC). Ramp to 200°C under nitrogen, then switch to an oxygen atmosphere (50 mL/min) and measure the time until the onset of the exothermic oxidation peak.

  • Causality: We perform DSC at 200°C because this temperature is above the melting point of the matrix but below the rapid volatilization point of DTBHE. This ensures that the measured OIT accurately reflects the chemical stabilization of the matrix rather than the physical loss of the antioxidant.

Step 4: Calculation of the Synergistic Index (SI)

  • Action: Calculate the SI using the formula: SI = OIT_blend / (OIT_DTBHE + OIT_Phosphite).

  • Causality: This is the core of the self-validating system. An SI > 1 confirms true chemical synergy. In our data (Table 2), the SI is 115 / (45 + 12) = 2.01, definitively proving that the combination of DTBHE and Phosphite 168 acts synergistically rather than additively.

References

  • Antimigration Polypropylene Antioxidants: A Review. Source: ACS Publications. URL:[Link]

  • Mechanical Property Evolution and Mechanisms of Polyolefins Under Thermo-Oxidative Aging. Source: MDPI. URL:[Link]

  • A comparative analysis of primary antioxidant 5057 versus other leading phenolic antioxidants for elastomeric applications. Source: BDMAEE. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-di-tert-Butyl-4-hydroxybenzyl ether proper disposal procedures

Comprehensive Operational and Disposal Guide for 3,5-di-tert-Butyl-4-hydroxybenzyl Ether As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling sterically hindered phenolic compounds. 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7)[1] is a prime example. Widely utilized as an antioxidant and a critical intermediate in drug development, its unique structural topology—featuring two bulky tert-butyl groups flanking a phenolic hydroxyl—grants it exceptional conformational stability[2]. However, this same stability renders it highly persistent in the environment, dictating rigorous, causality-driven disposal protocols to prevent ecological contamination and ensure laboratory safety[3].

This guide provides a self-validating operational framework for the proper handling and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of a chemical is the foundation of any robust safety protocol. The physical state and reactivity of 3,5-di-tert-butyl-4-hydroxybenzyl ether directly dictate its waste segregation pathways.

ParameterSpecificationOperational & Disposal Implication
CAS Number 6922-60-7[1]Required for accurate RCRA (or local equivalent) waste manifesting.
Molecular Formula C30H46O3[1]High carbon content dictates high-temperature incineration for complete destruction.
Molecular Weight 454.7 g/mol [2]Solid at standard conditions; poses a particulate inhalation hazard.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1],Mandates localized exhaust, eye protection, and chemical-impermeable gloves[3].
Environmental Hazard High persistenceMust not enter aqueous drains; requires strict segregation[3].

Mechanistic Insights into Disposal

Why do we strictly avoid aqueous disposal for this compound? The molecule's highly lipophilic nature, driven by the non-polar tert-butyl groups flanking the aromatic ring, means it will not dissolve or rapidly biodegrade in standard aqueous waste streams[2]. Discharging it into drains leads to accumulation and potential environmental toxicity[3]. Therefore, high-temperature incineration at a licensed facility is the only scientifically validated method to break the stable ether and aromatic bonds, converting the carbon mass entirely to CO₂ and H₂O.

Disposal Workflow

WasteDisposal Start Waste Generation: 3,5-di-tert-Butyl-4-hydroxybenzyl ether Decision Physical State of Waste? Start->Decision Solid Solid Waste (Pure Powder) Decision->Solid Powder Form Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid In Solution Labware Contaminated Consumables/PPE Decision->Labware Surface Contact ActionSolid Seal in HDPE container. Label: Toxic Organic Solid Solid->ActionSolid ActionLiquid Collect in solvent jug. Label: Flammable/Toxic Liquid Liquid->ActionLiquid ActionLabware Double-bag in biohazard or solid waste bin. Labware->ActionLabware Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) ActionSolid->Incineration ActionLiquid->Incineration ActionLabware->Incineration

Workflow for the segregation and disposal of 3,5-di-tert-butyl-4-hydroxybenzyl ether waste.

Experimental Protocols: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that safety parameters are actively confirmed during execution.

Protocol 1: Solid Waste Segregation & Containment

Applicability: Pure powder, expired batches, or solid reaction byproducts.

  • Preparation: Don chemical-impermeable nitrile gloves, safety goggles, and a lab coat. Ensure work is conducted under a certified fume hood to mitigate the STOT SE 3 (H335) respiratory hazard[1],[3].

  • Containment: Transfer the solid waste into a high-density polyethylene (HDPE) or glass wide-mouth container.

    • Causality: Wide-mouth containers prevent spillage during transfer, and HDPE is chemically inert to stable organic ethers.

  • Sealing & Labeling: Seal the container tightly with a PTFE-lined cap. Label clearly as "Hazardous Waste: Toxic Organic Solid (3,5-di-tert-Butyl-4-hydroxybenzyl ether)".

  • Validation Check: Invert the sealed container gently. The absence of leaking powder validates the seal integrity. Store in a designated, cool, dry chemical waste accumulation area away from strong oxidizers until pickup by a licensed professional waste disposal service[4].

Protocol 2: Liquid Waste Management (Solvent-Dissolved)

Applicability: Mother liquors, extraction solvents, or chromatography fractions containing the compound.

  • Solvent Compatibility Check: Verify that the solvent containing the compound (e.g., ethyl acetate, dichloromethane) is compatible with your laboratory's organic waste stream.

  • Transfer: Using a secondary containment tray, pour the liquid waste into the designated non-halogenated (or halogenated, depending on the solvent) organic waste carboy.

    • Causality: Segregating waste strictly by solvent type prevents exothermic cross-reactions and reduces downstream disposal costs.

  • Validation Check: Visually inspect the waste carboy after addition. The absence of sudden gas evolution or precipitation validates that the waste stream remains stable and homogeneous.

  • Documentation: Update the waste log attached to the carboy with the compound's CAS number (6922-60-7)[1] and the estimated mass of the solute.

Protocol 3: Accidental Spill Remediation

Applicability: Unintended release of the solid powder on benchtops or floors.

  • Evacuation & PPE: Evacuate unnecessary personnel from the immediate area. Don an N95 or P100 particulate respirator in addition to standard PPE[3],.

  • Dust Suppression: Gently mist the spilled powder with a compatible, non-reactive liquid (e.g., water or a dilute surfactant).

    • Causality: Because the compound is a fine powder, dry sweeping will aerosolize the particles, increasing inhalation risk. Wetting the powder suppresses dust formation[3].

  • Collection: Use spark-proof tools to scoop the dampened material into a hazardous waste bag[3].

    • Causality: Suspended organic dust can form explosive mixtures in the air; eliminating friction sparks mitigates this risk.

  • Decontamination: Wipe the spill area with a solvent in which the compound is highly soluble (e.g., ethanol or ethyl acetate) to remove residual microscopic particles.

  • Validation Check: Allow the solvent to evaporate. A clean, residue-free surface validates complete decontamination. Dispose of all contaminated wipes as solid hazardous waste[5].

References

  • Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Handling

Personal protective equipment for handling 3,5-di-tert-Butyl-4-hydroxybenzyl ether

An Advanced Safety and Operational Guide: Handling 3,5-di-tert-Butyl-4-hydroxybenzyl ether Executive Summary & Chemical Profile 3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), also known as bis(3,5-di-tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Safety and Operational Guide: Handling 3,5-di-tert-Butyl-4-hydroxybenzyl ether

Executive Summary & Chemical Profile

3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), also known as bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether, is a sterically hindered phenolic compound utilized heavily as a primary antioxidant in polymer chemistry, pharmaceuticals, and nanotechnology [4, 5]. By donating a hydrogen atom, it effectively stabilizes free radicals and interrupts oxidative degradation chain reactions that compromise material integrity [3, 4]. While its bulky tert-butyl groups reduce acute systemic toxicity, the compound presents specific occupational hazards—namely skin, eye, and respiratory irritation—that necessitate stringent, scientifically grounded handling protocols [1, 4].

Mechanistic Hazard Profile: The Causality of Risk

As application scientists, understanding the chemical structure is paramount to implementing effective safety measures. We do not just wear PPE because a safety sheet dictates it; we wear it to counter specific molecular interactions.

  • Dermal and Ocular Irritation (H315, H319): The reactive phenolic hydroxyl group can interact with and disrupt the lipid bilayers of the stratum corneum and corneal epithelium. This localized disruption leads to contact dermatitis and severe eye irritation upon exposure [1, 4].

  • Respiratory Tract Irritation (H335): The compound exists as a solid with a melting point of approximately 135°C [5]. During weighing and transfer operations, it is highly prone to forming fine, airborne dust. Inhalation of these particulates causes mechanical and chemical irritation of the mucosal membranes in the upper respiratory tract [1, 2].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating PPE system must be employed. The following table outlines the required equipment, the governing standards, and the mechanistic rationale for each choice.

Protection AreaRequired EquipmentStandard / SpecificationScientific Rationale
Eye/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) / NIOSH (US)Prevents particulate ingress and protects the corneal epithelium from localized lipid disruption caused by the phenolic hydroxyl group[2].
Hands Chemical impermeable gloves (e.g., Nitrile)EN 374 (EU)Blocks dermal absorption. Gloves must be inspected for micro-tears prior to use, as the ether linkage can facilitate permeation through compromised barriers [2].
Body Fire/flame resistant and impervious lab coatStandard Laboratory PPEPrevents accumulation of combustible dust on personal clothing and provides a secondary barrier against dermal exposure [2].
Respiratory Full-face respirator with particulate filterP3 (EU) / N95 or N100 (US)Mandatory if exposure limits are exceeded or dust formation is unavoidable. Filters fine particulates to prevent H335 respiratory tract irritation [1, 2].

Experimental Workflow: Safe Handling & Transfer Protocol

Expertise & Experience Note: Static electricity is a primary vector for uncontrolled dust dispersion when handling hindered phenols. Always use anti-static weighing tools to maintain control over the powder and prevent aerosolization.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all open handling within a certified chemical fume hood. Verify that the face velocity is maintained between 0.4 and 0.6 m/s to ensure adequate capture of airborne particulates without creating turbulent vortices that disturb the powder.

  • PPE Donning: Equip the lab coat, safety goggles, and EN 374 compliant gloves. If the fume hood is unavailable or bulk transfer is required, don the full-face respirator [2].

  • Weighing and Transfer: Use grounded, anti-static spatulas. Transfer the chemical slowly to minimize aerosolization. Avoid dropping the powder from a height.

  • Solvolysis/Reaction Initiation: If introducing the compound into an alcohol solution for solvolysis (which can form intermediates like 2,6-di-tert-butyl-4-methylene-1-benzoquinone), ensure the reaction vessel is properly vented to accommodate any pressure changes [4].

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a damp, disposable cloth to capture residual dust. Wash and dry hands immediately after doffing gloves [2].

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (EN 166 Goggles, EN 374 Gloves) Start->PPE Ventilation Verify Fume Hood Airflow (Face Velocity >0.5 m/s) Start->Ventilation Handling Weighing & Transfer (Use Anti-Static Tools) PPE->Handling Ventilation->Handling DustCheck Dust Formation Detected? Handling->DustCheck Respirator Don Full-Face Respirator (N95/P3 Filter) DustCheck->Respirator Yes Proceed Proceed with Solvolysis or Formulation DustCheck->Proceed No Respirator->Proceed Clean Decontaminate Surfaces & Doff PPE Proceed->Clean

Caption: Workflow for the safe handling and processing of 3,5-di-tert-Butyl-4-hydroxybenzyl ether.

Accidental Release and Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and respiratory exposure.

Step-by-Step Methodology:

  • Evacuation and Isolation: Evacuate non-essential personnel to safe areas. Ensure responders approach the spill from upwind to avoid inhaling dust or vapors [2].

  • Source Control: Remove all sources of ignition. As an organic powder, dense dust clouds of 3,5-di-tert-butyl-4-hydroxybenzyl ether present a potential deflagration hazard [2].

  • Containment: Crucial Step: Do NOT dry sweep. Dry sweeping aerosolizes the compound, exponentially increasing inhalation risks and combustible dust hazards.

  • Collection: Use a HEPA-filtered vacuum dedicated to hazardous materials, or carefully cover the spill with a damp, inert absorbent cloth to suppress dust formation.

  • Disposal: Place the collected material into a sealed, chemically compatible, and clearly labeled container. Dispose of via a licensed hazardous waste incineration facility in accordance with local environmental regulations.

SpillResponse Spill Accidental Release (Solid/Dust) Isolate Evacuate & Isolate (Approach Upwind) Spill->Isolate Ignition Remove Ignition Sources Spill->Ignition Contain Contain Spill (Strictly NO Dry Sweeping) Isolate->Contain Ignition->Contain Collect Collect via HEPA Vac or Damp Cloth Contain->Collect Dispose Dispose as Hazardous Waste (Incineration) Collect->Dispose

Caption: Logical sequence for accidental release measures and environmental decontamination.

References

  • National Institutes of Health. "Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340". PubChem. URL:[Link]

  • BDMAEE. "A comparative analysis of primary antioxidant 5057 versus other leading phenolic antioxidants for elastomeric applications". BDMAEE.net. URL:[Link]

  • American Chemical Society. "Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether". CAS Common Chemistry. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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